Product packaging for (+)-Fenchone(Cat. No.:CAS No. 7787-20-4)

(+)-Fenchone

Numéro de catalogue: B1675204
Numéro CAS: 7787-20-4
Poids moléculaire: 152.23 g/mol
Clé InChI: LHXDLQBQYFFVNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-Fenchone is a bicyclic monoterpene ketone found naturally in plants like Foeniculum vulgare (fennel) . This compound is of significant interest in pharmacological and biological research due to its diverse activities. Recent studies confirm its promising diuretic potential , significantly increasing urinary output and electrolyte excretion in vivo, suggesting a mechanism distinct from standard diuretics like furosemide . Furthermore, (-)-Fenchone exhibits antimicrobial and antibiofilm properties . Research demonstrates its effectiveness against organisms such as Escherichia coli , Pseudomonas aeruginosa , and Candida albicans , with the ability to reduce biofilm formation by over 60% at 1 mg/mL . Its anti-inflammatory and antioxidant activities have also been documented, inhibiting pro-inflammatory cytokines and showing a favorable in silico ADMET profile with high gastrointestinal absorption and blood-brain barrier penetration . With a camphoraceous, herbal, and earthy scent profile, it also finds application in fragrance research . Our product is supplied as a high-purity material strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B1675204 (+)-Fenchone CAS No. 7787-20-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXDLQBQYFFVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025324
Record name alpha-Fenchone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a camphor-like odor; mp = 5 deg C; [Chem Service MSDS], Liquid, Clear colorless to pale yellow liquid, Camphor herbal earthy woody aroma
Record name Fenchone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20923
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name (+)-Fenchone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name l-Fenchone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

192.00 to 194.00 °C. @ 760.00 mm Hg
Record name (+)-Fenchone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble, Soluble (in ethanol)
Record name l-Fenchone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.941-0.946
Record name l-Fenchone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1195-79-5, 7787-20-4
Record name (±)-Fenchone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenchone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenchone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Fenchone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-8,9-dinorbornan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-Fenchone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

5-6 °C
Record name (+)-Fenchone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Fenchone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchone, a bicyclic monoterpene ketone, is a naturally occurring compound found in various essential oils, notably from fennel. It is recognized for its characteristic camphor-like aroma and is utilized in the flavor and fragrance industries. Beyond its sensory attributes, this compound and its derivatives have garnered significant interest in the scientific community for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical characteristics, spectroscopic data with analyses, and relevant experimental protocols. Furthermore, it visually represents the biosynthetic pathway of fenchone (B1672492) to facilitate a deeper understanding of its natural origin.

Chemical Identity

IdentifierValue
IUPAC Name (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
Synonyms d-Fenchone, (1S)-(+)-Fenchone
CAS Number 4695-62-9[1]
Molecular Formula C₁₀H₁₆O[1]
Molecular Weight 152.23 g/mol [1]
InChI InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1[1]
InChIKey LHXDLQBQYFFVNW-XCBNKYQSSA-N[1]
SMILES C[C@]12CC--INVALID-LINK--C(C2=O)(C)C

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and application in various research and development contexts.

PropertyValueReference
Physical State Oily liquid
Color Colorless to pale yellow
Odor Camphor-like
Melting Point 5-7 °C
Boiling Point 192-194 °C at 760 mmHg
Density 0.940-0.948 g/cm³ at 20 °C
Refractive Index (n_D^20) 1.460-1.467
Solubility Insoluble in water; Soluble in ethanol, ether, and most organic solvents
Optical Rotation ([α]D) +58° to +68°

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound provide detailed information about its molecular structure.

¹H NMR (CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.03s3HCH₃
1.10s3HCH₃
1.30s3HCH₃
1.40-2.10m6HCH₂, CH
2.25t1HCH

¹³C NMR (CDCl₃):

Chemical Shift (ppm)Assignment
20.4CH₃
25.0CH₃
25.3CH₃
25.8CH₂
31.8CH₂
45.4C
48.9C
50.1CH
219.8C=O
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2965-2875StrongC-H stretching (alkane)
1745StrongC=O stretching (ketone)
1460MediumC-H bending (CH₂)
1380MediumC-H bending (CH₃)
Mass Spectrometry (MS)

The mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 152

  • Major Fragments: m/z = 137, 124, 109, 95, 81 (base peak), 69, 55, 41

The fragmentation is initiated by the ionization of the ketone oxygen, followed by cleavage of the bicyclic ring system. The base peak at m/z 81 is a common fragment for bicyclic monoterpenes.

Experimental Protocols

Determination of Boiling Point (Adapted from ASTM D1078)

This protocol outlines a standard method for determining the boiling range of a volatile organic liquid like this compound.

Apparatus:

  • Distillation flask (e.g., 125 mL)

  • Condenser

  • Adapter

  • Graduated cylinder (100 mL) for receiving the distillate

  • Calibrated thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Measure 100 mL of the this compound sample into the distillation flask.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

  • Ensure all connections are secure.

  • Begin heating the flask at a controlled rate. The goal is to have the first drop of distillate fall from the condenser at a rate of 4-5 mL per minute.

  • Record the temperature at which the first drop of distillate falls into the graduated cylinder. This is the initial boiling point.

  • Continue to record the temperature as the distillation proceeds.

  • The final boiling point is the maximum temperature observed during the distillation.

Safety Precautions:

  • Perform the distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Never distill to dryness, as this can lead to the formation of explosive peroxides.

Mandatory Visualization

Biosynthesis of Fenchone

The following diagram illustrates the biosynthetic pathway of fenchone, starting from geranyl pyrophosphate. This pathway involves a series of enzymatic reactions, including cyclization and dehydrogenation steps.

Fenchone_Biosynthesis GPP Geranyl Pyrophosphate Pinyl_Cation (+)-α-Pinyl Cation GPP->Pinyl_Cation (+)-Pinene synthase Fenchol (+)-endo-Fenchol Pinyl_Cation->Fenchol (+)-Fenchol synthase Fenchone This compound Fenchol->Fenchone (+)-Fenchol dehydrogenase

Caption: Biosynthetic pathway of this compound from Geranyl Pyrophosphate.

Chemical Reactivity and Stability

This compound is a relatively stable compound under normal conditions. As a ketone, it can undergo reactions typical of this functional group, such as reduction to the corresponding alcohol (fenchol) and reactions at the α-carbon. It is a flammable liquid and should be stored away from heat and open flames.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, spectroscopic analyses, and experimental protocols offer a valuable resource for researchers and professionals engaged in work with this versatile monoterpene. The visualization of its biosynthetic pathway further enriches the understanding of its natural origins. As research into the biological activities of this compound and its derivatives continues to expand, a solid understanding of its fundamental properties is crucial for advancing its potential applications in drug development and other scientific fields.

References

(+)-Fenchone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one

CAS Number: 4695-62-9

This technical guide provides an in-depth overview of (+)-Fenchone, a bicyclic monoterpene ketone of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its chemical properties, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound, a naturally occurring organic compound, is a colorless to pale yellow oily liquid with a characteristic camphor-like odor. It is a constituent of various essential oils, notably from fennel (Foeniculum vulgare). The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
Density 0.948 g/cm³ at 20 °C
Boiling Point 193-194 °C
Melting Point 5-6 °C
Refractive Index 1.460-1.467 at 20 °C
Solubility Insoluble in water; soluble in ethanol (B145695) and non-volatile oils.
LogP 2.3

Biological and Pharmacological Activities

This compound has demonstrated a range of biological activities that are of interest in the fields of pharmacology and drug discovery. These activities include:

  • Antimicrobial and Antifungal Activity: Fenchone (B1672492) has shown inhibitory effects against various bacteria and fungi.

  • Anti-inflammatory Effects: It has been reported to possess anti-inflammatory properties.

  • Antioxidant Potential: Studies have indicated that fenchone exhibits free radical scavenging activity.

  • Cytotoxicity: Research has explored its cytotoxic effects against certain cancer cell lines, such as HeLa cells.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and biological evaluation of this compound.

Synthesis of this compound by Dehydrogenation of (+)-Fenchol

A common method for the preparation of this compound is the catalytic dehydrogenation of (+)-Fenchol.

Materials:

  • (+)-Fenchol (purity > 95%)

  • p-Xylene (solvent)

  • Self-made dehydrogenation catalyst (e.g., copper-based)

  • Three-necked flask equipped with a thermometer, mechanical stirrer, water trap, and reflux condenser.

Procedure:

  • Material Dewatering: A mixture of (+)-Fenchol and p-Xylene (ratio 1:0.2) is added to the three-necked flask. The mixture is heated to reflux for approximately 30 minutes to remove any traces of water.

  • Catalytic Dehydrogenation: After dewatering, the dehydrogenation catalyst is added to the flask (ratio of fenchol (B156177) to catalyst is approximately 1:0.05). The reaction mixture is heated and maintained at a temperature that facilitates the dehydrogenation process, with continuous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The catalyst is removed by filtration. The solvent (p-Xylene) is recovered by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the parameters for the qualitative and quantitative analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with a 5975B MSD).

  • Column: HP-5MS (30 m x 0.250 mm, 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Hold: Maintain at 250 °C for 4 minutes.

  • MSD Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Scan Range: 45-400 amu.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant activity of this compound.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to test a range of concentrations.

  • Assay: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effect of this compound on cell lines, such as HeLa cells.

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve fenchone, e.g., DMSO) and a negative control (medium only). Incubate for another 24-48 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the precise mechanism of this compound is still under investigation, a plausible hypothesis is its interference with this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_IkB->IkB NFkB_IkB->NFkB Releases Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Transcription->Cytokines Induces Fenchone This compound (Hypothesized) Fenchone->IKK Inhibits?

Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

The Enigmatic Presence of (+)-Fenchone in Foeniculum vulgare: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of the monoterpenoid (+)-fenchone in Foeniculum vulgare (fennel). It details the quantitative distribution of this compound within the plant, outlines its biosynthetic pathway, and provides comprehensive experimental protocols for its extraction and analysis. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug discovery.

Natural Occurrence and Quantitative Distribution of this compound

This compound is a significant contributor to the characteristic aroma and biological activity of Foeniculum vulgare. Its concentration, however, varies considerably depending on the plant part, geographical origin, chemotype, and the extraction method employed. The seeds are generally the richest source of this ketone. Below is a summary of quantitative data from various studies.

Table 1: Quantitative Analysis of Fenchone (B1672492) in Foeniculum vulgare

Plant PartExtraction MethodGeographic OriginFenchone Concentration (% of Essential Oil)Fenchone Concentration (mg/g of plant material)Reference
Seeds (methanolic extract)Methanol ExtractionNot Specified11.68%9.789 mg/g[1][2][3]
Seeds (essential oil)HydrodistillationPakistanNot Specified0.034 mg/g[4]
Seeds (essential oil)HydrodistillationSaudi ArabiaNot Specified0.029 mg/g[4]
Seeds (essential oil)HydrodistillationIndiaNot Specified0.021 mg/g
Fruits (essential oil)Not SpecifiedNot Specified11.4% (average)Not Specified
Green Parts (essential oil)Not SpecifiedNot Specified3.3% (average)Not Specified
Green Seeds (essential oil)Not SpecifiedNot Specified16.98% (Autumn), 15.08% (Summer)Not Specified
SeedsNot SpecifiedSantander, Spain24.6%Not Specified
SeedsNot SpecifiedAranjuez, Spain22.2-34.4%Not Specified
LeavesNot SpecifiedAranjuez, Spain19.4% (April), 18.3% (June)Not Specified
Umbels (immature)Not SpecifiedNot Specified4.8%Not Specified
Umbels (fully ripe)Not SpecifiedNot Specified10.7%Not Specified
Seeds (bitter fennel)Microwave-Assisted HydrodistillationNot Specified28%Not Specified
Seeds (sweet fennel)Not SpecifiedNot Specified<5%Not Specified

Biosynthesis of this compound in Foeniculum vulgare

The biosynthesis of this compound in Foeniculum vulgare is a multi-step enzymatic process that originates from the general isoprenoid pathway. The primary precursor is geranyl pyrophosphate (GPP), a C10 intermediate. The pathway involves an initial isomerization followed by a cyclization and a final oxidation step.

The key enzyme, (-)-endo-fenchol cyclase (also known as fenchol (B156177) synthase), catalyzes the conversion of geranyl pyrophosphate to the intermediate (-)-endo-fenchol. This transformation is thought to proceed through a bound intermediate, linalyl pyrophosphate. Subsequently, a dehydrogenase enzyme is responsible for the oxidation of (-)-endo-fenchol to yield this compound.

Biosynthesis_of_Fenchone GPP Geranyl Pyrophosphate (GPP) LPP Linalyl Pyrophosphate (bound intermediate) GPP->LPP Isomerization Fenchol (-)-endo-Fenchol LPP->Fenchol Cyclization Fenchone This compound Fenchol->Fenchone Oxidation enzyme1 (-)-endo-Fenchol Cyclase enzyme1->LPP enzyme2 Dehydrogenase enzyme2->Fenchone

Biosynthesis of this compound from Geranyl Pyrophosphate.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from Foeniculum vulgare.

Extraction of Essential Oil by Hydrodistillation

This is a conventional and widely used method for extracting essential oils from plant materials.

Materials and Equipment:

  • Dried Foeniculum vulgare seeds, ground

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

Protocol:

  • Weigh 100 g of ground fennel seeds and place them into a 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger-type apparatus connected to the flask and a condenser.

  • Heat the mixture to boiling using a heating mantle and continue the distillation for 3 hours.

  • Collect the essential oil that separates from the aqueous distillate.

  • Dry the collected oil over anhydrous sodium sulfate.

  • Store the dried essential oil in a sealed glass vial at 4°C in the dark until analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable analytical technique for the identification and quantification of volatile compounds like fenchone in essential oils.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound standard

  • Hexane (B92381) (solvent)

  • Microsyringe

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 180°C at a rate of 4°C/min

    • Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-500

Sample Preparation and Analysis:

  • Prepare a stock solution of the fennel essential oil by dissolving a known amount in hexane. A typical dilution is 1:100 (v/v).

  • Prepare a series of standard solutions of this compound in hexane at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) to create a calibration curve.

  • Inject 1 µL of the diluted essential oil sample into the GC-MS system.

  • Inject 1 µL of each standard solution to generate the calibration curve.

  • Identify the fenchone peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the standard.

  • Quantify the amount of fenchone in the sample by integrating the peak area and comparing it to the calibration curve.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis start Foeniculum vulgare Seeds grinding Grinding start->grinding extraction Hydrodistillation grinding->extraction drying Drying with Na2SO4 extraction->drying oil Essential Oil drying->oil dilution Dilution in Hexane oil->dilution gcms GC-MS Analysis dilution->gcms identification Peak Identification gcms->identification quantification Quantification identification->quantification result Fenchone Concentration quantification->result

Workflow for Extraction and Analysis of Fenchone.

Conclusion

This technical guide has provided a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound in Foeniculum vulgare. The provided data and protocols offer a solid foundation for further research into the pharmacological properties of this important monoterpenoid and its potential applications in drug development. The variability in fenchone content highlights the importance of standardized extraction and analytical procedures for consistent and reliable results in both research and commercial applications.

References

The Biosynthesis of Fenchone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenchone (B1672492), a bicyclic monoterpenoid ketone, is a prominent constituent of the essential oils of various plants, most notably fennel (Foeniculum vulgare), and is valued for its characteristic camphor-like aroma and potential pharmacological activities. Understanding its biosynthesis is critical for applications in flavor and fragrance industries, as well as for metabolic engineering and drug discovery. This technical guide provides an in-depth overview of the fenchone biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and relevant quantitative data. It also includes detailed experimental protocols for the key enzymes involved and for the analysis of the final product.

Introduction

Monoterpenoids are a diverse class of secondary metabolites in plants, playing crucial roles in defense, communication, and as components of essential oils. Fenchone (C10H16O) is an irregular bicyclic monoterpenoid ketone that exists as two enantiomers, (+)-fenchone and (-)-fenchone, which contribute to the aromatic profiles of numerous plant species. The biosynthesis of fenchone originates from the universal C5 precursor, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. This guide elucidates the subsequent dedicated steps that lead to the formation of fenchone.

The Fenchone Biosynthesis Pathway

The biosynthesis of fenchone from the central precursor geranyl diphosphate (GPP) is a two-step enzymatic process. GPP is first cyclized to form the intermediate alcohol, (-)-endo-fenchol, which is subsequently oxidized to yield the final product, this compound.

Step 1: Cyclization of Geranyl Diphosphate to (-)-endo-Fenchol

The initial and committing step in fenchone biosynthesis is the cyclization of the acyclic monoterpene precursor, geranyl diphosphate (GPP). This complex reaction is catalyzed by the enzyme (-)-endo-fenchol synthase (EC 4.2.3.10).

The proposed mechanism for this cyclization involves an initial isomerization of GPP to the tertiary allylic isomer, linalyl diphosphate (LPP), which then undergoes a series of carbocationic rearrangements and cyclization steps to form the fenchol (B156177) skeleton.[1] Water acts as the final nucleophile, quenching the carbocation to produce (-)-endo-fenchol.[1]

Key Enzyme: (-)-endo-Fenchol Synthase

  • Systematic Name: geranyl-diphosphate diphosphate-lyase [cyclizing, (-)-endo-fenchol-forming][2]

  • Other Names: (-)-endo-fenchol cyclase, geranyl pyrophosphate:(-)-endo-fenchol cyclase[2]

  • Cofactors: Requires a divalent metal ion, typically Mg²⁺ or Mn²⁺.

  • Catalytic Motif: Contains the highly conserved Asp-Asp-Xaa-Xaa-Asp/Glu (DDXXD/E) motif, which is crucial for binding the diphosphate moiety of the substrate through the divalent metal ion cofactor.

Step 2: Oxidation of (-)-endo-Fenchol to this compound

The final step in the pathway is the oxidation of the hydroxyl group of (-)-endo-fenchol to a ketone, forming this compound. This reaction is catalyzed by a (-)-endo-fenchol dehydrogenase (EC 1.1.1.322).

This enzyme is NAD(P)+-dependent, with a preference for NADH over NADPH.[3] The reaction is a reversible oxidation-reduction, typical of alcohol dehydrogenases.

Key Enzyme: (-)-endo-Fenchol Dehydrogenase

  • Systematic Name: (–)-endo-fenchol:NAD(P)+ oxidoreductase

  • Cofactors: NAD⁺ or NADP⁺

Quantitative Data

Quantitative analysis of the fenchone biosynthetic pathway is essential for understanding its efficiency and for metabolic engineering efforts. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters of Dehydrogenases Acting on Monoterpene Alcohols

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)Source OrganismReference
Borneol Dehydrogenase(+)-Borneol0.095 ± 0.0040.89Pseudomonas putida
Borneol Dehydrogenase(-)-Borneol0.115 ± 0.0020.97Pseudomonas putida
Borneol DehydrogenaseNAD⁺0.06 ± 0.005-Pseudomonas putida

Table 2: Fenchone Content in Foeniculum vulgare

Plant MaterialFenchone ContentAnalytical MethodReference
Methanolic Seed Extract9.789 mg/gGC-MS
Essential Oil from Fruits11.68% of total volatilesGC-MS
Essential Oil from Fruits11.18% of total volatilesGC-MS

Experimental Protocols

(-)-endo-Fenchol Synthase Activity Assay

This protocol is adapted from general methods for monoterpene synthase assays.

1. Enzyme Extraction:

  • Homogenize fresh plant tissue (e.g., fennel leaves or seeds) in a chilled mortar and pestle with extraction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone).
  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
  • Desalt the supernatant using a desalting column (e.g., Sephadex G-25) equilibrated with assay buffer (25 mM Tris-HCl, pH 7.0, 5 mM MgCl₂, 2.5 mM DTT).

2. Assay Mixture (50 µL total volume):

  • 25 µL of 2x Assay Buffer (50 mM Tris-HCl, pH 7.0, 10 mM MgCl₂, 5 mM DTT)
  • 5 µL of [1-³H]Geranyl diphosphate (substrate, ~10 µM final concentration, specific activity ~1 µCi/µmol)
  • 1-20 µL of desalted enzyme extract
  • Nuclease-free water to 50 µL

3. Incubation:

  • Incubate the reaction mixture at 30°C for 1-2 hours.

4. Product Extraction:

  • Stop the reaction by adding 200 µL of pentane (B18724).
  • Vortex vigorously for 30 seconds.
  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.
  • Transfer the upper pentane layer containing the radioactive fenchol product to a new tube.

5. Analysis:

  • Analyze the extracted product by radio-thin-layer chromatography (radio-TLC) or radio-gas chromatography (radio-GC) to separate and quantify the radioactive (-)-endo-fenchol.
  • Alternatively, for non-radioactive assays, use a higher concentration of GPP and analyze the pentane extract by GC-MS.

GC-MS Analysis of Fenchone

1. Sample Preparation:

  • Extract essential oils from plant material by hydrodistillation or solvent extraction (e.g., with hexane (B92381) or dichloromethane).
  • For quantitative analysis, add a known amount of an internal standard (e.g., camphor (B46023) or isoborneol) to the extract.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 7000D or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C for 2 min.
  • Ramp: 5°C/min to 240°C.
  • Hold: 5 min at 240°C.
  • MSD Conditions:
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Energy: 70 eV.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify fenchone based on its retention time and mass spectrum by comparison with an authentic standard and a mass spectral library (e.g., NIST).
  • Quantify fenchone by integrating the peak area and comparing it to the peak area of the internal standard.

Signaling Pathways and Experimental Workflows

Fenchone_Biosynthesis_Pathway GPP Geranyl Diphosphate (GPP) LPP Linalyl Diphosphate (LPP) (bound intermediate) GPP->LPP Isomerization enzyme1 (-)-endo-Fenchol Synthase (EC 4.2.3.10) GPP->enzyme1 Fenchol (-)-endo-Fenchol LPP->Fenchol Cyclization Fenchone This compound Fenchol->Fenchone Oxidation (NAD(P)+ -> NAD(P)H) enzyme2 (-)-endo-Fenchol Dehydrogenase (EC 1.1.1.322) Fenchol->enzyme2 enzyme1->Fenchol enzyme2->Fenchone

Caption: The two-step enzymatic biosynthesis of this compound from geranyl diphosphate.

Experimental_Workflow_Fenchone_Analysis cluster_extraction Sample Preparation cluster_analysis GC-MS Analysis plant_material Plant Material (e.g., Foeniculum vulgare seeds) extraction Solvent Extraction or Hydrodistillation plant_material->extraction gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) extraction->gc_ms Inject Extract data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis final_result Fenchone Concentration data_analysis->final_result Report Fenchone Content

Caption: A typical experimental workflow for the analysis of fenchone from plant material.

Conclusion

The biosynthesis of fenchone in plants is a well-defined two-step pathway involving the cyclization of geranyl diphosphate by (-)-endo-fenchol synthase and the subsequent oxidation of the resulting (-)-endo-fenchol by (-)-endo-fenchol dehydrogenase. While the overall pathway is understood, further research is needed to fully characterize the enzymes involved, particularly their kinetic properties and regulatory mechanisms. The detailed protocols provided in this guide offer a starting point for researchers to investigate this important biosynthetic pathway, paving the way for potential applications in metabolic engineering and the development of novel natural products.

References

The Multifaceted Pharmacological Profile of (+)-Fenchone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (+)-Fenchone, a bicyclic monoterpene ketone, is a prominent constituent of the essential oils of various plants, including fennel (Foeniculum vulgare) and Peumus boldus.[1][2][3] With a characteristic camphor-like aroma, this natural compound has garnered significant attention within the scientific community for its diverse and promising pharmacological activities.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies, and elucidated signaling pathways to support further research and drug development endeavors.

Pharmacological Activities and Quantitative Data

This compound exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antinociceptive, antimicrobial, neuroprotective, and diuretic properties. A summary of the key quantitative data from various in vitro and in vivo studies is presented below.

Table 1: Antimicrobial Activity of Fenchone
MicroorganismAssayConcentration/ValueReference
Escherichia coliMIC8.3 ± 3.6 mg/mL
MBC25 ± 0.0 mg/mL
Biofilm Inhibition70.03% at 1 mg/mL
Pseudomonas aeruginosaMIC266.6 ± 115.4 mg/mL
MBC533.3 ± 230.9 mg/mL
Biofilm Inhibition64.72% at 1 mg/mL
Candida albicansMIC41.6 ± 14.4 mg/mL
MFC83.3 ± 28.8 mg/mL
Biofilm Inhibition61.71% at 1 mg/mL
Candida albicans (oral)MIC₉₀8 µg/mL
MFC16 µg/mL

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Table 2: In Vitro Enzyme Inhibition and Receptor Binding
TargetAssayValueReference
Nitric Oxide Synthase (NOS)Molecular Docking-6.6 kcal/mol (Binding Energy)
α-glucosidaseInhibition AssayIC₅₀ = 69.03 ± 2.31 µg/mL
TyrosinaseInhibition AssayIC₅₀ = 53.14 ± 3.06 µg/mL
Human Cannabinoid Receptor 2 (hCB2)Binding Affinity (for derivative 1d)Kᵢ = 3.51 nM
Human Cannabinoid Receptor 2 (hCB2)Agonist Activity (for derivative 1d)EC₅₀ = 2.59 nM

IC₅₀: Half-maximal Inhibitory Concentration; Kᵢ: Inhibitory Constant; EC₅₀: Half-maximal Effective Concentration.

Table 3: In Vivo Pharmacological Effects
ActivityAnimal ModelDosesKey FindingsReference
Neuroprotection Wistar rats (BCCAO/R model)100 and 200 mg/kgSignificant reduction in cerebral infarction size. Restoration of antioxidant enzyme activity.
Neuroprotection Wistar rats (ICV-STZ model)20, 40, and 80 mg/kgAmeliorated cognitive deficits. Reduced oxidative stress, apoptosis, and neuroinflammation.
Diuretic Activity Rats100, 200, and 400 mg/kgDose-dependent increase in urinary output and electrolyte excretion.
Antinociceptive Mice (Tail-flick test)0.05, 0.1, and 0.2 mL/kg (i.p.)Significant reduction in nociceptive threshold.
Antidiarrheal Mice75, 150, and 300 mg/kgSignificant decrease in the evacuation index.
Toxicity (Acute) Rats2000 mg/kgLD₅₀ > 2000 mg/kg. No mortality or signs of toxicity.

BCCAO/R: Bilateral Common Carotid Artery Occlusion/Reperfusion; ICV-STZ: Intracerebroventricular-Streptozotocin; i.p.: intraperitoneally; LD₅₀: Lethal Dose, 50%.

Signaling Pathways and Mechanisms of Action

This compound's diverse pharmacological effects are attributed to its interaction with multiple cellular and molecular targets. The following diagrams illustrate some of the key signaling pathways modulated by this monoterpene.

G Bronchodilatory Effect of this compound Fenchone This compound K_channel K+ Channels Fenchone->K_channel Activates PDE Phosphodiesterase (PDE) Fenchone->PDE Inhibits Ca_channel Ca2+ Channels Fenchone->Ca_channel Inhibits Hyperpolarization Hyperpolarization K_channel->Hyperpolarization cAMP Increased cAMP PDE->cAMP Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Relaxation Tracheal Smooth Muscle Relaxation Hyperpolarization->Relaxation cAMP->Relaxation Ca_influx->Relaxation

Caption: Proposed mechanism for the bronchodilatory effect of this compound.

G Neuroprotective Mechanism of this compound in Brain Ischemia Fenchone This compound NOS Nitric Oxide Synthase (NOS) Fenchone->NOS Inhibits Antioxidant_Enzymes Antioxidant Enzymes (CAT, SOD) Fenchone->Antioxidant_Enzymes Restores Activity Neuroprotection Neuroprotection Fenchone->Neuroprotection NO Nitric Oxide (NO) NOS->NO Oxidative_Stress Oxidative Stress NO->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation (MDA) Oxidative_Stress->Lipid_Peroxidation Antioxidant_Enzymes->Oxidative_Stress Reduces Neuronal_Damage Neuronal Damage Lipid_Peroxidation->Neuronal_Damage

Caption: Neuroprotective signaling pathway of this compound.

G Antidiarrheal Mechanism of (-)-Fenchone Fenchone (-)-Fenchone Intestinal_Transit Intestinal Transit Fenchone->Intestinal_Transit Reduces Muscarinic_R Muscarinic Receptors Muscarinic_R->Intestinal_Transit Modulates Alpha2_Adrenergic_R α2-Adrenergic Receptors Alpha2_Adrenergic_R->Intestinal_Transit Modulates Beta_Adrenergic_R β-Adrenergic Receptors Beta_Adrenergic_R->Intestinal_Transit Modulates KATP_Channels KATP Channels KATP_Channels->Intestinal_Transit Modulates NO_Synthase NO Synthase NO_Synthase->Intestinal_Transit Modulates Antidiarrheal_Effect Antidiarrheal Effect Intestinal_Transit->Antidiarrheal_Effect

Caption: Signaling pathways involved in the antidiarrheal effect of (-)-Fenchone.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) of this compound.

G Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_confirmation Confirmation Prep_Microbe Prepare microbial inoculum (e.g., 0.5 McFarland standard) Inoculation Inoculate microtiter plate wells containing Fenchone dilutions with microbial suspension Prep_Microbe->Inoculation Prep_Fenchone Prepare serial dilutions of this compound in appropriate broth medium Prep_Fenchone->Inoculation Incubation Incubate plates at optimal temperature (e.g., 37°C for 24 hours) Inoculation->Incubation MIC_Determination Determine MIC: Lowest concentration with no visible microbial growth Incubation->MIC_Determination Plating Plate aliquots from clear wells onto -free agar (B569324) plates MIC_Determination->Plating Incubation_2 Incubate agar plates Plating->Incubation_2 MBC_MFC_Determination Determine MBC/MFC: Lowest concentration that kills ≥99.9% of the initial inoculum Incubation_2->MBC_MFC_Determination

Caption: Experimental workflow for determining MIC, MBC, and MFC.

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism in a suitable broth.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated, and the MBC or MFC is determined as the lowest concentration that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum.

In Vivo Neuroprotection Study (BCCAO/R Model)

This protocol outlines the procedure for evaluating the neuroprotective effects of this compound in a rat model of brain ischemia.

  • Animal Model: Wistar albino rats are subjected to bilateral common carotid artery occlusion for a specific duration, followed by reperfusion to induce cerebral ischemia.

  • Drug Administration: this compound is administered orally at different doses (e.g., 100 and 200 mg/kg) to the treatment groups. A sham-operated group and an untreated ischemic group serve as controls.

  • Assessment of Cerebral Infarction: After a designated period, the animals are euthanized, and the brains are removed. The size of the cerebral infarction is measured using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining.

  • Biochemical Analysis: Brain tissue is homogenized to measure levels of oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO). The activity of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD) is also assessed.

  • Histological Analysis: Brain sections, particularly from the hippocampal CA1 region, are stained (e.g., with Hematoxylin and Eosin) to evaluate neuronal damage and structural preservation.

Diuretic Activity Assay in Rats

This protocol describes the method to assess the diuretic potential of this compound.

  • Animal Preparation: Rats are fasted overnight with free access to water.

  • Saline Loading: A saline solution (0.9% NaCl) is administered orally to all animals to ensure a uniform state of hydration and promote urine flow.

  • Drug Administration: The treatment groups receive different oral doses of this compound (e.g., 100, 200, and 400 mg/kg). A control group receives the vehicle, and a standard diuretic drug group (e.g., furosemide) is also included for comparison.

  • Urine Collection: The animals are placed in metabolic cages, and urine is collected at specific time intervals (e.g., over 8 hours).

  • Analysis: The total urine volume is measured. The concentration of electrolytes (Na⁺, K⁺, Cl⁻) in the urine is determined using a flame photometer or ion-selective electrodes. The diuretic index, saluretic index, and Na⁺/K⁺ ratio are then calculated to evaluate the diuretic and natriuretic effects.

Conclusion

This compound is a promising natural monoterpene with a wide array of pharmacological properties. Its demonstrated anti-inflammatory, antimicrobial, neuroprotective, and diuretic effects, supported by quantifiable data, highlight its potential for therapeutic applications. The elucidation of its mechanisms of action, including the modulation of ion channels, enzyme activity, and signaling pathways, provides a solid foundation for further preclinical and clinical investigations. The detailed experimental protocols provided herein are intended to facilitate the replication and expansion of these findings, ultimately contributing to the development of novel therapeutic agents derived from this versatile natural compound.

References

Initial Toxicity Screening of (+)-Fenchone in Rat Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenchone is a bicyclic monoterpene found in the essential oils of various plants, most notably fennel (Foeniculum vulgare)[1][2][3][4][5][6]. It is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, and wound-healing properties[1][2][3][4][5][6]. As with any compound intended for potential therapeutic use, a thorough evaluation of its toxicity profile is paramount. This technical guide provides a comprehensive overview of the initial toxicity screening of this compound in rat models, summarizing key findings from acute oral toxicity studies. This document also collates available data on the genotoxicity of fenchone (B1672492) and the toxicological profiles of Foeniculum vulgare extracts, which contain fenchone as a significant component, to provide a broader context for its safety assessment.

Acute Oral Toxicity

An acute oral toxicity study was conducted in female albino rats following the Organisation for Economic Co-operation and Development (OECD) guideline 425[1][2][3][4][5][6][7].

Experimental Protocol

Healthy female albino rats were fasted overnight with free access to water. A single oral dose of this compound at 2000 mg/kg body weight was administered to a single rat. The animal was observed for the first 30 minutes, then for the next 4 and 24 hours. In the absence of mortality, the same dose was administered to four additional rats. All animals were monitored for general behavior, allergic reactions, body weight, and mortality for 14 days[2][7]. On the 14th day, blood samples were collected for hematological and biochemical analysis, and various organs were excised for oxidative stress parameter evaluation[1][2][4].

dot

G cluster_protocol Acute Oral Toxicity Protocol (OECD 425) start Start animal_prep Healthy female albino rats (fasted overnight) start->animal_prep Animal Selection dose_admin Single oral dose of this compound (2000 mg/kg) animal_prep->dose_admin observation_short Observation (30 min, 4h, 24h) dose_admin->observation_short mortality_check Mortality? observation_short->mortality_check admin_more Administer to 4 more rats mortality_check->admin_more No end End mortality_check->end Yes observation_long Observation (14 days) - Behavior - Allergic reactions - Body weight - Mortality admin_more->observation_long day_14_procedures Day 14: - Blood collection - Organ excision observation_long->day_14_procedures data_analysis Data Analysis: - Hematology - Biochemistry - Oxidative stress markers day_14_procedures->data_analysis data_analysis->end

Caption: Experimental Workflow for Acute Oral Toxicity Study of this compound.
Results

No mortality or signs of fatal toxicity were observed up to the 14th day of the study, indicating that the LD50 of this compound is significantly greater than 2000 mg/kg. No changes in the behavioral patterns of the animals were noted[2][4].

A significant increase in hemoglobin (Hb) and red blood cell (RBC) count was observed in the fenchone-treated group compared to the control group.

ParameterUnitNormal ControlThis compound (2000 mg/kg)
Hemoglobin (Hb)g/dL10.74 ± 0.0115.2 ± 0.15
Red Blood Cells (RBCs)x106/µL3.64 ± 0.028.1 ± 0.05
Packed Cell Volume (PCV)%43.0 ± 0.5741.0 ± 0.57
Mean Corpuscular Volume (MCV)fL118.1 ± 1.550.61 ± 0.61
Mean Corpuscular Hemoglobin (MCH)pg29.5 ± 0.518.7 ± 0.18
Mean Corpuscular Hemoglobin Concentration (MCHC)g/dL24.9 ± 0.1537.0 ± 0.15
White Blood Cells (WBCs)x103/µL5.5 ± 0.155.2 ± 0.15
Plateletsx103/µL268 ± 2.08263 ± 2.3
*Statistically significant increase. Data from[2].

The acute toxicity study revealed a significant increase in alkaline phosphatase (ALP) and alanine (B10760859) transaminase (ALT) levels. Conversely, a significant decrease in serum triglycerides, cholesterol, and uric acid levels was observed.

ParameterUnitNormal ControlThis compound (2000 mg/kg)
Triglyceridesmg/dL134.21 ± 1.1191.21 ± 0.98
Cholesterolmg/dL121.21 ± 1.0189.11 ± 0.91
Alkaline Phosphatase (ALP)U/L131.11 ± 1.01198.22 ± 1.11
Alanine Transaminase (ALT)U/L59.21 ± 0.9899.11 ± 0.81
Uric Acidmg/dL5.11 ± 0.112.11 ± 0.11
Statistically significant change. Data from[1][2][4].

Oxidative stress parameters were assessed in the heart, spleen, and kidney.

OrganParameterNormal ControlThis compound (2000 mg/kg)
HeartSuperoxide Dismutase (SOD)2.11 ± 0.115.11 ± 0.11
SpleenSuperoxide Dismutase (SOD)2.91 ± 0.114.11 ± 0.11
KidneyNitrite (NO)1.11 ± 0.012.81 ± 0.11
KidneyGlutathione (GSH)0.91 ± 0.012.11 ± 0.11
*Statistically significant increase. Data from[1][2][3][4][5][6].

Sub-acute and Sub-chronic Toxicity

A 28-day sub-acute toxicity study of a methanolic extract of F. vulgare in female Wistar rats at doses of 125, 250, and 500 mg/kg showed no significant changes in hematological and biochemical parameters, nor were there any macroscopic or microscopic organ abnormalities[8]. Another 90-day study in male rats with a combined ethanol (B145695) extract of Eupatorium japonicum and Foeniculum vulgare at doses of 0.39, 0.78, and 1.56 g/kg/day also reported no significant adverse effects on clinical signs, body weight, and vital hematological indices, with only minor changes in some biochemical parameters and relative organ weights at the highest dose[9].

Genotoxicity

A key in vivo study evaluated the genetic toxicity of alpha-Fenchone in a micronucleus assay in F344 rats, conducted by the National Institute of Environmental Health Sciences[1]. The micronucleus test is a well-established method for assessing chromosomal damage[10][11]. While the detailed results of this specific study are not fully elaborated in the available abstract, its existence indicates that a formal regulatory-style genotoxicity assessment has been performed.

Studies on Foeniculum vulgare extracts have shown mixed results regarding genotoxicity. A hot water crude extract of fennel seeds showed slight, non-significant genotoxic effects in a mouse bone marrow clastogenicity assay[2]. Conversely, some studies have suggested antimutagenic properties of fennel[2].

dot

G cluster_genotoxicity In Vivo Genotoxicity Assessment compound This compound administration Oral Administration to Rats compound->administration target_cells Bone Marrow Erythroblasts administration->target_cells mechanism Induction of Chromosomal Damage (Clastogenic or Aneugenic Effects) target_cells->mechanism micronucleus_formation Formation of Micronuclei in Polychromatic Erythrocytes mechanism->micronucleus_formation analysis Microscopic Analysis of Bone Marrow Smears micronucleus_formation->analysis endpoint Frequency of Micronucleated Polychromatic Erythrocytes analysis->endpoint

Caption: Logical Flow of an In Vivo Micronucleus Assay for this compound.

Cytotoxicity

Direct studies on the cytotoxicity of isolated this compound on rat cell lines were not identified in the reviewed literature. However, research on Foeniculum vulgare extracts provides some preliminary data. An ethanolic extract of fennel exhibited cytotoxic effects against various human cancer cell lines (A549, HELA, CACO-2, HEPG-2, and MCF-7) with IC50 values ranging from 248.0 to 815.1 µg/ml[3]. The cytotoxic concentration (CC50) against a normal human cell line (Wi-38) was 828.1 µg/ml[3]. Another study using aqueous decoctions of fennel seeds demonstrated cytotoxicity to human lymphocytes and a human bone marrow endothelial cell line, particularly at higher concentrations[2].

Discussion and Conclusion

The available data from an acute oral toxicity study in rats suggest that this compound has a low order of acute toxicity, with an LD50 greater than 2000 mg/kg. The observed changes in hematological and biochemical parameters at this high dose, such as elevated liver enzymes and altered lipid profiles, warrant further investigation in repeated-dose studies to determine their toxicological significance and to establish a No-Observed-Adverse-Effect Level (NOAEL). The alterations in oxidative stress markers suggest that at high doses, this compound may modulate the antioxidant defense system.

A significant data gap exists for the sub-acute and sub-chronic toxicity of isolated this compound. While studies on Foeniculum vulgare extracts suggest a low potential for toxicity upon repeated administration, these findings cannot be directly extrapolated to the pure compound due to the presence of other phytochemicals in the extracts.

The existence of an in vivo micronucleus study for alpha-Fenchone is a critical piece of information for its safety assessment, and the full results of this study would be highly valuable. The available cytotoxicity data on fennel extracts, while not specific to this compound, provide a starting point for in vitro safety evaluations.

For drug development professionals, the initial acute toxicity data for this compound are encouraging. However, to advance its development, comprehensive sub-acute and sub-chronic toxicity studies in rodents are essential. Furthermore, a complete understanding of its genotoxic potential, based on a battery of tests, and a more direct assessment of its cytotoxicity on relevant mammalian cell lines are required for a thorough risk assessment.

References

The Biological Activities of (+)-Fenchone: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Fenchone, a bicyclic monoterpene and a major constituent of the essential oils of various plants, including fennel (Foeniculum vulgare), has garnered significant interest in the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the basic biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and an examination of its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents from natural sources.

Antimicrobial and Antibiofilm Activity

This compound has demonstrated notable activity against a range of pathogenic microorganisms, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell integrity and inhibit biofilm formation, a critical factor in chronic infections.

Quantitative Antimicrobial Data

The antimicrobial potency of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

MicroorganismStrainMIC (mg/mL)MBC/MFC (mg/mL)Reference
Escherichia coli-8.3 ± 3.625 ± 0.0[1][2][3][4]
Pseudomonas aeruginosaMultidrug-resistant266.6 ± 115.4533.3 ± 230.9[1]
Candida albicans-41.6 ± 14.483.3 ± 28.8
Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms is determined using the broth microdilution method, following standardized protocols.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_fenchone Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate. inoculate Inoculate each well with the microbial suspension. prep_fenchone->inoculate Add to wells prep_inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). prep_inoculum->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h for bacteria). inoculate->incubate read_mic Determine the MIC as the lowest concentration with no visible growth. incubate->read_mic

Workflow for MIC determination of this compound.

Protocol Steps:

  • Preparation of this compound Dilutions: A stock solution of this compound is serially diluted (typically two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well containing the Fenchone dilution is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals, which are implicated in various pathological conditions, including inflammation and neurodegenerative diseases.

Quantitative Antioxidant Data

The antioxidant capacity of this compound is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as the half-maximal inhibitory concentration (IC50).

AssayIC50Reference
DPPH Radical Scavenging3.32 ± 0.008 mM
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method to assess the antioxidant activity of compounds.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_fenchone Prepare various concentrations of this compound in a suitable solvent (e.g., methanol). mix Mix the this compound solutions with the DPPH solution. prep_fenchone->mix prep_dpph Prepare a fresh solution of DPPH in the same solvent. prep_dpph->mix incubate Incubate the mixture in the dark at room temperature (e.g., 30 minutes). mix->incubate measure Measure the absorbance at a specific wavelength (e.g., 517 nm). incubate->measure calculate Calculate the percentage of radical scavenging activity and determine the IC50 value. measure->calculate G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_analysis Analysis seed_cells Seed cells in a 96-well plate and allow them to adhere. treat_cells Treat the cells with various concentrations of this compound. seed_cells->treat_cells incubate_cells Incubate for a specified period (e.g., 24-72 hours). treat_cells->incubate_cells add_mtt Add MTT solution to each well. incubate_cells->add_mtt incubate_mtt Incubate to allow formazan (B1609692) crystal formation by viable cells. add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. incubate_mtt->solubilize measure Measure the absorbance at a specific wavelength (e.g., 570 nm). solubilize->measure calculate Calculate cell viability and determine the IC50 value. measure->calculate G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, Pathogens) ikk IKK stimulus->ikk ikb_nfkb IκB-NF-κB Complex (Inactive) ikb_p Phosphorylated IκB ikb_nfkb->ikb_p Degradation of IκB ikk->ikb_nfkb Phosphorylates IκB nfkb_active Active NF-κB ikb_p->nfkb_active nfkb_nucleus NF-κB nfkb_active->nfkb_nucleus Translocation fenchone This compound fenchone->ikk Inhibition dna DNA nfkb_nucleus->dna Binds to DNA cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) dna->cytokines Gene Transcription

References

A Technical Guide to the Solubility of (+)-Fenchone in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-fenchone, a bicyclic monoterpene ketone of significant interest in the pharmaceutical and flavor industries. Understanding the solubility of this compound is critical for its formulation, delivery, and biological activity assessment. This document compiles available quantitative solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Quantitative Solubility Data of Fenchone (B1672492)

This compound, a colorless oily liquid, exhibits a distinct solubility profile characterized by its lipophilic nature. It is generally described as soluble in many organic solvents and practically insoluble in water. The following tables summarize the available quantitative and qualitative solubility data for fenchone. It is important to note that comprehensive experimental data across a wide range of organic solvents is not extensively published; therefore, some of the presented data is for fenchone without specifying the enantiomer.

Table 1: Quantitative Solubility of Fenchone in Water and Select Organic Solvents

SolventTemperature (°C)SolubilityNotes
Water25744 mg/LExperimental value for fenchone.[1][2]
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mLFor this compound. Requires sonication to achieve dissolution.[3]
Dimethyl Sulfoxide (DMSO)Not Specified200 mg/mLFor fenchone. Requires sonication. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended.[4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineNot Specified≥ 5 mg/mL (≥ 32.85 mM)This formulation results in a clear solution. The exact saturation point was not determined.[4]
10% DMSO / 90% (20% SBE-β-CD in Saline)Not Specified≥ 5 mg/mL (≥ 32.85 mM)This formulation results in a clear solution. The exact saturation point was not determined.
10% DMSO / 90% Corn OilNot Specified≥ 2.5 mg/mL (≥ 16.42 mM)This formulation with this compound results in a clear solution. The exact saturation point was not determined.
10% DMSO / 90% Corn OilNot Specified≥ 5 mg/mL (≥ 32.85 mM)This formulation results in a clear solution. The exact saturation point was not determined.

Table 2: Qualitative Solubility of this compound

Solvent/Solvent ClassSolubility DescriptionSource
EthanolSoluble
Propylene GlycolSoluble
Vegetable OilsSoluble
EtherSoluble
Nonvolatile OilsSoluble

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a generalized experimental protocol for determining the solubility of a compound like this compound, based on the OECD Test Guideline 105 (Shake-Flask Method). This method is suitable for substances with a solubility greater than 10⁻² g/L.

Principle

An excess amount of the test substance, this compound, is agitated in a solvent (e.g., water or an organic solvent) at a constant temperature for a sufficient period to reach equilibrium. The concentration of this compound in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment
  • Test Substance: High-purity this compound

  • Solvent: High-purity water or the desired organic solvent

  • Constant Temperature Bath/Shaker: Capable of maintaining a constant temperature (e.g., 25 ± 0.5 °C).

  • Equilibration Vessels: Glass flasks or tubes with screw caps.

  • Centrifuge: For phase separation.

  • Analytical Instrument: A validated analytical method for quantifying this compound, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Volumetric Glassware and Syringes

Procedure
  • Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.

  • Sample Preparation: Add an amount of this compound to the equilibration vessels that is clearly in excess of its expected solubility.

  • Solvent Addition: Add a known volume of the solvent to each vessel.

  • Equilibration: Place the vessels in the constant temperature shaker and agitate them. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification. The equilibration time is determined from the preliminary test, but 24 to 48 hours is typical. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vessels to stand in the constant temperature bath for at least 24 hours to allow for the separation of the undissolved this compound. If necessary, centrifugation at the same temperature can be used to separate the phases.

  • Sampling: Carefully withdraw a sample from the clear, saturated supernatant.

  • Analysis: Analyze the concentration of this compound in the sample using a validated analytical method (e.g., GC-FID).

  • Calculations: Calculate the solubility of this compound in the solvent in the desired units (e.g., g/L, mg/mL, or mol/L).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_fenchone Add excess this compound to equilibration vessel start->add_fenchone 1. add_solvent Add known volume of solvent add_fenchone->add_solvent 2. agitate Agitate at constant temperature (e.g., 24-72h) add_solvent->agitate 3. settle Allow to settle or centrifuge for phase separation agitate->settle 4. sample Sample the clear supernatant settle->sample 5. analyze Quantify this compound concentration (e.g., GC-FID) sample->analyze 6. end End analyze->end 7.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Implications for Research and Drug Development

The solubility profile of this compound has several important implications for its application in research and drug development:

  • Formulation Development: Its poor water solubility necessitates the use of co-solvents, surfactants, or other solubilization techniques for aqueous-based formulations. The data presented in Table 1 provides a starting point for developing suitable solvent systems. For instance, the high solubility in DMSO makes it a good candidate for in vitro stock solutions. For in vivo applications, formulations involving co-solvents like PEG300 and surfactants like Tween-80, or lipid-based systems like corn oil, are more appropriate.

  • Drug Delivery: The lipophilic nature of this compound suggests it may have good membrane permeability, which is a desirable characteristic for drug absorption. However, its low aqueous solubility can lead to dissolution-rate-limited absorption. Therefore, formulation strategies that enhance its solubility and dissolution rate are crucial for achieving optimal bioavailability.

  • In Vitro Assays: When preparing stock solutions for in vitro experiments, it is essential to use a solvent in which this compound is highly soluble, such as DMSO, to ensure complete dissolution. However, the final concentration of the organic solvent in the assay medium should be carefully controlled to avoid solvent-induced artifacts.

  • Toxicology Studies: The choice of vehicle for toxicology studies is critical and should be based on the solubility of the compound. The use of appropriate solvent systems ensures that the test substance is in a bioavailable form and that the vehicle itself does not cause adverse effects.

References

The Metabolic Fate and Bioactive Derivatives of (+)-Fenchone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchone, a bicyclic monoterpene found in various essential oils, undergoes metabolic transformation in the body, leading to the formation of several primary metabolites. This technical guide provides a comprehensive overview of the primary metabolites of this compound, the key enzymes involved in its metabolism, and the synthesis and biological activities of its derivatives. Detailed experimental protocols for the study of this compound metabolism and the synthesis of its derivatives are presented, alongside quantitative data on their biological efficacy. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate a deeper understanding of the underlying processes.

Introduction

This compound is a naturally occurring bicyclic monoterpene ketone with a characteristic camphor-like odor. It is a significant constituent of the essential oils of several plants, including fennel (Foeniculum vulgare). Beyond its use in perfumery and as a flavoring agent, this compound and its derivatives have garnered interest in the scientific community for their potential pharmacological activities. Understanding the metabolic fate of this compound is crucial for evaluating its safety profile and for the rational design of novel therapeutic agents based on its scaffold. This guide delves into the primary metabolic pathways of this compound and explores the landscape of its synthetic derivatives, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Primary Metabolites of this compound

The in vitro metabolism of this compound has been investigated using human liver microsomes, revealing that the primary metabolic pathway is hydroxylation.[1] This process is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2A6 and CYP2B6 being the major contributors.[1] The oxidation of this compound results in the formation of three main primary metabolites:

  • 6-exo-hydroxyfenchone

  • 6-endo-hydroxyfenchone

  • 10-hydroxyfenchone [1]

The formation of these metabolites is confirmed through techniques such as gas chromatography-mass spectrometry (GC-MS), which identifies them based on their mass fragments and retention times.[1]

Quantitative Analysis of this compound Metabolism
MetaboliteEnzymeKm (mM)Vmax (nmol/min/nmol P450)
6-exo-hydroxyfenchone CYP2A60.182.7
CYP2B60.1512.9
6-endo-hydroxyfenchone CYP2A60.291.26
CYP2B60.265.33
10-hydroxyfenchone CYP2B60.210.66

Table 1: Kinetic parameters for the formation of (-)-fenchone metabolites by human recombinant CYP2A6 and CYP2B6.[2]

Derivatives of this compound and their Biological Activities

The chemical scaffold of this compound has been utilized as a starting point for the synthesis of novel derivatives with a range of biological activities. These synthetic modifications aim to enhance the therapeutic potential of the parent molecule.

Cannabinoid Receptor Agonists

A series of novel cannabinoid-type derivatives have been synthesized by coupling this compound with various resorcinols and phenols.[3][4][5] These derivatives have shown high affinity and selectivity for the human cannabinoid receptor 2 (hCB2).[3][4][5] The hCB2 receptor is a promising target for the development of anti-inflammatory and analgesic drugs without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.

One of the most potent synthesized analogues, 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, demonstrated a high affinity (Ki) of 3.51 nM for the hCB2 receptor and acted as a potent and efficacious agonist with an EC50 of 2.59 nM.[3][6]

DerivativeTargetKi (nM)EC50 (nM)Emax (%)
2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-olhCB23.512.5989.6

Table 2: Biological activity of a potent synthetic this compound derivative at the human CB2 receptor.[3][6]

Antiviral Agents

Polycarbonyl conjugates of this compound have been synthesized and evaluated for their antiviral activity.[7] These derivatives were prepared through the ring-opening transformation of 5-acyl-4-pyrones with fenchone (B1672492) hydrazones.[7] Notably, some of these conjugates demonstrated significant activity against the vaccinia virus.[7] The conjugate prepared from diethyl isochelidonate and this compound hydrazone showed the highest activity, with a selectivity index (SI) of 17.[7]

Derivative ClassVirusHighest Selectivity Index (SI)
Polycarbonyl conjugatesVaccinia virus17

Table 3: Antiviral activity of synthetic this compound derivatives.[7]

Experimental Protocols

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines the general procedure for studying the metabolism of this compound using human liver microsomes.

Objective: To identify the metabolites of this compound and the enzymes responsible for their formation.

Materials:

  • This compound

  • Human liver microsomes (commercially available)

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Recombinant human CYP enzymes (CYP2A6, CYP2B6, etc.)

  • CYP-specific inhibitors (e.g., thioTEPA, menthofuran)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Incubation: A typical incubation mixture contains this compound, human liver microsomes, and an NADPH-generating system in potassium phosphate buffer.

  • The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C.

  • Metabolite Extraction: The reaction is stopped, and the metabolites are extracted from the aqueous mixture using an organic solvent like ethyl acetate.

  • The organic layer is separated, dried, and concentrated.

  • GC-MS Analysis: The extracted metabolites are analyzed by GC-MS to identify the different hydroxylated fenchone products based on their mass spectra and retention times.

  • Enzyme Identification: To identify the specific CYP enzymes involved, experiments are repeated using recombinant human CYP enzymes or by including CYP-specific inhibitors in the incubation with human liver microsomes.

Synthesis of Fenchone-Resorcinol Derivatives (Cannabinoid Agonists)

This protocol provides a general outline for the synthesis of fenchone-resorcinol derivatives.

Objective: To synthesize novel cannabinoid receptor agonists from this compound.

General Reaction Scheme: The synthesis typically involves a three-step sequence:

  • Alkylation of Resorcinol (B1680541): The hydroxyl groups of a substituted resorcinol are protected, for example, by methylation using iodomethane (B122720) and potassium carbonate in DMF.

  • Lithiation: The protected resorcinol is treated with a strong base, such as n-butyllithium, to generate a lithiated intermediate.

  • Coupling with Fenchone: The lithiated resorcinol derivative is then reacted with this compound to yield the final fenchone-resorcinol derivative.[8]

Further Modifications:

  • Fluorination: The aromatic ring of the fenchone derivatives can be fluorinated using reagents like Selectfluor.[3]

  • Demethylation: The methoxy (B1213986) groups on the resorcinol moiety can be removed using sodium ethanethiolate in DMF to yield the free phenols.[3]

Visualizations

Metabolic Pathway of this compound

metabolic_pathway cluster_CYP CYP450 Enzymes Fenchone This compound Metabolites Fenchone->Metabolites 6-exo-hydroxyfenchone 6-exo-hydroxyfenchone Metabolites->6-exo-hydroxyfenchone Hydroxylation 6-endo-hydroxyfenchone 6-endo-hydroxyfenchone Metabolites->6-endo-hydroxyfenchone Hydroxylation 10-hydroxyfenchone 10-hydroxyfenchone Metabolites->10-hydroxyfenchone Hydroxylation CYP2A6 CYP2A6 CYP2A6->Metabolites CYP2B6 CYP2B6 CYP2B6->Metabolites experimental_workflow cluster_preparation Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Metabolite Analysis A Prepare incubation mixture: This compound Human Liver Microsomes Buffer (pH 7.4) B Initiate reaction with NADPH-generating system A->B C Incubate at 37°C B->C D Stop reaction C->D E Extract metabolites (e.g., with ethyl acetate) D->E F Analyze by GC-MS E->F G Identify metabolites F->G synthesis_workflow cluster_synthesis Synthesis of Fenchone Derivatives cluster_characterization Characterization and Screening Start This compound & Starting Materials (e.g., Resorcinols) Step1 Chemical Modification (e.g., Coupling Reaction) Start->Step1 Intermediate Crude Derivative Step1->Intermediate Step2 Purification (e.g., Chromatography) Intermediate->Step2 Final Pure Fenchone Derivative Step2->Final Analysis Structural Analysis (NMR, MS, X-ray) Final->Analysis Screening Biological Activity Screening (e.g., Receptor Binding Assays) Final->Screening

References

Olfactory properties and camphor-like odor of fenchone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Olfactory Properties and Camphor-like Odor of Fenchone (B1672492)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenchone is a naturally occurring organic compound classified as a bicyclic monoterpenoid and a ketone.[1][2] It is a colorless, oily liquid recognized for its characteristic camphor-like aroma.[1][3][4] Fenchone exists as two enantiomers: (+)-fenchone (or d-fenchone) and (−)-fenchone (or l-fenchone), which occur in the essential oils of various plants. The dextrorotatory form is notably found in fennel oil (Foeniculum vulgare), while the levorotatory form is a constituent of thuja oil and wormwood. Due to its distinct scent profile, fenchone is utilized as a flavoring agent in foods and as a component in perfumery. This guide provides a detailed examination of the olfactory properties of fenchone, the mechanisms underlying its perception, and the experimental protocols used for its characterization.

Olfactory Profile of Fenchone

The odor of fenchone is complex and is predominantly described as camphoraceous. This primary characteristic is often accompanied by several other nuances, creating a multifaceted sensory profile. The specific descriptors can vary slightly between its enantiomers.

  • General Profile : The overall scent is strong, sharp, and penetrating, similar to camphor. It is also described as having earthy, woody, and herbal undertones.

  • d-Fenchone (this compound) : This enantiomer is noted for a cooling, mentholic, and pine-like freshness. Its taste profile at low concentrations is correspondingly cooling, sweet, and minty with a musty, earthy nuance.

  • l-Fenchone ((−)-Fenchone) : Delivers a powerful camphoraceous-herbal character with pine-like freshness and cooling mint facets. It is also associated with a bitter aftertaste, particularly when present in high concentrations in plant extracts.

These distinct olfactory notes make fenchone a valuable ingredient for adding freshness and a natural, earthy character to fragrance and flavor compositions.

Quantitative Olfactory and Physicochemical Data

The perception of an odorant is initiated when its concentration surpasses a specific threshold. The Odor Threshold Value (OTV) is a critical parameter in olfaction science, representing the minimum concentration of a substance detectable by the human sense of smell. While precise, standardized OTV data for fenchone requires purchase from specialized vendors, this section compiles key physicochemical properties that influence its volatility and interaction with olfactory receptors.

PropertyValueSource(s)
IUPAC Name 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one
Molecular Formula C₁₀H₁₆O
Molar Mass 152.23 g/mol
Appearance Colorless to pale yellow oily liquid
Density 0.948 g/cm³
Boiling Point 193.5 °C (380.3 °F; 466.6 K)
Melting Point 6.1 °C (43.0 °F; 279.2 K)
Flash Point ~60 - 63 °C (~140 - 145 °F)
Water Solubility 73.14 mg/L @ 25 °C (estimated)
Odor Threshold Value (OTV) Data available commercially; quality varies by measurement standard (e.g., EN13725).

Mechanism of Olfactory Perception

The detection of odorants like fenchone is a complex biological process initiated in the olfactory epithelium. It involves a canonical G-protein coupled receptor (GPCR) signaling pathway that converts a chemical signal into an electrical nerve impulse.

The Olfactory Signal Transduction Pathway

The perception of fenchone begins when the molecule, after being inhaled, partitions into the aqueous nasal mucus. It is then transported to an Olfactory Receptor (OR) by an Odorant-Binding Protein (OBP). The binding of fenchone to its specific OR on the surface of an olfactory sensory neuron (OSN) triggers a conformational change in the receptor. This activates an associated G-protein (specifically Gα-olf), which in turn stimulates adenylyl cyclase type III to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na⁺ and Ca²⁺), depolarization of the neuron, and the generation of an action potential that travels to the brain for processing.

Olfactory_Signaling_Pathway cluster_air Nasal Passage (Air) cluster_mucus Nasal Mucus (Aqueous) cluster_neuron Olfactory Sensory Neuron (OSN) Fenchone Fenchone Molecule OBP Odorant-Binding Protein (OBP) Fenchone->OBP Binds Fenchone_OBP Fenchone-OBP Complex OBP->Fenchone_OBP OR Olfactory Receptor (GPCR) Fenchone_OBP->OR Delivers Fenchone G_Protein G-protein (Gα-olf) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes CNG CNG Ion Channel (Opens) cAMP->CNG Binds & Opens Depolarization Neuron Depolarization (Na+, Ca²+ influx) CNG->Depolarization Signal Action Potential to Brain Depolarization->Signal

Canonical olfactory signal transduction pathway.

Experimental Methodologies for Olfactory Analysis

Characterizing the olfactory properties of a compound like fenchone involves a combination of analytical chemistry and sensory science. Key experimental protocols are detailed below.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify which specific volatile compounds in a complex mixture are responsible for its aroma. The method combines the separation capabilities of gas chromatography with human sensory perception.

Experimental Protocol:

  • Sample Preparation : The sample containing fenchone (e.g., an essential oil) is diluted in an appropriate solvent.

  • Injection : A small volume of the prepared sample is injected into the GC instrument.

  • Separation : Volatile compounds are separated based on their boiling points and chemical properties as they pass through a capillary column.

  • Effluent Splitting : At the end of the column, the effluent is split into two paths. One path leads to a chemical detector (like a Mass Spectrometer, MS, or Flame Ionization Detector, FID) for compound identification and quantification. The other path leads to a heated sniffing port.

  • Olfactory Detection : A trained sensory panelist or assessor sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

  • Data Integration : The data from the chemical detector (chromatogram) is aligned with the sensory data (olfactogram) to correlate specific chemical peaks with their perceived odors.

GCO_Workflow cluster_GC Gas Chromatography System cluster_Detection Detection cluster_Analysis Data Analysis Sample 1. Sample Injection (e.g., Fennel Oil) Column 2. GC Column Separation Sample->Column Splitter 3. Effluent Splitter Column->Splitter Detector 4a. Chemical Detector (MS or FID) Splitter->Detector Sniffing 4b. Olfactory Port (Human Assessor) Splitter->Sniffing Chromatogram 5a. Chromatogram Detector->Chromatogram Olfactogram 5b. Olfactogram Sniffing->Olfactogram Integration 6. Data Integration & Odor Identification Chromatogram->Integration Olfactogram->Integration

General workflow for Gas Chromatography-Olfactometry (GC-O).
Odorant Binding Assays

These assays are used to investigate the binding affinity between an odorant and an Odorant-Binding Protein (OBP). A common method is the fluorescence-based competitive binding assay.

Experimental Protocol:

  • Reagents : A purified OBP solution, a fluorescent probe (e.g., N-phenyl-1-naphthylamine, NPN) that binds to the OBP's hydrophobic pocket, and a solution of the competitor ligand (fenchone) are prepared.

  • Probe Binding : The OBP and the fluorescent probe are mixed in a cuvette. The fluorescence emission is measured at its maximum wavelength after excitation. This establishes a baseline of 100% fluorescence.

  • Competitive Displacement : Aliquots of the fenchone solution are incrementally added to the OBP-probe mixture. As fenchone displaces the probe from the OBP's binding pocket, the probe's fluorescence is quenched (decreases).

  • Data Acquisition : The fluorescence intensity is recorded after each addition of fenchone.

  • Analysis : The data is plotted as fluorescence intensity versus the concentration of fenchone. From this curve, the IC₅₀ value (the concentration of fenchone required to displace 50% of the probe) can be calculated. The dissociation constant (Kd) of the OBP-fenchone complex can then be determined from the IC₅₀ value.

Binding_Assay_Workflow start Start mix_obp_probe 1. Mix Purified OBP with Fluorescent Probe start->mix_obp_probe measure_initial 2. Measure Baseline Fluorescence (100%) mix_obp_probe->measure_initial add_fenchone 3. Add Fenchone (Competitor Ligand) measure_initial->add_fenchone measure_quench 4. Measure Fluorescence Quenching add_fenchone->measure_quench more_fenchone More Titrations? measure_quench->more_fenchone more_fenchone->add_fenchone Yes plot_data 5. Plot Fluorescence vs. [Fenchone] more_fenchone->plot_data No calculate 6. Calculate IC₅₀ and Dissociation Constant (Kd) plot_data->calculate end_process End calculate->end_process

Workflow for a competitive odorant binding assay.
Sensory Panel Evaluation

Sensory panels provide qualitative and quantitative data on the human perception of an odor. A descriptive panel, composed of trained assessors, is often used to create a detailed olfactory profile of a substance.

Experimental Protocol:

  • Panelist Selection and Training : Assessors are selected based on their sensory acuity and trained to identify and rate the intensity of various odor attributes relevant to the test substance.

  • Sample Preparation : Fenchone samples are prepared at specific concentrations in an odorless solvent or medium. Samples are coded to prevent bias and presented in a controlled environment (e.g., sensory booths).

  • Evaluation : Panelists sniff the samples according to a defined protocol (e.g., from smelling strips or vials). They rate the intensity of pre-defined odor descriptors (e.g., "camphoraceous," "minty," "woody") on a labeled scale (e.g., a 0-15 point scale).

  • Data Collection : The ratings from all panelists are collected.

  • Statistical Analysis : The data is statistically analyzed (e.g., using Analysis of Variance, ANOVA) to determine the mean intensity ratings for each attribute and to assess the panel's agreement and reproducibility. The results yield a quantitative sensory profile or "fingerprint" of the odorant.

Sensory_Panel_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Selection 1. Panelist Selection & Training SamplePrep 2. Sample Preparation & Coding Selection->SamplePrep Presentation 3. Controlled Sample Presentation SamplePrep->Presentation Evaluation 4. Panelists Evaluate & Rate Odor Attributes Presentation->Evaluation Collection 5. Data Collection Evaluation->Collection Analysis 6. Statistical Analysis (e.g., ANOVA) Collection->Analysis Profile 7. Generate Quantitative Sensory Profile Analysis->Profile

Workflow for descriptive sensory panel evaluation.

Conclusion

Fenchone's distinct camphor-like odor is a product of its unique bicyclic monoterpene ketone structure. Its olfactory profile, characterized by camphoraceous, woody, and minty notes, is well-documented through sensory analysis. The perception of this odor is governed by the canonical GPCR signaling cascade common to vertebrate olfaction. A comprehensive understanding of fenchone's properties, from its physicochemical characteristics to its interaction with biological receptors, is achieved through a suite of advanced experimental techniques, including GC-O, binding assays, and trained sensory panels. This integrated approach is crucial for its effective application in the flavor, fragrance, and pharmaceutical industries and provides a robust framework for the study of other bioactive volatile compounds.

References

Methodological & Application

Application Note: Quantification of (+)-Fenchone in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Fenchone is a monoterpenoid and a significant bioactive compound found in the essential oils of various plants, most notably fennel (Foeniculum vulgare)[1][2]. Its quantification is crucial for the quality control of essential oils used in the food, cosmetic, and pharmaceutical industries[3][4]. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like fenchone (B1672492) in complex mixtures such as essential oils[4][5][6]. This application note provides a detailed protocol for the quantification of this compound in essential oils using GC-MS.

Experimental Workflow

GC-MS Quantification of this compound cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis essential_oil Essential Oil Sample dilution Dilute with Methanol (B129727) (e.g., 1 µL in 1 mL) essential_oil->dilution injection Inject 1-2 µL into GC-MS dilution->injection fenchone_std This compound Standard stock_solution Prepare Stock Solution (e.g., 100 µg/g in Methanol) fenchone_std->stock_solution calibration_std Prepare Calibration Standards (e.g., 0.10–50 µg/g) stock_solution->calibration_std calibration_std->injection separation Chromatographic Separation (HP-5MS or equivalent column) injection->separation detection Mass Spectrometry Detection (EI, 70 eV) separation->detection peak_integration Peak Identification & Integration (based on retention time and mass spectrum) detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Figure 1. Experimental workflow for the GC-MS quantification of this compound.

Protocols

Sample and Standard Preparation

1.1. Essential Oil Sample Preparation

  • Accurately pipette 1 µL of the essential oil sample into a 1 mL volumetric flask.

  • Add methanol to the mark and mix thoroughly. This dilution may need to be adjusted depending on the expected fenchone concentration. For instance, some methods use a 1:20 split ratio during injection, which might require a more concentrated sample[3][7].

1.2. Standard Solution Preparation

  • Stock Solution (e.g., 100 µg/g): Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to achieve a final concentration of 100 µg/g[1].

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol. A typical concentration range for the calibration curve is 0.10–50 µg/g[1].

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Conditions
Gas Chromatograph Agilent 7890 system or equivalent[1]
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[1][3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[1][8]
Injection Volume 1-2 µL[3]
Injector Temperature 250-280 °C[1][3][8]
Split Ratio 1:20 or 20:1[1][3]
Oven Temperature Program Initial temperature of 50°C for 1 min, then ramp to 200°C at 5°C/min, hold for 1 min, then ramp to 300°C at 5°C/min and hold for 2 min. Total run time is approximately 14 minutes.[3] Alternatively, an initial temperature of 50°C (hold for 1 min), then ramp to 100°C at 20°C/min (hold for 1 min), and then increase to 300°C at 20°C/min (hold for 1 min). Total run time is 15.5 minutes.[1]
Mass Spectrometer Agilent 5975 TAD mass detector or equivalent[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1][3]
Ion Source Temperature 230-240 °C[1][3]
Transfer Line Temperature 220-240 °C[3][8]
Mass Scan Range 40-600 amu[1]
Solvent Delay 2-3 minutes[1][7]
Data Analysis and Quantification
  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard. The mass spectrum of fenchone will show characteristic fragment ions.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration for each calibration standard. The linearity of the curve should be evaluated, with an R² value greater than 0.99 being desirable[1][6].

  • Quantification: Determine the concentration of this compound in the essential oil sample by interpolating its peak area on the calibration curve. The final concentration should be reported considering the initial dilution of the sample.

Quantitative Data Summary

The following table summarizes the quantitative data for fenchone found in various studies on fennel (Foeniculum vulgare) essential oils and commercial products.

Sample TypeFenchone ContentReference
Methanolic Extract of F. vulgare11.68%[2][3]
Methanolic Extract of F. vulgare9.789 mg/g[3]
Commercial Formulation F> 1.0 mg/g[3]
Commercial Formulation G> 1.0 mg/g[3]
Commercial Formulation H> 1.0 mg/g[3]
Commercial Formulations A, B, C, D, E< 0.1 mg/g[3]
Essential Oil of F. vulgare (India)0.021 mg/g[1]
Essential Oil of F. vulgare (Pakistan)0.034 mg/g[1]
Essential Oil of F. vulgare (Saudi Arabia)0.029 mg/g[1]
Sweet Fennel Oil2.7%[8]
Bitter Fennel Oil12-25%[8]
Fennel Teas0.5-47%[9]

Method Validation

For reliable and accurate results, the GC-MS method should be validated for several parameters:

  • Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a specified range. A determination coefficient (R²) of >0.99 is generally considered acceptable[1].

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For fenchone, reported LOD and LOQ values are as low as 0.04 µg/g and 0.12 µg/g, respectively[1].

  • Precision: The precision of the method should be assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision), typically expressed as the relative standard deviation (RSD).

  • Accuracy: Accuracy is determined by recovery studies, where a known amount of the standard is spiked into a sample and the recovery percentage is calculated. Recoveries in the range of 91.6-105.7% have been reported for similar monoterpenoids[4].

Conclusion

The described GC-MS method provides a robust and sensitive approach for the quantification of this compound in essential oils. Proper sample preparation, instrument optimization, and method validation are essential for obtaining accurate and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development and quality control to implement this analytical technique effectively.

References

Application Notes and Protocols: Synthesis of (+)-Fenchone via Oxidation of Fenchol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of (+)-fenchone, a bicyclic monoterpene ketone. This compound is a valuable compound used in perfumery and as a chiral intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The primary synthesis route discussed is the oxidation of the corresponding secondary alcohol, (+)-fenchol. Various oxidation methodologies are presented, including modern mild procedures suitable for laboratory scale, such as Swern oxidation, as well as classic and industrial methods. This guide includes comparative data, step-by-step protocols, and safety considerations to aid researchers in selecting and performing the optimal synthesis for their needs.

Overview of the Chemical Transformation

The synthesis of this compound from (+)-fenchol is a straightforward oxidation of a secondary alcohol to a ketone. This transformation requires the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom. The core bicyclic structure of the molecule remains intact during this process.

G Oxidation of Fenchol (B156177) to Fenchone (B1672492) Fenchol (+)-Fenchol Fenchone This compound Fenchol->Fenchone Oxidation Oxidant Oxidizing Agent (e.g., PCC, Swern Reagents) Oxidant->Fenchone

Caption: Chemical transformation of (+)-Fenchol to this compound.

Comparison of Oxidation Methods

Several reagents can accomplish the oxidation of fenchol. The choice of method depends on factors such as scale, desired purity, available equipment, and tolerance for hazardous materials. Common oxidants include chromium-based reagents, activated DMSO (Swern oxidation), and hypochlorite (B82951) solutions.[2] For industrial-scale production, catalytic dehydrogenation offers a high-yield alternative.[1][2]

Table 1: Comparison of Common Oxidation Methods for Fenchol

Method Key Reagents Typical Conditions Advantages Disadvantages
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine (B128534)Anhydrous CH₂Cl₂, -78 °C to RTMild conditions, high yields, minimal over-oxidation.[4][5]Requires low temperatures; produces foul-smelling dimethyl sulfide.[4][5]
PCC Oxidation Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂, Room TempSimple procedure, reliable.[6]Uses toxic hexavalent chromium, which requires careful disposal.[4]
Hypochlorite Oxidation Sodium Hypochlorite (Bleach)Biphasic system (e.g., EtOAc/H₂O), Phase-Transfer CatalystInexpensive, "greener" oxidant.[2]Can have variable yields; may require catalyst for efficiency.[2]
Catalytic Dehydrogenation Self-made Copper-based CatalystHigh Temperature (reflux), Organic SolventHigh conversion and selectivity, suitable for large scale.[1]Requires high temperatures and specialized catalyst preparation.[1]

General Experimental Workflow

The overall process for the synthesis, regardless of the specific oxidant used, follows a general workflow. This involves the reaction setup, the oxidation reaction itself, quenching to stop the reaction, a workup procedure to isolate the crude product, and a final purification step.

G General Synthesis and Purification Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Reagent Preparation & Reaction Setup B 2. Oxidation Reaction (Time & Temp Controlled) A->B C 3. Quenching (Stop Reaction) B->C D 4. Liquid-Liquid Extraction (Isolate Organic Product) C->D E 5. Drying & Filtration (Remove Water) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (e.g., Distillation, Chromatography) F->G H 8. Characterization (GC, NMR, IR) G->H

Caption: General workflow for oxidation, workup, and purification.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Swern Oxidation of (+)-Fenchol

This protocol is a mild and efficient method for oxidizing fenchol to fenchone.[4][7] It avoids the use of heavy metals.

  • Materials:

    • (+)-Fenchol

    • Oxalyl chloride ((COCl)₂)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Triethylamine (NEt₃)

    • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

    • Argon or Nitrogen gas supply

    • Dry ice/acetone bath

    • Standard glassware (round-bottom flask, dropping funnels)

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a nitrogen/argon inlet.

    • Dissolve anhydrous DMSO (2.2 equivalents) in anhydrous dichloromethane (DCM) and add it to the flask.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride (1.1 equivalents) dissolved in DCM to the flask via a dropping funnel over 15 minutes. Stir the mixture for an additional 20 minutes at -78 °C.

    • Add a solution of (+)-fenchol (1.0 equivalent) in DCM dropwise over 20 minutes, ensuring the internal temperature remains below -65 °C. Stir for 45 minutes.

    • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 45-60 minutes.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude this compound by vacuum distillation or column chromatography.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a reliable reagent for converting secondary alcohols to ketones at room temperature.[6]

  • Materials:

    • (+)-Fenchol

    • Pyridinium Chlorochromate (PCC)

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Silica (B1680970) gel or Celite®

  • Procedure:

    • To a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane, add a solution of (+)-fenchol (1.0 equivalent) in dichloromethane in one portion.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Celite® to filter out the chromium salts.

    • Wash the filter cake thoroughly with additional diethyl ether.

    • Combine the organic filtrates and remove the solvent under reduced pressure.

    • The crude product can be further purified by vacuum distillation if necessary.

Data Presentation

The physical and spectroscopic properties of the final product should be confirmed to ensure purity and correct identification.

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆O[8][9]
Molecular Weight 152.23 g/mol [3][8]
Appearance Colorless, oily liquid[3]
Boiling Point 63-65 °C at 13 mmHg[8]
Melting Point 5-7 °C[8]
Density 0.945 g/mL at 20 °C[8]
Optical Rotation [α]20/D +60° ± 3° (neat)[8]
CAS Number 4695-62-9[3][8]
Major Mass Spec Fragments (EI) m/z 81 (base peak), 152 (M+), 69, 80, 82[10]

References

Unlocking the Potential of Fennel: A Detailed Protocol for the Extraction of (+)-Fenchone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant contribution to the fields of phytochemical analysis and natural product chemistry, we present a comprehensive set of application notes and protocols detailing the extraction of (+)-Fenchone from fennel seeds (Foeniculum vulgare). This document provides researchers, scientists, and drug development professionals with a detailed guide to various extraction methodologies, enabling the efficient isolation of this valuable bioactive compound.

This compound, a monoterpenoid ketone, is a key component of fennel essential oil and is recognized for its potential therapeutic properties. These protocols offer a comparative analysis of different extraction techniques, including steam distillation, hydrodistillation, supercritical fluid extraction (SFE), and microwave-assisted extraction (MAE), allowing for the selection of the most suitable method based on yield, purity, and experimental resources.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes the quantitative data from various studies, offering a clear comparison of the effectiveness of each technique.

Extraction MethodKey ParametersEssential Oil Yield (%)Fenchone Content in Oil (%)Reference
Steam Distillation Pressure: 0.83 bar; Time: 117 min2.95 - 3.478.4 - 9.8[1][2]
Hydrodistillation Solid to liquid ratio: 1:10; Time: 120 min2.47 - 5.5011.32 - 16.35[1][2]
Supercritical Fluid Extraction (CO₂) Pressure: 200 bar; Temperature: 50°C; Time: 3.25 h~9.8 (extract)0.29 mg/g seeds[3]
Microwave-Assisted Extraction Not specifiedHigher than HD & SFE28
Methanol Extraction Room temperatureNot specified11.68

Experimental Protocols

Herein, we provide detailed methodologies for the most effective and commonly utilized extraction techniques.

Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. The process involves passing steam through the fennel seeds, which vaporizes the volatile compounds. The vapor is then condensed and collected, separating the essential oil from the water.

Materials and Equipment:

  • Ground fennel seeds

  • Distillation flask

  • Steam generator

  • Condenser

  • Receiving vessel (e.g., separating funnel)

  • Heating source

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Preparation of Plant Material: Grind the dried fennel seeds to a coarse powder to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the ground fennel seeds in the distillation flask.

  • Distillation: Introduce steam from the steam generator into the bottom of the distillation flask. The steam will pass through the ground seeds, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and converted back into a liquid.

  • Collection: Collect the condensate, which will consist of a layer of essential oil and a layer of hydrosol (aromatic water), in a separating funnel.

  • Separation: Allow the layers to separate fully, then carefully drain the lower aqueous layer to isolate the essential oil.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the purified this compound rich essential oil in a sealed, dark glass vial at a low temperature.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction utilizes a solvent in its supercritical state, most commonly carbon dioxide (CO₂), to extract compounds. This method is known for its high selectivity and the ability to extract compounds without thermal degradation.

Materials and Equipment:

  • Ground fennel seeds

  • Supercritical fluid extractor

  • High-pressure CO₂ source

  • Extraction vessel

  • Separator vessels

  • Temperature and pressure controllers

Procedure:

  • Preparation of Plant Material: Grind the dried fennel seeds to a uniform particle size.

  • Loading the Extractor: Load the ground fennel seeds into the extraction vessel.

  • Setting Parameters: Set the desired extraction parameters. For fennel seeds, typical conditions are a pressure of 200 bar and a temperature of 50°C.

  • Extraction: Introduce supercritical CO₂ into the extraction vessel. The supercritical fluid will dissolve the essential oils, including this compound, from the plant material.

  • Separation: The mixture of supercritical CO₂ and extracted oil is then passed into a separator vessel where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the essential oil to precipitate.

  • Collection: Collect the extracted oil from the separator.

  • Storage: Store the extract in a sealed, dark glass vial under appropriate conditions.

Visualizing the Workflow

To further clarify the extraction and analysis process, the following diagrams illustrate the key steps involved.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis start Fennel Seeds grinding Grinding start->grinding extraction_method Extraction (e.g., Steam Distillation, SFE) grinding->extraction_method separation Separation of Oil from Aqueous Phase extraction_method->separation drying Drying of Essential Oil separation->drying gcms GC-MS Analysis for This compound Quantification drying->gcms end Pure this compound Rich Extract gcms->end Steam_Distillation_Workflow start Ground Fennel Seeds distillation Steam Distillation start->distillation condensation Condensation distillation->condensation separation Separation in Funnel condensation->separation collection Collection of Essential Oil separation->collection drying Drying with Anhydrous Na₂SO₄ collection->drying end Purified Essential Oil drying->end SFE_Workflow start Ground Fennel Seeds extraction Supercritical CO₂ Extraction (High Pressure, Set Temperature) start->extraction separation Separation of CO₂ and Oil (Pressure/Temperature Change) extraction->separation collection Collection of Crude Extract separation->collection end Fenchone-Rich Extract collection->end

References

Application Notes and Protocols for In Silico Molecular Docking of Fenchone with Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in silico molecular docking of fenchone (B1672492), a bicyclic monoterpene with known biological activities, against various protein targets. This document outlines detailed protocols for performing molecular docking studies, summarizing quantitative data, and visualizing key pathways and workflows.

Introduction to Fenchone and Molecular Docking

Fenchone is a natural organic compound found in the essential oils of various plants, including fennel. It has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, fenchone) when bound to a specific protein target. This method is instrumental in drug discovery and development for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity.

Protein Targets of Fenchone

Several studies have investigated the interaction of fenchone with various protein targets, suggesting its potential therapeutic applications. The following table summarizes the key protein targets, their biological functions, and the associated quantitative data from molecular docking studies.

Protein TargetOrganism/DiseaseBiological FunctionDocking Score/Binding Energy (kcal/mol)Interacting Amino Acid ResiduesReference
Nitric Oxide Synthase (NOS) Human (Brain Ischemia)Catalyzes the production of nitric oxide (NO), a signaling molecule involved in neurotransmission and inflammation.-6.6Not specified[1]
β-ketoacyl acyl carrier protein synthase I Escherichia coliEssential enzyme in bacterial fatty acid synthesis.Not specifiedHIS298, PHE392, PHE390, GLY391, PHE229, PRO272[2]
Anthranilate-CoA ligase Pseudomonas aeruginosaInvolved in the biosynthesis of quinolones, which are important for quorum sensing and biofilm formation.-113.15 (ACE)PRO283, ALA259, LEU494[2]
1,3-β-D-glucan synthase Candida albicansKey enzyme in the synthesis of β-glucan, a critical component of the fungal cell wall.Not specifiedNot specified[2]
Salmonella effector protein SopD Salmonella entericaA virulence factor involved in the pathogenesis of salmonellosis.Moderate (exact value not specified)Not specified[3]

Note: ACE refers to Atomic Contact Energy. Docking scores and binding energies are reported as found in the cited literature; direct comparison between different studies and software may not be appropriate due to variations in methodologies.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing in silico molecular docking of fenchone with a protein target using AutoDock Vina, a widely used open-source docking software.

Required Software
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or Discovery Studio Visualizer: For visualizing and analyzing the results.

  • PubChem or other chemical databases: To obtain the 3D structure of fenchone.

Protocol: Molecular Docking with AutoDock Vina

Step 1: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of fenchone from a chemical database like PubChem in SDF format.

  • Convert to PDBQT format:

    • Open the fenchone SDF file in a molecular viewer like PyMOL.

    • Save the structure as a PDB file.

    • Open the PDB file in AutoDock Tools.

    • Go to Ligand -> Input -> Open and select the fenchone PDB file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as fenchone.pdbqt.

Step 2: Protein Preparation

  • Obtain Protein Structure: Download the 3D structure of the desired protein target from the Protein Data Bank (PDB).

  • Prepare the Protein in AutoDock Tools:

    • Open the PDB file of the protein in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site. Go to Edit -> Delete Water.

    • Add polar hydrogens to the protein. Go to Edit -> Hydrogens -> Add.

    • Compute Gasteiger charges. Go to Edit -> Charges -> Compute Gasteiger.

    • Save the prepared protein as a PDBQT file. Go to Grid -> Macromolecule -> Choose and select the protein. Then go to File -> Save -> Write PDBQT.

Step 3: Grid Box Generation

  • Define the Binding Site:

    • In AutoDock Tools, with the protein loaded, go to Grid -> Grid Box.

    • A grid box will appear around the protein. Adjust the size and position of the box to encompass the active site or the region of interest for docking. The box should be large enough to allow the ligand to move freely but small enough to focus the search.

    • Note down the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.

    • Save the grid parameters by going to File -> Close Saving Current.

Step 4: Running the Docking Simulation

  • Create a Configuration File: Create a text file named conf.txt and add the following lines, replacing the values with your specific file names and grid parameters:

    vina --config conf.txt --log fenchone_log.txt

Step 5: Post-Docking Analysis and Visualization

  • Analyze the Results: The fenchone_log.txt file will contain the binding affinity scores (in kcal/mol) for the different predicted binding poses. The fenchone_out.pdbqt file contains the coordinates of these poses.

  • Visualize the Interactions:

    • Open the prepared protein PDBQT file in PyMOL or Discovery Studio Visualizer.

    • Open the fenchone_out.pdbqt file to visualize the docked poses of fenchone within the protein's binding site.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between fenchone and the amino acid residues of the protein.

Visualizations

General Workflow for In Silico Molecular Docking

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Target Identification Target Identification Protein Preparation Protein Preparation Target Identification->Protein Preparation Ligand Selection Ligand Selection Ligand Preparation Ligand Preparation Ligand Selection->Ligand Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Scoring & Ranking Scoring & Ranking Pose Analysis->Scoring & Ranking Hit Identification Hit Identification Scoring & Ranking->Hit Identification

Caption: A general workflow for in silico molecular docking studies.

Signaling Pathway Diagrams

G L-Arginine L-Arginine NOS NOS L-Arginine->NOS Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Catalyzes Inflammation & Oxidative Stress Inflammation & Oxidative Stress Nitric Oxide (NO)->Inflammation & Oxidative Stress Promotes Fenchone Fenchone Fenchone->NOS Inhibits

Caption: Fenchone's proposed inhibition of Nitric Oxide Synthase.

G UDP-Glucose UDP-Glucose 1,3-beta-D-glucan_synthase 1,3-β-D-glucan synthase UDP-Glucose->1,3-beta-D-glucan_synthase beta_glucan β-(1,3)-Glucan 1,3-beta-D-glucan_synthase->beta_glucan Synthesizes Fungal Cell Wall Fungal Cell Wall beta_glucan->Fungal Cell Wall Component of Fenchone Fenchone Fenchone->1,3-beta-D-glucan_synthase Inhibits

Caption: Fenchone's potential disruption of fungal cell wall synthesis.

G Acetyl-CoA Acetyl-CoA BKAPS1 β-ketoacyl acyl carrier protein synthase I Acetyl-CoA->BKAPS1 Malonyl-ACP Malonyl-ACP Malonyl-ACP->BKAPS1 Fatty Acid Elongation Fatty Acid Elongation BKAPS1->Fatty Acid Elongation Catalyzes Bacterial Cell Membrane Bacterial Cell Membrane Fatty Acid Elongation->Bacterial Cell Membrane Essential for Fenchone Fenchone Fenchone->BKAPS1 Inhibits

Caption: Fenchone's potential interference with bacterial fatty acid synthesis.

G Anthranilate Anthranilate Anthranilate-CoA_ligase Anthranilate-CoA ligase Anthranilate->Anthranilate-CoA_ligase Quinolone_Signal_Synthesis Quinolone Signal Synthesis Anthranilate-CoA_ligase->Quinolone_Signal_Synthesis Involved in Quorum_Sensing Quorum Sensing Quinolone_Signal_Synthesis->Quorum_Sensing Leads to Biofilm_Formation Biofilm Formation Quorum_Sensing->Biofilm_Formation Regulates Fenchone Fenchone Fenchone->Anthranilate-CoA_ligase Inhibits

Caption: Fenchone's potential role in disrupting P. aeruginosa biofilm formation.

Conclusion

The in silico molecular docking of fenchone against various protein targets provides valuable insights into its potential therapeutic mechanisms. The protocols and data presented in these application notes serve as a guide for researchers to conduct their own docking studies and to further explore the pharmacological potential of fenchone. The visualization of the docking workflow and the affected signaling pathways can aid in a deeper understanding of the molecular interactions and the biological consequences of fenchone's activity. Further experimental validation is necessary to confirm these in silico findings.

References

Application Notes: (+)-Fenchone as an Antimicrobial Agent Against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Fenchone is a bicyclic monoterpene and a major constituent of the essential oils of several plants, including fennel (Foeniculum vulgare).[1] With the rise of multidrug-resistant bacterial strains, there is a pressing need for novel antimicrobial agents.[2] Natural compounds like this compound are being investigated for their potential therapeutic applications.[3] Research has demonstrated that this compound possesses significant antimicrobial and antibiofilm properties against pathogenic bacteria, including Escherichia coli.[4][5] These notes provide a summary of its efficacy, mechanism of action, and detailed protocols for its evaluation.

Antimicrobial & Anti-Biofilm Activity Data

Recent studies have quantified the effectiveness of this compound against E. coli, revealing its potential in both inhibiting growth and preventing biofilm formation.

Table 1: Antimicrobial Activity of this compound against E. coli

Parameter Concentration (mg/mL) Reference
Minimum Inhibitory Concentration (MIC) 8.3 ± 3.6

| Minimum Bactericidal Concentration (MBC) | 25.0 ± 0.0 | |

Table 2: Anti-Biofilm Activity of this compound against E. coli

This compound Concentration (mg/mL) Biofilm Inhibition (%) Reference
1.0 70.03

| 0.25 | 51.70 | |

Proposed Mechanism of Action

The antimicrobial activity of essential oil components like this compound is often attributed to their ability to disrupt bacterial cellular integrity and interfere with essential metabolic pathways.

  • Enzyme Inhibition : Molecular docking studies have predicted that this compound interacts with β-ketoacyl acyl carrier protein synthase in Escherichia coli. This enzyme is crucial for fatty acid biosynthesis, a vital pathway for bacterial survival. Inhibition of this enzyme can disrupt cell membrane production and other essential functions.

  • Membrane Disruption : Like many lipophilic monoterpenes, this compound is believed to partition into the bacterial cell membrane, disrupting its structure and increasing its permeability. This leads to the leakage of intracellular components, such as ions (K+), proteins, and nucleic acids, ultimately resulting in cell death.

G cluster_extracellular Extracellular cluster_ecoli E. coli Cell Fenchone This compound Membrane Cell Membrane Fenchone->Membrane Partitions into membrane Enzyme β-ketoacyl acyl carrier protein synthase Fenchone->Enzyme Enters cell & Inhibits enzyme Leakage Leakage of K+, proteins, etc. Membrane->Leakage Disruption & Permeability Increase FAS Fatty Acid Synthesis Enzyme->FAS Blocks Death Cell Death FAS->Death Inhibition leads to Leakage->Death

Caption: Proposed mechanism of action of this compound against E. coli.

Experimental Protocols

The following are detailed protocols for evaluating the antimicrobial and anti-biofilm properties of this compound against E. coli.

Protocol 1: Determination of Minimum Inhibitory (MIC) & Minimum Bactericidal (MBC) Concentrations

This protocol uses the broth microdilution method, a standard for determining the antimicrobial susceptibility of essential oils.

G cluster_prep Preparation cluster_assay Assay Execution cluster_mic MIC Determination cluster_mbc MBC Determination P1 Prepare serial 2-fold dilutions of this compound in MHB A1 Add 100 µL of each Fenchone dilution to 96-well plate P1->A1 P2 Adjust E. coli suspension to 0.5 McFarland (~1.5x10^8 CFU/mL) P3 Dilute suspension to final inoculum of 5x10^5 CFU/mL P2->P3 A2 Add 100 µL of diluted E. coli suspension to each well P3->A2 A1->A2 A3 Include Growth Control (MHB + E. coli) & Sterility Control (MHB only) A2->A3 A4 Incubate plate at 37°C for 18-24 hours A3->A4 M1 Visually inspect for turbidity or measure OD600 A4->M1 M2 MIC = Lowest concentration with no visible bacterial growth M1->M2 B1 Take 10 µL from clear wells (at MIC and above) M2->B1 B2 Spot-plate onto Mueller-Hinton Agar (MHA) B1->B2 B3 Incubate MHA plates at 37°C for 24 hours B2->B3 B4 MBC = Lowest concentration that causes ≥99.9% kill B3->B4

Caption: Workflow for MIC and MBC determination via broth microdilution.

Materials:

  • This compound (e.g., ≥98% purity)

  • Escherichia coli strain (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO) or Tween 80 (as a solvent/emulsifier)

  • 0.5 McFarland turbidity standard

  • Sterile saline solution (0.85% NaCl)

  • Spectrophotometer (optional, for OD readings)

Procedure:

  • Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent like DMSO. Note: The final concentration of the solvent in the assay should be non-inhibitory to the bacteria (typically ≤1%).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of this compound using MHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture E. coli in MHB at 37°C. Adjust the turbidity of the bacterial suspension in sterile saline to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Controls: Include a positive control well (MHB + inoculum, no fenchone) and a negative/sterility control well (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli. This can be assessed visually or by reading the optical density (OD) at 600 nm.

  • MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and those with higher concentrations) and plate it onto MHA plates.

  • Incubation & Analysis: Incubate the MHA plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol 2: Crystal Violet Anti-Biofilm Assay

This protocol quantifies the ability of this compound to inhibit the formation of E. coli biofilm.

G cluster_setup Assay Setup cluster_staining Staining Process cluster_quant Quantification S1 Dispense E. coli culture (in TSB) into a 96-well plate S2 Add sub-MIC concentrations of this compound to wells S1->S2 S3 Include a positive control (E. coli without Fenchone) S2->S3 S4 Incubate plate at 37°C for 24-48h without agitation S3->S4 T1 Discard planktonic cells and wash wells with PBS S4->T1 T2 Fix biofilm with methanol (B129727) for 15 minutes T1->T2 T3 Air dry the plate T2->T3 T4 Stain with 0.1% Crystal Violet for 15 minutes T3->T4 T5 Wash away excess stain with water and air dry T4->T5 Q1 Solubilize bound stain with 30% acetic acid or ethanol (B145695) T5->Q1 Q2 Transfer solution to a new plate Q1->Q2 Q3 Measure absorbance (OD) at 570-595 nm Q2->Q3 Q4 Calculate % inhibition relative to the positive control Q3->Q4

Caption: Workflow for quantifying biofilm inhibition using Crystal Violet.

Materials:

  • Sub-inhibitory concentrations of this compound

  • Escherichia coli strain

  • Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth

  • Sterile 96-well flat-bottomed microtiter plates

  • Phosphate-buffered saline (PBS, pH 7.2)

  • Methanol

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Preparation: In a 96-well plate, add E. coli culture (adjusted to ~10⁶ CFU/mL in TSB) and various sub-inhibitory concentrations of this compound (e.g., ½ MIC, ¼ MIC). Include a positive control (bacteria without fenchone).

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the supernatant containing planktonic cells. Gently wash the wells twice with sterile PBS to remove non-adherent cells.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and stain for 15 minutes at room temperature.

  • Final Wash: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. Air dry the plate completely.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader.

  • Calculation: The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Protocol 3: Assessment of Cell Membrane Integrity

This protocol provides a general framework for measuring the leakage of intracellular materials (e.g., 260 nm absorbing materials like nucleic acids) to assess membrane damage.

Materials:

  • Mid-log phase E. coli culture

  • PBS (pH 7.2)

  • This compound (at MIC or 2x MIC)

  • Centrifuge and microcentrifuge tubes

  • UV-Vis Spectrophotometer

Procedure:

  • Cell Preparation: Grow E. coli to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them twice with sterile PBS, and resuspend them in PBS to a final OD₆₀₀ of ~0.5.

  • Treatment: Divide the cell suspension into two groups: a treatment group (add this compound to a final concentration of 1x or 2x MIC) and a control group (add an equivalent volume of the vehicle, e.g., PBS with DMSO).

  • Incubation: Incubate both suspensions at 37°C.

  • Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), draw aliquots from both the treated and control suspensions.

  • Separation: Centrifuge the aliquots at high speed (e.g., 10,000 x g for 5 minutes) to pellet the bacterial cells.

  • Measurement: Carefully collect the supernatant. Measure the absorbance of the supernatant at 260 nm (A₂₆₀) using a spectrophotometer. An increase in the A₂₆₀ of the supernatant from the treated sample compared to the control indicates leakage of nucleic acids and other UV-absorbing materials, signifying membrane damage.

References

Application Notes: Investigating the Anti-inflammatory Effects of (+)-Fenchone In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenchone (B1672492), a bicyclic monoterpenoid and a constituent of various essential oils, notably from fennel (Foeniculum vulgare), has demonstrated a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3][4] These application notes provide a comprehensive overview of the in vivo anti-inflammatory effects of (+)-Fenchone, detailing its mechanisms of action, summarizing key quantitative findings, and offering detailed protocols for researchers to investigate its therapeutic potential. The information is intended for researchers, scientists, and professionals in drug development exploring natural compounds for inflammatory diseases.

Summary of In Vivo Anti-inflammatory and Related Effects

This compound has been evaluated in several preclinical in vivo models, demonstrating its capacity to mitigate inflammation and associated pathologies. Its effects are largely attributed to its ability to modulate oxidative stress and downregulate key inflammatory signaling pathways.

  • Neuroinflammation and Neuroprotection: In rodent models of brain injury and neurodegeneration, Fenchone treatment has been shown to reduce neuroinflammation. Studies using models like intracerebroventricular (ICV) streptozotocin (B1681764) (STZ) and chronic unpredictable mild stress (CUMS) revealed that Fenchone administration decreases the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the brain.[2][5] Furthermore, it enhances the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) while reducing markers of lipid peroxidation.[2][6] In a model of brain ischemia, Fenchone significantly reduced cerebral infarction size and decreased nitric oxide (NO) levels, suggesting a protective role against inflammation-mediated neuronal damage.[1][7]

  • Gastrointestinal Inflammation: The isomer (-)-Fenchone has shown significant efficacy in models of gastrointestinal damage. In rats with cysteamine-induced duodenal ulcers, oral administration of (-)-Fenchone markedly decreased the ulcer area.[3] In an acetic acid-induced gastric ulcer healing model, it not only reduced the ulcer area but also modulated the immune response by decreasing the pro-inflammatory cytokines IL-1β and TNF-α, while increasing the anti-inflammatory cytokine IL-10.[3] This effect was associated with reduced immunostaining for the key inflammatory transcription factor NF-κB.[3]

  • Wound Healing: The anti-inflammatory and antimicrobial properties of Fenchone contribute to enhanced wound healing by promoting collagen synthesis and reducing the number of inflammatory cells at the wound site.[8]

Quantitative Data Summary

The following tables summarize the quantitative results from various in vivo studies investigating the effects of Fenchone.

Table 1: Effect of Fenchone on Pro-inflammatory and Anti-inflammatory Cytokines

Model Species Fenchone Isomer & Dose Cytokine Result Reference
ICV-STZ Induced Neuroinflammation Wistar Rat This compound (20, 40, 80 mg/kg, oral) TNF-α, IL-6 Significant decrease in cortex and hippocampus [2][5]
Acetic Acid-Induced Gastric Ulcer Wistar Rat (-)-Fenchone (150 mg/kg, oral) IL-1β Control: 423.6 ± 26.30 pg/mLFenchone: 258.7 ± 24.58 pg/mL [3]
Acetic Acid-Induced Gastric Ulcer Wistar Rat (-)-Fenchone (150 mg/kg, oral) TNF-α Control: 2069 ± 83.80 pg/mLFenchone: 1398 ± 86.20 pg/mL [3]

| Acetic Acid-Induced Gastric Ulcer | Wistar Rat | (-)-Fenchone (150 mg/kg, oral) | IL-10 | Control: 94.67 ± 15.54 pg/mLFenchone: 207.4 ± 17.30 pg/mL |[3] |

Table 2: Effect of Fenchone on Oxidative Stress and Damage Markers

Model Species Fenchone Isomer & Dose Marker Result Reference
BCCAO/R Brain Ischemia Wistar Rat This compound (100, 200 mg/kg) Cerebral Infarction Control: 55.2%Fenchone (200 mg/kg): 39.1% [1]
BCCAO/R Brain Ischemia Wistar Rat This compound (100, 200 mg/kg) Nitric Oxide (NO) Significant decrease [1][7]
BCCAO/R Brain Ischemia Wistar Rat This compound (100, 200 mg/kg) SOD, Catalase Significant increase in activity [1][7]
Cysteamine-Induced Duodenal Ulcer Rat (-)-Fenchone (37.5-300 mg/kg, oral) Ulcer Area Inhibition Up to 76% inhibition at 300 mg/kg [3]

| Acetic Acid-Induced Gastric Ulcer | Rat | (-)-Fenchone (150 mg/kg, oral) | Gastric Healing | 69% healing vs. 49% for Lansoprazole (30 mg/kg) |[3] |

Implicated Signaling Pathways

The anti-inflammatory effects of Fenchone are mediated through the modulation of key signaling cascades that regulate the expression of inflammatory genes. The primary pathways identified are NF-κB and MAPK.

3.1 NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9][10] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[9] This frees NF-κB (typically the p65 subunit) to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[11][12] Studies suggest that Fenchone exerts its anti-inflammatory effects by inhibiting the activation of this pathway, thereby preventing the nuclear translocation of NF-κB and suppressing the production of downstream inflammatory mediators.[3]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65 Complex IKK->IkBa_p65 Phosphorylates IκBα IkBa IκBα p65 NF-κB (p65) p65_nuc NF-κB (p65) p65->p65_nuc Translocation IkBa_p65->p65 IκBα Degradation (Release of p65) Fenchone This compound Fenchone->IKK Inhibits DNA DNA (κB site) p65_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Fenchone's inhibition of the NF-κB signaling pathway.

3.2 MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation.[13][14] Inflammatory stimuli activate a phosphorylation cascade that results in the activation of these MAPKs.[15] Activated MAPKs then phosphorylate various transcription factors, such as AP-1, which, in turn, move to the nucleus to promote the expression of inflammatory genes.[13] Evidence suggests that Fenchone can suppress the phosphorylation of key MAPK components like ERK, thereby dampening the inflammatory response.[9]

MAPK_Pathway cluster_pathways MAPK Cascades cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MEKK MAPKKK Stimulus->MEKK Fenchone This compound MEK MAPKK Fenchone->MEK Inhibits Phosphorylation MEKK->MEK Phosphorylates MAPK MAPK (ERK, JNK, p38) MEK->MAPK Phosphorylates AP1 Transcription Factors (e.g., AP-1) MAPK->AP1 Activates & Translocates Cytokines Pro-inflammatory Genes (COX-2, TNF-α) AP1->Cytokines Upregulate Transcription

Caption: Fenchone's inhibitory action on the MAPK signaling pathway.

Experimental Protocols

The following are detailed protocols for two standard in vivo models used to assess acute anti-inflammatory activity.

4.1 Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a widely used and highly reproducible model for evaluating the anti-inflammatory effects of compounds on acute, non-immune inflammation.[16][17][18]

  • Objective: To assess the ability of this compound to reduce acute inflammation (edema) induced by carrageenan in the rat paw.

  • Materials:

    • This compound

    • Lambda Carrageenan (1% w/v in sterile 0.9% saline)

    • Positive control: Indomethacin (10 mg/kg) or Aspirin (200 mg/kg)

    • Vehicle (e.g., 0.5% Tween 80 in saline)

    • Male Wistar or Sprague-Dawley rats (180-220 g)

    • Plethysmometer

    • Syringes (1 mL) with needles (26G)

  • Procedure:

    • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least 7 days before the experiment, with free access to food and water.

    • Grouping: Randomly divide animals into groups (n=6 per group):

      • Group 1: Vehicle Control (receives vehicle only)

      • Group 2: Positive Control (receives Indomethacin)

      • Group 3-5: Test Groups (receive this compound at different doses, e.g., 50, 100, 200 mg/kg, p.o.)

    • Dosing: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.

    • Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

    • Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[16]

    • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point:

      • Edema Volume (mL) = Paw Volume at time 't' - Paw Volume at time '0'

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

    • Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance (p < 0.05).

4.2 Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study systemic inflammatory responses and the effects of compounds on cytokine production.[19][20][21]

  • Objective: To evaluate the effect of this compound on the production of systemic and tissue-specific pro-inflammatory cytokines following an LPS challenge.

  • Materials:

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • Positive control: Dexamethasone (1 mg/kg)

    • Vehicle (e.g., sterile saline)

    • Male C57BL/6 or BALB/c mice (20-25 g)

    • ELISA kits for TNF-α, IL-6, IL-1β

    • Equipment for blood collection and tissue homogenization

  • Procedure:

    • Animal Acclimatization: Acclimatize mice for at least 7 days.

    • Grouping: Randomly divide animals into groups (n=6-8 per group):

      • Group 1: Saline Control (receives vehicle only)

      • Group 2: LPS Control (receives vehicle + LPS)

      • Group 3: Positive Control (receives Dexamethasone + LPS)

      • Group 4-6: Test Groups (receive this compound at different doses + LPS)

    • Dosing: Pre-treat the animals by administering vehicle, Dexamethasone, or this compound (i.p. or p.o.) 1 hour before the LPS challenge.

    • Induction of Inflammation: Administer LPS (e.g., 1-5 mg/kg) via intraperitoneal (i.p.) injection.[21]

    • Sample Collection:

      • Serum: At a predetermined time point (e.g., 2, 4, or 6 hours post-LPS), collect blood via cardiac puncture under anesthesia. Allow it to clot, then centrifuge to obtain serum.

      • Tissues: Perfuse animals with cold PBS to remove blood. Collect relevant tissues (e.g., liver, lung, brain), snap-freeze in liquid nitrogen, and store at -80°C.

  • Data Analysis:

    • Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the serum and tissue homogenates using commercial ELISA kits according to the manufacturer's instructions.

    • Statistical Analysis: Compare cytokine levels between groups using a one-way ANOVA with a suitable post-hoc test. A p-value < 0.05 is considered statistically significant.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study on the anti-inflammatory effects of a test compound like this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Acclimatization 1. Animal Acclimatization (7 days) Grouping 2. Randomization & Grouping (Control, Positive, Test) Acclimatization->Grouping Dosing 3. Compound Administration (this compound or Controls) Grouping->Dosing Inflammation 4. Induction of Inflammation (e.g., Carrageenan, LPS) Dosing->Inflammation Monitoring 5. Monitoring & Measurement (e.g., Paw Volume) Inflammation->Monitoring Sampling 6. Sample Collection (Blood, Tissues) Monitoring->Sampling Biochemical 7. Biochemical Assays (ELISA, Western Blot, qPCR) Sampling->Biochemical Histo 8. Histopathology Sampling->Histo Data 9. Statistical Analysis & Interpretation Biochemical->Data Histo->Data

Caption: General workflow for in vivo anti-inflammatory studies.

References

(+)-Fenchone: A Promising Natural Compound for the Management of Airway Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Fenchone, a bicyclic monoterpene found in the essential oils of various plants, including fennel and lavender, has emerged as a potential therapeutic agent for airway disorders such as asthma and chronic obstructive pulmonary disease (COPD). Preclinical studies have demonstrated its bronchodilatory and anti-inflammatory properties, suggesting its utility in alleviating key symptoms of these debilitating conditions. This document provides a comprehensive overview of the therapeutic potential of this compound, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its effects on the airways through a multi-faceted mechanism, primarily targeting airway smooth muscle relaxation and mitigating inflammation.

Bronchodilation: Studies on isolated guinea pig tracheas have revealed that this compound induces relaxation of airway smooth muscle, counteracting bronchoconstriction.[1][2] This effect is mediated through:

  • Potassium (K+) Channel Activation: this compound activates K+ channels on airway smooth muscle cells, leading to hyperpolarization of the cell membrane. This makes it more difficult for the muscle to contract, resulting in relaxation.

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDE, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a signaling molecule that promotes smooth muscle relaxation.

  • Calcium (Ca2+) Channel Inhibition: this compound also inhibits the influx of calcium ions into airway smooth muscle cells, a critical step for muscle contraction.[1][2]

Anti-inflammatory Effects: In addition to its bronchodilatory actions, this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes. Furthermore, studies in animal models of inflammation have demonstrated its ability to modulate the production of key inflammatory cytokines, including a reduction in pro-inflammatory IL-1β and TNF-α, and an increase in the anti-inflammatory cytokine IL-10. This modulation of the inflammatory response can help to reduce the chronic inflammation that characterizes airway disorders.

Quantitative Data Summary

The following tables summarize the quantitative data available on the efficacy of this compound in preclinical models.

Table 1: Bronchodilator Effect of this compound on Isolated Guinea Pig Trachea [1]

Agonist (Inducer of Contraction)This compound EC50 (mg/mL)
Low K+ (25 mM)0.62
High K+ (80 mM)6.44
Carbamylcholine (CCh; 1 µM)6.28

EC50 represents the concentration of this compound required to produce 50% of its maximal relaxant effect.

Experimental Protocols

This section provides detailed protocols for evaluating the therapeutic potential of this compound in preclinical models of airway disorders.

Protocol 1: Evaluation of Bronchodilator Activity in Isolated Guinea Pig Trachea

Objective: To assess the direct relaxant effect of this compound on airway smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit (KH) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.7)

  • This compound

  • Carbamylcholine (CCh) or Potassium Chloride (KCl)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize a guinea pig by cervical dislocation.

  • Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-aerated KH solution.

  • Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

  • Suspend each tracheal ring between two stainless steel hooks in an organ bath filled with 10 mL of KH solution, maintained at 37°C and continuously aerated with carbogen.

  • Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g, with KH solution changes every 15 minutes.

  • Induce a sustained contraction with either CCh (1 µM) or a high concentration of KCl (e.g., 80 mM).

  • Once the contraction has stabilized, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10 mg/mL).

  • Record the relaxation response at each concentration until a maximal response is achieved.

  • Calculate the percentage of relaxation relative to the initial induced contraction.

  • Determine the EC50 value of this compound from the concentration-response curve.

Workflow for Bronchodilator Assay

Bronchodilator_Assay cluster_preparation Tissue Preparation cluster_experiment Organ Bath Experiment cluster_analysis Data Analysis start Euthanize Guinea Pig dissect Dissect Trachea start->dissect clean Clean & Cut into Rings dissect->clean mount Mount Tracheal Rings clean->mount equilibrate Equilibrate mount->equilibrate contract Induce Contraction (CCh or KCl) equilibrate->contract add_fenchone Add this compound (Cumulative Doses) contract->add_fenchone record Record Relaxation add_fenchone->record calculate Calculate % Relaxation record->calculate plot Plot Concentration- Response Curve calculate->plot determine_ec50 Determine EC50 plot->determine_ec50

Caption: Workflow for assessing the bronchodilator effect of this compound.

Protocol 2: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of allergic asthma, assessing its impact on airway hyperresponsiveness, inflammation, and mucus production.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Methacholine (B1211447)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Whole-body plethysmography system

  • ELISA kits for cytokines (IL-4, IL-5, IL-13, TNF-α, IL-1β, IL-10) and MUC5AC

  • Histology supplies (formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain, Periodic acid-Schiff stain)

Procedure:

Sensitization and Challenge:

  • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

  • From days 21 to 23, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes.

Treatment:

  • Administer this compound (e.g., 100, 200, or 400 mg/kg) or vehicle orally to the mice daily, starting from day 18 until day 23.

Assessment of Airway Hyperresponsiveness (AHR):

  • 24 hours after the final OVA challenge, assess AHR to methacholine using a whole-body plethysmograph.

  • Place mice in the plethysmography chamber and allow them to acclimatize.

  • Record baseline enhanced pause (Penh) values.

  • Expose the mice to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

  • Record Penh values for 3 minutes after each nebulization.

  • Plot the Penh values against the methacholine concentration to determine the provocative concentration of methacholine that causes a 200% increase in Penh (PC200).

Sample Collection and Analysis:

  • 48 hours after the final OVA challenge, euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) by instilling and retrieving 1 mL of PBS into the lungs.

  • Centrifuge the BAL fluid (BALF) and collect the supernatant for cytokine and MUC5AC analysis using ELISA kits.

  • Resuspend the cell pellet and perform a total and differential cell count to determine the number of eosinophils, neutrophils, lymphocytes, and macrophages.

  • Perfuse the lungs with PBS and fix them in 10% formalin for histological analysis.

  • Embed the lung tissue in paraffin, section, and stain with H&E for assessment of inflammatory cell infiltration and with PAS for evaluation of mucus production (goblet cell hyperplasia).

Signaling Pathway of this compound in Airway Smooth Muscle Relaxation

Fenchone_Signaling cluster_membrane Airway Smooth Muscle Cell Membrane cluster_cytosol Cytosol Fenchone This compound K_channel K+ Channel Fenchone->K_channel Activates Ca_channel Ca2+ Channel Fenchone->Ca_channel Inhibits PDE Phosphodiesterase (PDE) Fenchone->PDE Inhibits Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_influx Ca2+ Influx Ca_channel->Ca_influx cAMP cAMP PDE->cAMP Breaks down Relaxation Relaxation cAMP->Relaxation Ca_influx->Relaxation Contraction Hyperpolarization->Relaxation

Caption: Proposed signaling pathway for this compound-induced airway smooth muscle relaxation.

Logical Relationship of Experimental Design

Experimental_Design cluster_model In Vivo Model Generation cluster_treatment Treatment Groups cluster_endpoints Therapeutic Endpoints Sensitization Sensitization (OVA + Alum) Challenge Airway Challenge (OVA Aerosol) Sensitization->Challenge Vehicle Vehicle Control Challenge->Vehicle Fenchone_Low This compound (Low Dose) Challenge->Fenchone_Low Fenchone_High This compound (High Dose) Challenge->Fenchone_High AHR Airway Hyperresponsiveness (Methacholine Challenge) Vehicle->AHR Inflammation Inflammation (BALF Cell Count, Cytokines) Vehicle->Inflammation Mucus Mucus Production (PAS Staining, MUC5AC ELISA) Vehicle->Mucus Fenchone_Low->AHR Fenchone_Low->Inflammation Fenchone_Low->Mucus Fenchone_High->AHR Fenchone_High->Inflammation Fenchone_High->Mucus

Caption: Logical workflow of the in vivo experimental design.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for airway disorders. Its combined bronchodilatory and anti-inflammatory actions address key pathological features of diseases like asthma. The provided protocols offer a robust framework for researchers to further investigate and quantify the efficacy of this compound, paving the way for its potential development as a novel treatment for respiratory diseases. Further studies are warranted to fully elucidate its therapeutic potential and safety profile in more complex disease models and eventually in clinical settings.

References

Application Notes and Protocols for (+)-Fenchone as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed protocols for the utilization of (+)-Fenchone as a flavoring agent in the food industry. This document covers its sensory properties, regulatory status, analytical quantification, and relevant biological activities, including its anti-inflammatory and antimicrobial effects.

Introduction to this compound

This compound is a bicyclic monoterpenoid and a ketone, naturally occurring in the essential oils of various plants, most notably fennel (Foeniculum vulgare)[1]. It is a colorless oily liquid with a characteristic camphor-like odor[1][2]. Due to its distinct aroma and flavor profile, this compound is utilized as a flavoring agent in a variety of food products and is also found in perfumery[1].

Chemical Structure:

  • IUPAC Name: (1S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one

  • Molecular Formula: C₁₀H₁₆O

  • Molar Mass: 152.23 g/mol

  • CAS Number: 4695-62-9[1]

Regulatory Status and Safety

In the United States, d-Fenchone, which is this compound, has been granted "Generally Recognized as Safe" (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA) and is approved for food use by the FDA (21 CFR 121.1164). Toxicological studies have indicated a low level of toxicity.

Applications in the Food Industry

This compound is used to impart a characteristic camphoraceous, herbal, and slightly minty flavor to a wide range of food products. Its application is particularly prevalent in confectionery, baked goods, and beverages.

Table 1: Typical Usage Levels of this compound in Food Products

Food CategoryAverage Usual Use Level (ppm)Maximum Use Level (ppm)
Baked Goods9.8613.02
Frozen Dairy3.155.35
Soft Candy7.259.99
Gelatin, Puddings3.215.44
Non-alcoholic Beverages1.083.10
Alcoholic Beverages0.105.00

Source: FEMA, 1997b

Sensory Properties

The sensory profile of this compound is characterized by its camphoraceous, thujonic, and woody notes with herbal and earthy undertones.

Table 2: Sensory Threshold of this compound

Sensory ParameterMediumThreshold Concentration
OdorWaterNot explicitly found, but described as having a strong odor.
TasteFood MatrixNot explicitly found, but contributes a bitter aftertaste at higher concentrations.

Experimental Protocols

Analytical Quantification of this compound in Food Matrices

This protocol describes the quantification of this compound in a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of this compound in a given food sample.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS)

  • Helium (carrier gas)

  • This compound standard

  • Methanol (B129727) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

    • Perform serial dilutions to prepare working standards ranging from 0.1 to 50 µg/mL.

  • Sample Preparation:

    • Liquid Samples (e.g., Beverages):

      • For clear beverages, a simple dilution with methanol may be sufficient.

      • For more complex matrices, a liquid-liquid extraction with hexane or a solid-phase extraction (SPE) may be required to remove interfering compounds.

    • Solid Samples (e.g., Baked Goods, Candy):

      • Homogenize a known weight of the sample.

      • Perform a solvent extraction with methanol or hexane, followed by vortexing and sonication.

      • Centrifuge the sample to separate the solid and liquid phases.

      • Collect the supernatant and dry it over anhydrous sodium sulfate.

      • If necessary, perform a cleanup step using SPE.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp to 234 °C at 3 °C/min, then to 260 °C at 5 °C/min, and hold for 10 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (Helium)

    • MS Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Mass Spectrometer Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Workflow for GC-MS Quantification of this compound:

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standards GC_MS Inject into GC-MS Standard_Prep->GC_MS Sample_Prep Prepare Food Sample Extract Sample_Prep->GC_MS Calibration Generate Calibration Curve GC_MS->Calibration Quantification Quantify this compound in Sample GC_MS->Quantification Panelist_Selection Select & Screen Panelists Sample_Preparation Prepare Control & Test Samples Panelist_Selection->Sample_Preparation Testing Present Samples & Collect Data Sample_Preparation->Testing Data_Analysis Analyze Results for Significance Testing->Data_Analysis Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimulus->IKK_Complex IkBa_Phosphorylation IκBα Phosphorylation IKK_Complex->IkBa_Phosphorylation IkBa_Degradation IκBα Degradation IkBa_Phosphorylation->IkBa_Degradation NFkB_Translocation NF-κB Translocation to Nucleus IkBa_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB_Translocation->Gene_Transcription Fenchone This compound Fenchone->IKK_Complex

References

Application Notes and Protocols: Cerebroprotective Potential of Fenchone in Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuroprotective effects of fenchone (B1672492), a naturally occurring monoterpenoid, in preclinical models of cerebral ischemia. The data presented herein, derived from in vivo studies, demonstrates fenchone's potential as a therapeutic agent for stroke and other ischemic brain injuries. Detailed protocols for replicating key experiments are provided to facilitate further research and development.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to a cascade of detrimental events including excitotoxicity, oxidative stress, inflammation, and ultimately, neuronal cell death. Fenchone has emerged as a promising neuroprotective candidate due to its reported anti-inflammatory and antioxidant properties[1][2]. This document summarizes the cerebroprotective effects of fenchone and provides detailed methodologies for its investigation in a rat model of cerebral ischemia.

Quantitative Data Summary

The cerebroprotective effects of fenchone were evaluated in a rat model of bilateral common carotid artery occlusion/reperfusion (BCCAO/R). Animals were treated with fenchone at doses of 100 mg/kg and 200 mg/kg. The following tables summarize the key quantitative findings.

Table 1: Effect of Fenchone on Cerebral Infarction in BCCAO/R Rats

Treatment GroupDose (mg/kg)Cerebral Infarction (%)
Sham-N/A
BCCAO/R Control-100
Fenchone10055.2[1][2]
Fenchone20039.1[1]

Table 2: Effect of Fenchone on Brain Biochemical Parameters in BCCAO/R Rats

ParameterShamBCCAO/R ControlFenchone (100 mg/kg)Fenchone (200 mg/kg)
SOD (U/mg protein) NormalDecreasedIncreasedSignificantly Increased
Catalase (U/mg protein) NormalDecreasedIncreasedSignificantly Increased
MDA (nmol/mg protein) NormalIncreasedDecreasedSignificantly Decreased
GSH (µmol/g tissue) NormalDecreasedIncreasedSignificantly Increased
NO (µmol/mg protein) NormalIncreasedDecreasedSignificantly Decreased

Note: "Normal", "Increased", "Decreased", and "Significantly" are relative to the BCCAO/R Control group based on the study by Unraveling cerebroprotective potential of fenchone: A combined in vivo and in silico exploration of nitric oxide synthase modulation. For precise values, refer to the original publication.

Signaling Pathways and Mechanisms of Action

Fenchone's neuroprotective effects are believed to be mediated through multiple signaling pathways. A key mechanism is the inhibition of nitric oxide synthase (NOS), which reduces the production of nitric oxide (NO), a molecule implicated in neuronal damage during ischemia. Additionally, fenchone appears to modulate the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response.

Fenchone_Signaling_Pathway Ischemia Ischemia/Reperfusion Injury NOS Nitric Oxide Synthase (NOS) Ischemia->NOS Activates OxidativeStress Oxidative Stress (Increased ROS, MDA) Ischemia->OxidativeStress Induces Fenchone Fenchone Fenchone->NOS Inhibits Nrf2 Nrf2 Fenchone->Nrf2 Activates Neuroprotection Neuroprotection NO Nitric Oxide (NO) NOS->NO Produces NeuronalDamage Neuronal Damage & Infarction NOS->NeuronalDamage Contributes to NO->OxidativeStress Contributes to OxidativeStress->NeuronalDamage Causes HO1 HO-1 Nrf2->HO1 Induces AntioxidantEnzymes Antioxidant Enzymes (SOD, Catalase, GSH) HO1->AntioxidantEnzymes Upregulates AntioxidantEnzymes->OxidativeStress Reduces

Caption: Proposed signaling pathway of fenchone's neuroprotective effects in cerebral ischemia.

Experimental Workflow

The following diagram outlines the general workflow for investigating the cerebroprotective effects of fenchone in a rat model of ischemia.

Experimental_Workflow AnimalAcclimatization Animal Acclimatization (Wistar Rats) Grouping Randomization into Experimental Groups AnimalAcclimatization->Grouping BCCAO Induction of Cerebral Ischemia (BCCAO/R Model) Grouping->BCCAO Treatment Fenchone Administration (100 & 200 mg/kg, p.o.) BCCAO->Treatment Evaluation Post-Ischemic Evaluation Treatment->Evaluation Infarct Infarct Size Measurement (TTC Staining) Evaluation->Infarct Biochemical Biochemical Assays (SOD, Catalase, MDA, GSH, NO) Evaluation->Biochemical Histo Histological Analysis (Hippocampal CA1 Neurons) Evaluation->Histo Data Data Analysis Infarct->Data Biochemical->Data Histo->Data

Caption: General experimental workflow for studying fenchone in a rat ischemia model.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in the study of fenchone's cerebroprotective potential.

Bilateral Common Carotid Artery Occlusion/Reperfusion (BCCAO/R) Model in Rats

This protocol describes the induction of transient global cerebral ischemia in rats.

Materials:

  • Wistar albino rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, vessel clips)

  • Suture material

  • Heating pad

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Place the rat in a supine position on a heating pad to maintain body temperature.

  • Make a midline cervical incision to expose the trachea and surrounding muscles.

  • Carefully dissect the soft tissues to locate both common carotid arteries.

  • Separate the arteries from the vagus nerve and surrounding connective tissue.

  • Occlude both common carotid arteries using vessel clips for a predetermined period (e.g., 30 minutes) to induce ischemia.

  • After the ischemic period, remove the clips to allow reperfusion.

  • Suture the incision and allow the animal to recover.

  • Administer fenchone or vehicle according to the experimental design.

Measurement of Cerebral Infarct Size (TTC Staining)

This protocol outlines the procedure for visualizing and quantifying the extent of brain infarction.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline, PBS)

  • Cold PBS

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • At the end of the experiment, euthanize the rat and perfuse transcardially with cold PBS.

  • Carefully remove the brain and place it in a cold brain matrix slicer.

  • Cut the brain into coronal slices of uniform thickness (e.g., 2 mm).

  • Immerse the brain slices in 2% TTC solution and incubate at 37°C for 15-30 minutes in the dark.

  • Healthy, viable tissue will stain red, while infarcted tissue will remain white.

  • Transfer the stained slices to a 4% paraformaldehyde solution for fixation.

  • Capture digital images of the slices.

  • Quantify the infarct area and total brain area for each slice using image analysis software.

  • Calculate the percentage of infarction for each brain.

Biochemical Assays

The following are general protocols for measuring key markers of oxidative stress in brain tissue homogenates.

3.1. Superoxide (B77818) Dismutase (SOD) Activity Assay

Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine-xanthine oxidase system.

Procedure:

  • Homogenize brain tissue in an appropriate buffer on ice.

  • Centrifuge the homogenate and collect the supernatant.

  • In a 96-well plate, add the sample supernatant, xanthine (B1682287) oxidase solution, and the tetrazolium salt solution.

  • Incubate at room temperature and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate SOD activity based on the degree of inhibition of the colorimetric reaction.

3.2. Catalase Activity Assay

Principle: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.

Procedure:

  • Prepare brain tissue homogenate as described for the SOD assay.

  • Add the sample supernatant to a solution of hydrogen peroxide.

  • After a specific incubation time, stop the reaction (e.g., by adding a reagent that reacts with the remaining H2O2).

  • Measure the amount of remaining H2O2, which is inversely proportional to catalase activity, using a colorimetric or spectrophotometric method.

3.3. Malondialdehyde (MDA) Assay (Lipid Peroxidation)

Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex.

Procedure:

  • Prepare brain tissue homogenate.

  • Add TBA reagent and an acid (e.g., trichloroacetic acid) to the homogenate.

  • Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes).

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at approximately 532 nm.

  • Calculate the MDA concentration using a standard curve.

3.4. Reduced Glutathione (B108866) (GSH) Assay

Principle: This assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product.

Procedure:

  • Prepare brain tissue homogenate and deproteinize the sample.

  • Add the sample to a reaction mixture containing DTNB and glutathione reductase.

  • Initiate the reaction by adding NADPH.

  • Monitor the change in absorbance over time at approximately 412 nm.

  • Calculate the GSH concentration based on the rate of the reaction.

3.5. Nitric Oxide (NO) Assay (Griess Reagent)

Principle: This assay measures the stable breakdown products of NO, nitrite (B80452) and nitrate (B79036). Nitrate is first converted to nitrite, and then the total nitrite is measured using the Griess reagent.

Procedure:

  • Prepare brain tissue homogenate and deproteinize the sample.

  • To measure total nitrite, incubate the sample with nitrate reductase to convert nitrate to nitrite.

  • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the sample.

  • Incubate at room temperature to allow for color development.

  • Measure the absorbance at approximately 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Histological Analysis of Hippocampal CA1 Neurons

This protocol is for the qualitative assessment of neuronal damage in the hippocampus.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Ethanol series (for dehydration)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Perfuse the animal with PBS followed by 4% PFA.

  • Dissect the brain and post-fix in 4% PFA.

  • Process the brain tissue through a series of ethanol, xylene, and paraffin wax for embedding.

  • Cut thin sections (e.g., 5 µm) of the hippocampal region using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with H&E.

  • Dehydrate the stained sections and mount with a coverslip.

  • Examine the sections under a light microscope, paying close attention to the morphology of neurons in the CA1 region for signs of damage such as pyknosis, eosinophilic cytoplasm, and cell loss.

Disclaimer: These protocols are intended for guidance and should be optimized based on specific laboratory conditions and reagents. Always adhere to institutional guidelines for animal care and use.

References

Application Note: Preparation of High-Purity (+)-Fenchone for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Fenchone, a bicyclic monoterpene ketone, is a key component in various essential oils, notably from fennel (Foeniculum vulgare), and is utilized in the food, fragrance, and pharmaceutical industries.[1] As an analytical standard, high-purity this compound is essential for the accurate quantification of this compound in different matrices, for quality control, and in research and development. This document outlines two primary methodologies for obtaining high-purity this compound: isolation from natural sources and chemical synthesis, followed by purification and analytical characterization.

Methodologies

Two effective pathways for the preparation of high-purity this compound are presented:

  • Isolation from Fennel (Foeniculum vulgare) Essential Oil: This method leverages the natural abundance of this compound in fennel oil.[1][2] Various extraction techniques can be employed to obtain the essential oil, after which this compound is isolated and purified.

  • Chemical Synthesis via Dehydrogenation of (+)-Fenchol: This synthetic route offers a controlled approach to producing this compound from a readily available precursor, (+)-Fenchol.[3][4]

Following either isolation or synthesis, a rigorous purification protocol is necessary to achieve the high purity required for an analytical standard. The final purity is confirmed using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

Protocol 1: Isolation of this compound from Fennel Essential Oil

This protocol details the extraction of essential oil from fennel seeds followed by the purification of this compound.

1.1. Extraction of Essential Oil by Hydrodistillation

  • Materials: 200 g of dried fennel (Foeniculum vulgare) fruits (seeds), 1000 mL distilled water, Clevenger-type apparatus, 2 L round-bottom flask, heating mantle, anhydrous sodium sulfate, dichloromethane (B109758).

  • Procedure:

    • Grind the fennel seeds into a coarse powder.

    • Place the ground seeds and 1000 mL of distilled water into the 2 L round-bottom flask.[5]

    • Set up the Clevenger-type apparatus for hydrodistillation.[2]

    • Heat the flask using the heating mantle to initiate boiling and continue the distillation for approximately 3-8 hours.[2][5]

    • Collect the essential oil that separates from the aqueous layer.

    • To maximize recovery, extract the aqueous distillate with dichloromethane (3 x 50 mL).[5]

    • Combine the collected essential oil and the dichloromethane extracts.

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Remove the solvent using a rotary evaporator under reduced pressure to yield the crude fennel essential oil.

1.2. Purification of this compound by Fractional Distillation

  • Materials: Crude fennel essential oil, fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column), heating mantle, round-bottom flasks, vacuum pump.

  • Procedure:

    • Set up the fractional distillation apparatus.

    • Place the crude essential oil in the distillation flask.

    • Apply a vacuum to reduce the boiling points and prevent thermal degradation of the components.

    • Gradually heat the distillation flask.

    • Collect fractions based on their boiling points. The boiling point of fenchone (B1672492) is approximately 192-194 °C at atmospheric pressure.[6] Under vacuum, the boiling point will be significantly lower.

    • Collect the fraction corresponding to the boiling point of fenchone.

    • Analyze the collected fractions by GC-MS to identify the one with the highest concentration of this compound.

Protocol 2: Synthesis of this compound by Dehydrogenation of (+)-Fenchol

This protocol describes the chemical synthesis of this compound from (+)-Fenchol.

  • Materials: (+)-Fenchol (purity >95%), a suitable dehydrogenation catalyst (e.g., a copper-based catalyst), a high-boiling point solvent (e.g., dimethylbenzene), reaction vessel with a stirrer and condenser, heating mantle.[3][4]

  • Procedure:

    • In a reaction vessel, dissolve (+)-Fenchol in the solvent.

    • Add the dehydrogenation catalyst to the solution.

    • Heat the reaction mixture to reflux with stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the catalyst.

    • Remove the solvent from the filtrate by distillation.

    • The resulting crude product is then purified by fractional distillation as described in Protocol 1.2.

Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the analytical verification of this compound purity.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A suitable capillary column for terpene analysis, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium.[7]

  • GC Oven Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 200 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 300 °C, hold for 2 minutes.[7]

  • Injector Temperature: 280 °C.[7]

  • MS Ion Source Temperature: 240 °C.[7]

  • MS Interface Temperature: 220 °C.[7]

  • Ionization Voltage: 70 eV.[7]

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol (B129727) or hexane) at a concentration of approximately 100 µg/mL.[7][8]

  • Analysis: Inject the sample into the GC-MS system and acquire the data. The purity is determined by the area percentage of the fenchone peak in the total ion chromatogram. For enantiomeric purity, a chiral GC column and appropriate method development would be required.[7]

Data Presentation

Table 1: Quantitative Data for this compound Preparation and Analysis

ParameterMethodStarting MaterialResultPurity (%)Analytical Method
Yield of Essential Oil HydrodistillationFennel Seeds2-5% (v/w)Not ApplicableGravimetric
This compound Content in Crude Oil HydrodistillationFennel Essential Oil5-28%5-28GC-MS
Purity after Fractional Distillation PurificationCrude this compound>99%>99GC-MS
Conversion Rate Dehydrogenation(+)-FencholHigh (catalyst dependent)Not ApplicableGC-MS
Final Purity of Standard Synthesis & Purification(+)-Fenchol>99.5%>99.5GC-MS

Visualizations

experimental_workflow cluster_synthesis Synthesis Route cluster_isolation Isolation Route cluster_purification_analysis Purification & Analysis start_synthesis (+)-Fenchol dehydrogenation Catalytic Dehydrogenation start_synthesis->dehydrogenation crude_fenchone_synthesis Crude this compound dehydrogenation->crude_fenchone_synthesis purification Fractional Distillation crude_fenchone_synthesis->purification start_isolation Fennel Seeds extraction Hydrodistillation start_isolation->extraction crude_oil Crude Fennel Oil extraction->crude_oil crude_oil->purification high_purity_fenchone High-Purity this compound analysis GC-MS Analysis high_purity_fenchone->analysis analytical_standard Analytical Standard (>99% Purity) analysis->analytical_standard

Caption: Workflow for the preparation of high-purity this compound.

References

Application of Fenchone in the Development of Novel Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenchone (B1672492), a naturally occurring monoterpenoid and a constituent of essential oils from plants such as fennel, presents a promising avenue for the development of novel insect repellents. Its biodegradable nature and distinct aroma make it an attractive alternative to synthetic repellents. This document provides a comprehensive overview of the current data on fenchone's efficacy, its proposed mechanisms of action, and detailed protocols for its evaluation as an insect repellent.

Data Presentation

Efficacy of Fenchone as an Insect Repellent

The repellent efficacy of fenchone has been evaluated against several key mosquito vectors, with some conflicting results reported in the literature. These discrepancies may be attributable to variations in experimental methodologies, concentrations of fenchone used, and the specific strains of insects tested. A summary of the available quantitative data is presented below to facilitate comparison.

Insect SpeciesAssay TypeConcentration/DoseRepellency MetricResultReference
Aedes aegyptiSkin Test0.4 mg/cm²Percent RepellencyModerate repellency at 30 min[1]
Aedes aegyptiPatch Test0.004 mg/cm²Percent Repellency100%A 2002 patent
Aedes aegyptiSkin Test0.4 mg/cm²Percent Repellency100%A 2002 patent
Aedes aegyptiSurface-landing and feeding assayNot specifiedRepellencyNo significant activity[2]
Culex quinquefasciatusSurface-landing and feeding assay1%Protection-52 ± 27.5% (no repellency)[2]
Culex quinquefasciatusLarvicidal Assay5 to 25 µg/mLLC5016.05 to 18.94 µg/mL[3][4]
Anopheles gambiaeNot specifiedNot specifiedNot specifiedData not available
Toxicological Data for Fenchone

The safety profile of fenchone is a critical consideration for its development as a topical insect repellent. Existing toxicological data suggest a relatively low level of toxicity, though some studies indicate the potential for mild skin irritation at high concentrations.

ParameterTest OrganismRoute of AdministrationResultReference
Acute Oral LD50RatOral6160 mg/kg[5]
Acute Dermal LD50RabbitDermal> 5 g/kgA 1997 report by the National Toxicology Program
Skin IrritationRabbitDermal (occlusive patch)Mildly irritating at full strengthA 1997 report by the National Toxicology Program
Skin Irritation/SensitizationHumanDermal (4% in petrolatum)No irritation or sensitizationA 1997 report by the National Toxicology Program
Acute ToxicityRatOral (single dose of 2000 mg/kg)No mortality or signs of toxicity[5]

Mechanisms of Action

The repellent activity of fenchone is believed to be mediated through multiple mechanisms, primarily involving the insect's olfactory system and nervous system.

Interaction with Olfactory Receptors

Recent studies have shown that fenchone interacts with specific odorant receptors (ORs) in mosquitoes. In Aedes aegypti, fenchone is a potent agonist of the AaegOR11/Orco receptor complex. The binding of fenchone to this receptor complex, located on the dendrites of olfactory sensory neurons, is thought to trigger a downstream signaling cascade that ultimately results in a behavioral avoidance response.

Olfactory_Signaling_Pathway Fenchone Fenchone OBP Odorant Binding Protein (OBP) Fenchone->OBP Binds to OR_complex AaegOR11/Orco Receptor Complex OBP->OR_complex Transports to Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Activates Neuron_membrane Dendritic Membrane of Olfactory Sensory Neuron Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Brain Antennal Lobe of Brain Action_Potential->Brain Signal to Behavior Repellent Behavior Brain->Behavior Elicits AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Nerve_Impulse Continuous Nerve Impulse Postsynaptic_Receptor->Nerve_Impulse Leads to Fenchone Fenchone Fenchone->AChE Inhibits Repellency Repellency/ Toxicity Nerve_Impulse->Repellency Fenchone_Development_Workflow cluster_preclinical Preclinical Development cluster_formulation Formulation Development cluster_clinical Clinical & Field Evaluation Screening Initial Efficacy Screening (e.g., Y-tube olfactometer) Dose_Response Dose-Response Studies (Contact & Spatial Repellency) Screening->Dose_Response Mechanism Mechanism of Action Studies (Electrophysiology, Enzyme Assays) Dose_Response->Mechanism Formulation Formulation Optimization (e.g., lotions, sprays) Mechanism->Formulation Toxicity Preliminary Toxicity Assessment (Cell-based assays) Toxicity->Formulation Stability Stability Testing Formulation->Stability Safety Dermal Safety Studies (Irritation, Sensitization) Stability->Safety Efficacy_Human Human Efficacy Trials (Arm-in-Cage) Safety->Efficacy_Human Field_Trials Field Efficacy Studies Efficacy_Human->Field_Trials Registration Regulatory Submission & Product Launch Field_Trials->Registration

References

Troubleshooting & Optimization

Optimizing reaction conditions for fenchone preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of fenchone (B1672492).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing fenchone?

A1: Fenchone is primarily prepared through the oxidation or catalytic dehydrogenation of fenchol (B156177).[1][2][3][4] Another method involves synthesis from α-pinene, a component of turpentine (B1165885).[5]

Q2: What are the typical starting materials and reagents for fenchone synthesis from fenchol?

A2: The primary starting material is fenchol (with a purity of 95% or higher). Key reagents include a dehydrogenation catalyst (often copper-based), a solvent (such as p-xylene (B151628) or other turpentine derivatives), and in some protocols, acetic anhydride (B1165640) and an esterification catalyst like sulfuric acid to handle any unreacted fenchol.

Q3: What are the key reaction parameters to control during the synthesis?

A3: Critical parameters to monitor and control include reaction temperature, reaction time, and catalyst concentration. The reaction is typically carried out at reflux temperature for several hours. Proper mixing is also essential to ensure a homogenous reaction mixture.

Q4: What are some common challenges encountered during fenchone synthesis?

A4: Common challenges include low conversion rates, formation of byproducts, and difficulties in separating the final product from the reaction mixture. For instance, using oxidizing agents like potassium permanganate (B83412) can lead to low conversion, while potassium dichromate can result in a deeply colored reaction mixture that complicates layer separation.

Q5: How is fenchone typically purified after the reaction?

A5: Fenchone is commonly purified by fractional distillation under vacuum. This method separates fenchone from the solvent and other impurities based on differences in their boiling points.

Q6: What are the recommended storage conditions for fenchone?

A6: Fenchone should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent oxidation and contamination. It should be kept away from heat, direct sunlight, and open flames.

Troubleshooting Guides

Problem 1: Low Yield of Fenchone

Q: My fenchone synthesis resulted in a very low yield. What are the potential causes and how can I improve it?

A: Low yield in fenchone synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Dehydrogenation/Oxidation:

    • Catalyst Activity: The dehydrogenation catalyst may be inactive or poisoned. Ensure you are using a freshly prepared or properly stored catalyst. For self-made copper-based catalysts, the ratio of copper sulfate (B86663) to sodium carbonate and the preparation temperature are crucial for activity.

    • Reaction Time and Temperature: The reaction may not have been allowed to proceed to completion. Ensure the reaction is maintained at the optimal reflux temperature for the recommended duration (typically 5-7 hours). Monitor the reaction progress using techniques like GC-MS or NMR.

    • Oxidizing Agent Choice: If using direct oxidation, be aware that some common oxidizing agents like potassium permanganate have been reported to give low conversion rates for fenchol oxidation.

  • Presence of Water in Reactants:

    • Moisture can negatively impact the catalytic dehydrogenation process. It is crucial to dehydrate the fenchol and the solvent (e.g., p-xylene) before initiating the catalytic reaction. This can be achieved by heating the mixture to reflux with a water trap.

  • Suboptimal Reagent Concentrations:

    • The ratio of fenchol to the catalyst is a critical parameter. An insufficient amount of catalyst will lead to an incomplete reaction. Refer to optimized protocols for the recommended catalyst loading.

Problem 2: Difficulty in Product Purification

Q: I am having trouble separating pure fenchone from the reaction mixture. What are the likely reasons and solutions?

A: Purification of fenchone can be challenging due to the presence of unreacted starting materials, byproducts, and the solvent.

  • Poor Separation of Layers:

    • When using certain oxidizing agents like potassium dichromate, the reaction mixture can become a dark, thick emulsion, making it difficult to separate the organic and aqueous layers. In such cases, consider alternative oxidizing agents or catalytic dehydrogenation methods that result in cleaner reaction mixtures.

  • Presence of Unreacted Fenchol:

    • If the dehydrogenation is incomplete, the final product will be a mixture of fenchone and fenchol. Some protocols address this by adding a step of esterification after the dehydrogenation. Acetic anhydride and an acid catalyst are added to convert the unreacted fenchol into fenchyl acetate, which has a different boiling point and can be more easily separated from fenchone during fractional distillation.

  • Inefficient Distillation:

    • Ensure that the fractional distillation is performed under a sufficient vacuum. A vacuum of greater than 680mmHg is recommended. The efficiency of the distillation column is also important for achieving good separation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Fenchone Preparation via Catalytic Dehydrogenation of Fenchol

ParameterMethod 1Method 2
Starting Material Fenchol (purity 95% ~ 98%)Fenchol (purity > 95%)
Catalyst Self-made copper-based catalystSelf-made dehydrogenation catalyst
Solvent Turpentine derivativesp-Xylene
Fenchol Conc. 65 ~ 85% (by weight)75%
Catalyst Conc. 0.5 ~ 5% (by weight)3%
Solvent Conc. 10 ~ 25% (by weight)16%
Reaction Temp. RefluxReflux
Reaction Time 5 ~ 7 hours5 - 7 hours
Post-reaction Step -Continuous esterification

Experimental Protocols

Protocol 1: Catalytic Dehydrogenation of Fenchol
  • Catalyst Preparation: Prepare the dehydrogenation catalyst by reacting copper sulfate and a sodium carbonate solution (mole ratio 1:1.2) at 60-80°C.

  • Dehydration: In a three-necked flask equipped with a stirrer and a water trap, combine fenchol (65-85% by weight), the organic solvent (turpentine derivative, 10-25% by weight). Heat the mixture to reflux to remove any residual water.

  • Dehydrogenation: Cool the reaction mixture to below 170°C. Add the prepared catalyst (0.5-5% by weight). Heat the mixture back to reflux and maintain for 5-7 hours.

  • Solvent Removal: After the reaction is complete, distill off the organic solvent.

  • Purification: Purify the resulting crude fenchone by fractional distillation under a vacuum greater than 680mmHg.

Protocol 2: Catalytic Dehydrogenation with Subsequent Esterification
  • Material Dehydration: Combine fenchol (75%) and p-xylene (16%) in a reaction vessel and heat to remove moisture.

  • Catalytic Dehydrogenation: Cool the mixture and add the self-prepared dehydrogenation catalyst (3%). Heat the mixture to reflux for 5-7 hours.

  • Solvent Recovery: Distill off and recover the p-xylene.

  • Esterification: To the remaining mixture, add acetic anhydride (4%) and a sulfuric acid catalyst (3%) and reflux to convert any unreacted fenchol to fenchyl acetate.

  • Purification: Purify the fenchone via fractional distillation.

Mandatory Visualization

Fenchone_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dehydration Dehydrate Fenchol and Solvent start->dehydration add_catalyst Add Catalyst dehydration->add_catalyst reflux Heat to Reflux (5-7 hours) add_catalyst->reflux remove_solvent Remove Solvent reflux->remove_solvent esterification Optional: Esterification of unreacted Fenchol remove_solvent->esterification distillation Fractional Distillation (Vacuum) remove_solvent->distillation Skip Esterification esterification->distillation end Pure Fenchone distillation->end

Caption: General experimental workflow for fenchone synthesis.

Troubleshooting_Low_Yield problem Low Fenchone Yield cause1 Incomplete Reaction? problem->cause1 cause2 Moisture Present? problem->cause2 cause3 Suboptimal Reagent Ratio? problem->cause3 solution1a Check Catalyst Activity/ Age cause1->solution1a solution1b Verify Reaction Time & Temperature cause1->solution1b solution1c Monitor Reaction Progress (GC/NMR) cause1->solution1c solution2 Ensure Dehydration Step is Thorough cause2->solution2 solution3 Optimize Fenchol: Catalyst Ratio cause3->solution3

Caption: Troubleshooting workflow for low fenchone yield.

References

Troubleshooting low product yield in (+)-Fenchone extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (+)-Fenchone Extraction. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you address challenges related to low product yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound from plant sources, primarily Fennel (Foeniculum vulgare).

Question 1: Why is my overall essential oil yield unexpectedly low?

Answer: Low essential oil yield is a frequent issue that can stem from several factors, from the quality of the raw material to the extraction parameters.[1] Consider the following:

  • Plant Material Quality:

    • Source and Variety: The concentration of essential oils, including Fenchone (B1672492), varies significantly between different plant varieties (e.g., bitter vs. sweet fennel).[2][3] Sourcing from reputable growers who use high-yielding varieties is crucial.[1]

    • Harvest Time: The essential oil content in plants fluctuates with their growth cycle. Researching and harvesting at the optimal time can significantly boost yield.[1]

    • Drying and Storage: Improper drying can lead to moisture retention and microbial contamination.[4] Poor storage conditions, such as exposure to light, heat, and air, can degrade the essential oils before extraction even begins.[1][5]

  • Plant Material Preparation:

    • Particle Size: For hardy plant materials like seeds, the essential oil glands are often buried deep within the tissue. Grinding the material (a process called comminution) breaks up the cells and ensures the solvent or steam can penetrate effectively, leading to a better yield.[4][6]

    • Dryness: Plant material that is too dry may not contain enough oil to extract efficiently.[7]

  • Extraction Method and Parameters:

    • Method Selection: Not all extraction methods are equally effective for all botanicals. While steam distillation is common, methods like superheated steam distillation or solvent extraction may provide a higher yield for fennel.[8][9]

    • Incomplete Extraction: The extraction time may be too short, or the temperature and pressure may not be optimal for releasing the oil.

Question 2: I'm using steam distillation, but my this compound yield is poor. How can I optimize this process?

Answer: Steam distillation is a delicate process where yield can be affected by several parameters. If your yield is low, review the following:

  • Solid-to-Liquid Ratio: A lower seed-to-water ratio often results in a higher essential oil yield because more steam is generated to carry the volatile compounds.[3]

  • Distillation Time: Extraction of volatile compounds is time-dependent. Studies have shown that longer distillation times (e.g., 120 minutes) lead to higher yields, up to a point where it becomes inefficient.[3][10]

  • Steam Pressure: For steam distillation, optimizing the steam pressure can improve yield. One study identified an optimal pressure of 0.83 bar for fennel seed extraction.[10]

  • Equipment Setup: Ensure your equipment is properly maintained and there are no leaks in the system. For microwave-based systems, ensure the condenser is properly frozen and positioned to prevent arcing or loss of vapor.[7]

  • Pre-treatment: Applying a pre-treatment step like cryomilling (grinding at very low temperatures) to the fennel seeds before distillation has been shown to significantly increase the essential oil yield or reduce the required distillation time.[10]

Question 3: Which solvent should I use for solvent extraction to maximize this compound yield?

Answer: The choice of solvent is critical and depends on the polarity of the target compounds.

  • For essential oil extraction from fennel seeds using the Soxhlet method, acetone (B3395972) has been shown to provide a higher yield compared to methanol, ethanol, and n-hexane.[11][12]

  • Methanol is also effective and has been used to identify a wide range of phytoconstituents, including a significant amount of Fenchone (11.68% of the total extract).[13]

  • Ethanol and water mixtures are also widely used due to their low toxicity and high extraction yields for polar compounds like phenols.[14]

Question 4: Can the extraction method itself affect the chemical composition and the relative amount of this compound in the final product?

Answer: Yes, absolutely. The extraction method not only influences the total yield but also the chemical profile of the extracted oil.

  • Microwave-Assisted Extraction (MAE) has been reported to yield an oil with a higher percentage of Fenchone (28%).[2]

  • Supercritical Fluid Extraction (SFE) with CO2 tends to favor the extraction of anethole (B165797) (up to 72%), another major component of fennel oil.[2]

  • Conventional Hydrodistillation (HD) may result in a lower yield of Fenchone compared to more advanced methods due to factors like thermal degradation from prolonged exposure to heat and water.[2]

Therefore, if maximizing the concentration of this compound is your primary goal, MAE could be a more suitable method than SFE or traditional distillation.[2]

Data Presentation: Comparative Yields

The following tables summarize quantitative data from various studies to help you compare the effectiveness of different extraction methods and parameters.

Table 1: Comparison of Essential Oil Yield by Extraction Method from Fennel Seeds

Extraction MethodTotal Oil Yield (%)Key ObservationReference
Hydrodistillation (HD)2.47%Lowest yield among the distillation methods compared.[9]
Steam Distillation (SD)3.47%Higher yield than traditional hydrodistillation.[9]
Superheated Steam Distillation (SHSD)5.24%Provided the maximum essential oil yield.[9]
Soxhlet (with Acetone)20.8%High recovery rate, but this is a percentage of oil from the raw material by weight.[12]
Subcritical Water Extraction2.35% (0.02345 mg/g)Higher yield than the hydrodistillation method it was compared against (1.32%).[15]

Table 2: Effect of Solvent on Oil Yield in Soxhlet Extraction (from 25g Fennel)

SolventTemperatureOil Collected (mL)Reference
Acetone75°C5.2[12]
Methanol75°C4.9[12]
Ethanol75°C4.9[12]
n-Hexane75°C3.1[12]

Table 3: Effect of Time on Oil Yield using Soxhlet Extraction with Acetone

Extraction Time (hours)Oil Collected (mL)Reference
22.8[12]
43.0[12]
65.2[12]

Experimental Protocols

Here are detailed methodologies for key extraction experiments cited in the troubleshooting guide.

Protocol 1: Hydrodistillation (HD)

  • Objective: To extract essential oil from fennel fruits using a Clevenger-type apparatus.

  • Materials:

    • 100 g ground fennel fruits (Foeniculum vulgare)

    • 1000 mL distilled water

    • 2000 mL round-bottom flask

    • Clevenger-type apparatus

    • Heating mantle

    • Anhydrous sodium sulfate (B86663)

  • Methodology:

    • Place 100 g of ground fennel fruits and 1000 mL of distilled water into the round-bottom flask.[2]

    • Connect the flask to the Clevenger-type apparatus and the condenser.

    • Heat the mixture to boiling and maintain a gentle boil for 3 hours.[2]

    • The steam and volatilized oil will rise, condense, and collect in the graduated tube of the Clevenger apparatus.

    • Once the distillation is complete, allow the apparatus to cool.

    • Collect the separated essential oil from the graduated tube.

    • Dry the collected oil using a small amount of anhydrous sodium sulfate to remove any residual water.[2]

    • Store the final oil in a dark glass bottle at 4°C.[2]

Protocol 2: Soxhlet Extraction

  • Objective: To extract fennel oil using a continuous solvent extraction method.

  • Materials:

    • 25 g finely ground fennel seeds

    • 100 mL Acetone (or other selected solvent)

    • Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

    • Heating mantle

    • Thimble

  • Methodology:

    • Place the 25 g of ground fennel powder into a porous thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Add 100 mL of acetone to the round-bottom flask.[12]

    • Assemble the Soxhlet apparatus and place it on the heating mantle.

    • Heat the solvent to its boiling point. The optimal temperature for acetone extraction is 75°C.[12]

    • The solvent vapor travels up the distillation arm, condenses, and drips into the chamber with the thimble.

    • Once the solvent level reaches the top of the siphon arm, the solvent and extracted oil are siphoned back into the flask.

    • Allow this cycle to repeat for the desired duration (e.g., 6 hours for maximum yield).[12]

    • After extraction, the solvent can be evaporated (e.g., using a rotary evaporator) to yield the pure fennel oil.

Protocol 3: Microwave-Assisted Extraction (MAE)

  • Objective: To use microwave energy to rapidly extract essential oil.

  • Materials:

    • Ground fennel seeds

    • Microwave extraction system with a shielded thermocouple and software control

  • Methodology:

    • Place the plant material into the microwave extraction vessel.

    • Insert the shielded thermocouple directly into the flask to monitor and control the temperature.[2]

    • Operate the microwave oven for 10 minutes at 800 Watts, allowing the temperature to reach 100°C.[2]

    • Reduce the power to 500 Watts and maintain the temperature at 100°C for 50 minutes.[2]

    • After the heating cycle, run a 5-minute ventilation step to cool the system.[2]

    • Collect the condensed water and oil. Separate the essential oil from the aqueous phase.

    • Calculate the essential oil percentage on a moisture-free basis.[2]

Visualizations

The following diagrams illustrate key workflows and relationships in the this compound extraction process.

G cluster_start Start cluster_material Plant Material Analysis cluster_process Process Parameter Optimization cluster_equipment Equipment & Post-Processing cluster_end Resolution start Low this compound Yield Detected q1 Check Raw Material Quality (Variety, Harvest Time, Storage) start->q1 Step 1 q2 Verify Material Preparation (Particle Size, Dryness) q1->q2 If material is OK end_node Yield Improved q1->end_node Adjust & Retest q3 Review Extraction Method (HD, SD, MAE, Solvent) q2->q3 If preparation is OK q2->end_node Adjust & Retest q4 Optimize Parameters (Time, Temp, Solvent, Ratio) q3->q4 If method is appropriate q3->end_node Adjust & Retest q5 Inspect Equipment (Leaks, Condenser, Setup) q4->q5 If parameters are optimized q4->end_node Adjust & Retest q6 Analyze Post-Extraction Steps (Separation, Solvent Removal) q5->q6 If equipment is OK q5->end_node Adjust & Retest q6->end_node Problem Resolved

Caption: A troubleshooting workflow for diagnosing low this compound yield.

G cluster_setup Setup cluster_distillation Distillation Process cluster_collection Collection material 1. Ground Fennel Seeds + Water in Flask heat 2. Apply Heat material->heat vapor 3. Steam & Volatile Oils Rise heat->vapor Boiling condenser 4. Vapors Cool & Condense vapor->condenser separator 5. Oil & Water Separate in Clevenger condenser->separator Liquid Phase product 6. Collect Pure Essential Oil separator->product

Caption: Key stages of the hydrodistillation (HD) experimental workflow.

G center Extraction Yield n1 Plant Material center->n1 n2 Extraction Method center->n2 n3 Time center->n3 n4 Temperature center->n4 n5 Solvent Choice center->n5 n6 Particle Size center->n6 n7 Solid/Liquid Ratio center->n7

Caption: Interrelated factors influencing final this compound extraction yield.

References

Identifying and removing impurities in synthetic fenchone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic fenchone (B1672492). Our goal is to help you identify and remove impurities effectively, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic fenchone?

A1: Impurities in synthetic fenchone largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials:

    • Fenchol (B156177): If fenchone is synthesized via the oxidation of fenchol, residual fenchol may be present.[1]

    • α-Pinene: When synthesizing from α-pinene, unreacted starting material can remain.

  • Isomers and Structurally Related Compounds:

    • Camphor (B46023): Due to its structural similarity, camphor can be a potential impurity.

    • Pinane Isomers: Synthesis from α-pinene may result in other pinane-based isomers.

  • Byproducts of the Reaction:

    • The specific byproducts will vary based on the reagents and conditions used in the synthesis.

Q2: Which analytical techniques are best for identifying impurities in my fenchone sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile impurities and providing tentative identification based on mass spectra.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and isomers. A reverse-phase method is often employed.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities, aiding in their definitive identification. Both ¹H and ¹³C NMR are valuable.

Q3: What purity level should I aim for in my synthetic fenchone?

A3: The required purity level depends on the intended application. For pharmaceutical applications, a high purity of ≥98% is typically required.[6] For other research purposes, the acceptable impurity profile should be determined based on the specific experimental needs.

Troubleshooting Guides

Problem: Unexpected peaks in the GC-MS chromatogram of my synthetic fenchone.

Possible Cause 1: Residual Starting Material

  • Identification: Compare the retention time and mass spectrum of the unexpected peak with that of the starting material (e.g., fenchol, α-pinene).

  • Solution: Optimize the reaction conditions to drive the reaction to completion. Consider increasing the reaction time, temperature, or the molar ratio of reactants. Subsequent purification steps like fractional distillation can also remove volatile starting materials.

Possible Cause 2: Isomeric Impurities

  • Identification: Isomers will have the same mass-to-charge ratio (m/z) as fenchone but different retention times. Camphor is a common isomeric impurity.

  • Solution: Fractional distillation is effective for separating isomers with different boiling points. For isomers with very close boiling points, preparative chromatography (e.g., flash column chromatography or preparative HPLC) may be necessary.

Possible Cause 3: Reaction Byproducts

  • Identification: The mass spectrum of the byproduct will differ from that of fenchone. Database searches (e.g., NIST) can help in tentative identification.

  • Solution: Purification techniques such as column chromatography are generally effective in removing byproducts with different polarities from fenchone.

Problem: Poor separation of fenchone from an impurity using HPLC.

Possible Cause 1: Inappropriate Column or Mobile Phase

  • Troubleshooting:

    • Column Selection: For reverse-phase HPLC, a C18 column is a common starting point. If co-elution occurs, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

    • Mobile Phase Optimization: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Introducing a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase can sometimes improve peak shape and resolution.[5]

    • Gradient Elution: If isocratic elution is insufficient, develop a gradient method to improve the separation of impurities with different polarities.

Possible Cause 2: Isomeric Impurity

  • Troubleshooting: Separating isomers can be challenging. In addition to the steps above, consider using a chiral column if you suspect enantiomeric impurities. For diastereomers or positional isomers, fine-tuning the mobile phase composition and gradient is crucial.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Fenchone Purity Analysis

This protocol provides a general method for the analysis of synthetic fenchone. Optimization may be required based on the specific impurities expected.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 5 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Fractional Distillation for Fenchone Purification

Fractional distillation is effective for separating compounds with different boiling points, such as removing lower-boiling starting materials or higher-boiling byproducts from fenchone (boiling point: ~193 °C).

  • Apparatus: A round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a heating mantle, and a thermometer.

  • Procedure:

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

    • Place the crude synthetic fenchone in the round-bottom flask with a few boiling chips or a magnetic stir bar.

    • Slowly heat the flask.

    • Monitor the temperature at the top of the column. The temperature will plateau as the first fraction (the component with the lowest boiling point) distills over.

    • Collect the fractions in separate receiving flasks. The fraction collected at or near the boiling point of fenchone (193 °C) will be the purified product.

    • Analyze the purity of each fraction using GC-MS or HPLC.

Data Presentation

Table 1: Purity of Synthetic Fenchone Before and After Purification

Purification MethodInitial Purity (Area % by GC-MS)Final Purity (Area % by GC-MS)Major Impurity Removed
Fractional Distillation85%>98%Fenchol
Flash Column Chromatography90%>99%Polar Byproduct

Note: The values presented are typical and may vary depending on the initial impurity profile and the specific experimental conditions.

Visualizations

cluster_identification Impurity Identification cluster_removal Impurity Removal Crude Fenchone Crude Fenchone GC-MS GC-MS Crude Fenchone->GC-MS Analysis HPLC HPLC Crude Fenchone->HPLC Analysis NMR NMR Crude Fenchone->NMR Analysis Identified Impurities Identified Impurities GC-MS->Identified Impurities HPLC->Identified Impurities NMR->Identified Impurities Fractional Distillation Fractional Distillation Identified Impurities->Fractional Distillation Purification Choice Column Chromatography Column Chromatography Identified Impurities->Column Chromatography Purification Choice Purified Fenchone Purified Fenchone Fractional Distillation->Purified Fenchone Column Chromatography->Purified Fenchone

Caption: Workflow for Identifying and Removing Impurities in Synthetic Fenchone.

Start Start Unexpected_Peak Unexpected Peak in GC-MS? Start->Unexpected_Peak Check_Starting_Material Compare with Starting Material Spectra Unexpected_Peak->Check_Starting_Material Yes Check_Isomers Check for Same m/z, Different RT Unexpected_Peak->Check_Isomers Yes Check_Byproducts Analyze Mass Spectrum for Novel Structures Unexpected_Peak->Check_Byproducts Yes End End Unexpected_Peak->End No Optimize_Reaction Optimize Reaction Conditions Check_Starting_Material->Optimize_Reaction Fractional_Distillation Perform Fractional Distillation Check_Isomers->Fractional_Distillation Column_Chromatography Perform Column Chromatography Check_Byproducts->Column_Chromatography Optimize_Reaction->End Fractional_Distillation->End Column_Chromatography->End

Caption: Troubleshooting Logic for Unexpected GC-MS Peaks.

References

Optimization of GC-MS parameters for accurate fenchone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for accurate fenchone (B1672492) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical GC-MS parameters for starting a fenchone analysis?

A1: A good starting point for fenchone analysis involves a non-polar or medium-polarity capillary column, appropriate temperature programming, and standard mass spectrometry settings. The injector temperature should be high enough to ensure complete vaporization of fenchone without causing thermal degradation.[1][2] A common initial inlet temperature is 250 °C.[2]

Q2: How can I confirm the identity of a fenchone peak in my chromatogram?

A2: Peak identification should be based on a combination of its retention time and mass spectrum. Compare the retention time of your sample peak with that of a certified fenchone standard. Additionally, the mass spectrum of the peak should match the known electron ionization (EI) mass spectrum of fenchone, which is available in spectral libraries like the NIST WebBook.[3][4] The mass spectrum of fenchone is characterized by specific fragment ions that can be used for confirmation.

Q3: What is the optimal sample preparation method for fenchone analysis in a complex matrix?

A3: The choice of sample preparation technique depends on the sample matrix. For liquid samples, simple dilution with a volatile organic solvent like methanol (B129727) or ethyl acetate (B1210297) is often sufficient. For solid samples, dissolution in a suitable solvent followed by filtration or centrifugation is necessary to remove particulate matter. For complex matrices such as plant material, extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help to remove interfering substances. Headspace analysis is a suitable alternative for volatile compounds like fenchone, as it minimizes matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of fenchone.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • The fenchone peak is asymmetrical, with a tail extending to the right (tailing) or a front sloping to the left (fronting).

Possible Causes and Solutions:

CauseSolution
Active sites in the inlet or column Clean or replace the inlet liner. Trim the first few centimeters of the analytical column. Use a deactivated or inert liner and column.
Column overload Reduce the injection volume or the sample concentration. Increase the split ratio if using a split injection.
Inappropriate injector temperature If the temperature is too low, it can cause slow vaporization and peak tailing. If it's too high, it can cause degradation and fronting. Optimize the injector temperature, starting around 250 °C and adjusting as needed.
Improper column installation Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.
Issue 2: Inconsistent Peak Areas or Retention Times

Symptoms:

  • The peak area or retention time of the fenchone standard or sample varies significantly between injections.

Possible Causes and Solutions:

CauseSolution
Leaks in the system Perform a leak check of the entire GC-MS system, including the gas lines, injector, and column fittings.
Inconsistent injection volume If using manual injection, ensure a consistent and rapid injection technique. For autosamplers, check the syringe for air bubbles or damage.
Fluctuations in oven temperature or carrier gas flow Verify the stability of the GC oven temperature and the carrier gas flow rate.
Sample degradation Ensure the sample is stable in the chosen solvent and storage conditions. Prepare fresh standards and samples regularly.
Issue 3: Co-elution with Other Compounds

Symptoms:

  • The fenchone peak overlaps with one or more other peaks in the chromatogram, making accurate quantification difficult.

Possible Causes and Solutions:

CauseSolution
Inadequate chromatographic separation Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting compounds.
Incorrect column phase Select a column with a different polarity. For example, if using a non-polar column, try a medium-polarity column to alter the elution order of compounds.
Using a shorter column A longer column generally provides better resolution.
High carrier gas flow rate Optimize the carrier gas flow rate to achieve the best balance between analysis time and resolution.

Experimental Protocols

Sample Preparation: Dilution Method
  • Accurately weigh a known amount of the sample containing fenchone.

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, ethyl acetate) in a volumetric flask.

  • Ensure the final concentration of fenchone is within the linear range of the instrument. A typical starting concentration is around 10 µg/mL.

  • If the sample contains solid particles, filter the solution through a 0.22 µm syringe filter before transferring it to a GC vial.

GC-MS Method Parameters for Fenchone Analysis

The following table summarizes typical GC-MS parameters used for fenchone analysis, compiled from various studies. These should be considered as a starting point and may require further optimization.

ParameterRecommended SettingReference
GC System Agilent 7890 GC with 5975C MS or similar
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar/medium-polarity column
Injector Temperature 250 - 280 °C
Injection Mode Split (e.g., 20:1 or 50:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate (e.g., 1.0 - 1.4 mL/min)
Oven Temperature Program Initial temp 40-60°C, hold for 1-2 min, ramp at 5-10°C/min to 280-300°C, hold for 2-5 min
MS Transfer Line Temp 280 - 300 °C
Ion Source Temperature 230 - 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40 - 500 amu
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for Fenchone cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Injection Vial->Injection Separation GC Separation (Column) Injection->Separation Ionization Ionization (EI Source) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram Generation Detection->Chromatogram PeakID Peak Identification (Retention Time & Mass Spectrum) Chromatogram->PeakID Quantification Quantification PeakID->Quantification Report Reporting Quantification->Report

Caption: Workflow for Fenchone Analysis using GC-MS.

Troubleshooting_Logic Troubleshooting Common GC-MS Issues for Fenchone Analysis Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape InconsistentResults Inconsistent Results? PeakShape->InconsistentResults No CheckLiner Check/Clean/Replace Liner PeakShape->CheckLiner Yes Coelution Co-elution? InconsistentResults->Coelution No LeakCheck Perform Leak Check InconsistentResults->LeakCheck Yes OptimizeRamp Optimize Oven Temp Program Coelution->OptimizeRamp Yes End Problem Resolved Coelution->End No TrimColumn Trim Column CheckLiner->TrimColumn OptimizeTemp Optimize Injector Temp TrimColumn->OptimizeTemp OptimizeTemp->End CheckSyringe Check Syringe/Injection LeakCheck->CheckSyringe VerifyFlowTemp Verify Gas Flow & Oven Temp CheckSyringe->VerifyFlowTemp VerifyFlowTemp->End ChangeColumn Change Column Phase OptimizeRamp->ChangeColumn ChangeColumn->End

Caption: Troubleshooting Logic for Fenchone GC-MS Analysis.

References

Technical Support Center: Scaling Up (+)-Fenchone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Fenchone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a larger scale?

A1: While this compound can be isolated from natural sources like fennel oil, this is often not cost-effective for large quantities due to high material costs and complex purification processes.[1][2][3] The most common and scalable synthetic approach is the oxidation or, more preferably, the catalytic dehydrogenation of (+)-Fenchol.[1][2] Total synthesis routes also exist but are generally more complex for industrial scale-up.[4]

Q2: Why is catalytic dehydrogenation preferred over direct oxidation for large-scale synthesis?

A2: Catalytic dehydrogenation is often favored for its higher efficiency, selectivity, and milder reaction conditions.[2] Traditional oxidizing agents like potassium permanganate (B83412) or potassium bichromate can lead to low conversion rates, difficult product separation, and significant toxic wastewater generation.[2] In contrast, methods using self-prepared dehydrogenation catalysts (e.g., copper-based) offer high conversion rates, and the solvent and catalyst can often be recycled, making the process more environmentally friendly and economical.[1][2]

Q3: What are the most critical parameters to control during the scale-up of the dehydrogenation reaction?

A3: When scaling up the catalytic dehydrogenation of fenchol (B156177), the most critical parameters are:

  • Purity of Starting Materials: The fenchol used should have a purity of over 95%.[1][2]

  • Absence of Water: Water can deactivate the catalyst and hinder the reaction. A specific dehydration step for the fenchol and the solvent prior to the reaction is crucial.[1]

  • Catalyst Activity and Loading: The efficiency of the dehydrogenation catalyst is paramount for high conversion and selectivity.[2]

  • Temperature Control: Maintaining the optimal reaction temperature is essential. Exothermic reactions, which may be manageable at a lab scale, can become hazardous on a larger scale without proper heat management.[5]

  • Efficient Mixing: Ensuring homogenous mixing becomes more challenging at scale and is vital for consistent reaction kinetics.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up process.

Issue 1: Low Conversion of (+)-Fenchol

Possible Cause Troubleshooting & Optimization Strategy
Catalyst Inactivity Ensure the catalyst is properly prepared and stored. Catalyst poisoning by impurities in the starting materials or solvent can also be an issue. Use freshly prepared or properly activated catalyst.
Presence of Water in Reaction Implement a rigorous dehydration step. Heat the fenchol and solvent mixture to reflux to remove trace amounts of water before adding the catalyst.[2]
Suboptimal Reaction Conditions Optimize reaction time and temperature. Monitor the reaction's progress using techniques like Gas Chromatography (GC) to determine the optimal endpoint. Reaction times of 5-7 hours are typically reported.[2]
Poor Heat Transfer at Scale Ensure the reactor is equipped with an adequate heating and cooling system and efficient agitation to maintain a consistent temperature throughout the reaction vessel.

Issue 2: Poor Selectivity and Formation of Byproducts

Possible Cause Troubleshooting & Optimization Strategy
Harsh Reaction Conditions Avoid strong, non-selective oxidants. The use of a well-defined dehydrogenation catalyst provides a milder and more selective reaction process.[2] Precise temperature control is critical to prevent over-oxidation or thermal degradation.
Impure Starting Materials Use high-purity fenchol (>95%) and ensure the solvent is free of reactive impurities.[1][2]
Incorrect Reagent Stoichiometry While the main reaction is catalytic, other process steps might be stoichiometric. Re-optimize reagent ratios at the pilot scale, as ideal ratios can change upon scale-up.[5]

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting & Optimization Strategy
Co-distillation of Fenchol and Fenchone (B1672492) The boiling points of fenchol and fenchone are relatively close, which can complicate purification by fractional distillation. Use a high-efficiency distillation column.
Residual Fenchol in Product One patented method involves converting unreacted fenchol into an ester (e.g., using acetic anhydride) after the dehydrogenation step.[1] The resulting fenchyl acetate (B1210297) has a significantly different boiling point, simplifying the final fractional distillation of fenchone.[1]
Solvent Contamination Ensure the reaction solvent (e.g., p-xylene (B151628), dimethylbenzene) is thoroughly removed via an initial distillation step before the final fractional distillation of the product under vacuum.[1][2]

Experimental Protocols

Protocol: Catalytic Dehydrogenation of (+)-Fenchol

This protocol is a generalized procedure based on common methods described in the literature.[1][2] Researchers must optimize specific quantities and conditions based on their own laboratory and pilot-plant setups.

1. Material Dehydration:

  • Charge the reactor with (+)-Fenchol (purity >95%) and a suitable solvent (e.g., p-xylene or dimethylbenzene). A typical ratio might be around 1 part fenchol to 0.2 parts solvent.[1]
  • Heat the mixture under stirring to reflux to azeotropically remove any residual water.

2. Dehydrogenation Reaction:

  • Cool the reaction mixture to below 170°C.[2]
  • Add the dehydrogenation catalyst (e.g., a self-made copper-based catalyst, approx. 3-5% by weight relative to fenchol).[1]
  • Resume heating to reflux and maintain the reaction for 5-7 hours.[2] Monitor the reaction progress by GC analysis.

3. (Optional) Esterification of Residual Fenchol:

  • After the reaction is complete, cool the mixture.
  • If significant fenchol remains, add acetic anhydride (B1165640) (e.g., ~0.06 parts relative to the initial reaction liquid) and an esterification catalyst like sulfuric acid (~0.03 parts) to convert the remaining fenchol to fenchyl acetate.[1]

4. Product Isolation and Purification:

  • Distill off the solvent, which can be collected for recycling.[1][2]
  • Transfer the crude product residue to a fractional distillation apparatus.
  • Perform fractional distillation under vacuum (e.g., >680mmHg) to obtain high-purity this compound.[2]

Visualizations

Synthesis_Pathway Fenchol (+)-Fenchol Fenchone This compound Fenchol->Fenchone - H₂ Catalyst Dehydrogenation Catalyst Catalyst->Fenchol Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start Fenchol & Solvent Dehydration Dehydration (Azeotropic Distillation) Start->Dehydration Reaction Catalytic Dehydrogenation Dehydration->Reaction Esterification Optional: Esterification of residual Fenchol Reaction->Esterification SolventRemoval Solvent Removal (Distillation) Reaction->SolventRemoval Esterification->SolventRemoval Purification Fractional Distillation (Vacuum) SolventRemoval->Purification End This compound (Pure) Purification->End Troubleshooting_Logic Problem Problem: Low Yield / Purity Cause1 Cause: Catalyst Inactivity Problem->Cause1 Cause2 Cause: Water Present Problem->Cause2 Cause3 Cause: Poor Purification Problem->Cause3 Cause4 Cause: Suboptimal Temp/Time Problem->Cause4 Solution1 Solution: Use fresh/active catalyst Cause1->Solution1 Solution2 Solution: Dehydrate reactants Cause2->Solution2 Solution3 Solution: Improve fractional distillation or esterify residual fenchol Cause3->Solution3 Solution4 Solution: Optimize conditions & monitor reaction Cause4->Solution4

References

Technical Support Center: Stabilizing (+)-Fenchone in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing (+)-Fenchone in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing its characteristic odor over time. What could be the cause?

A1: Loss of the camphor-like odor of this compound is a primary indicator of compound degradation or evaporation. As a volatile monoterpenoid, this compound can readily evaporate from solutions, especially when stored improperly or handled in open containers.[1][2] Degradation can also occur due to exposure to heat, light, and oxygen.

Q2: I'm observing inconsistent results in my biological assays when using this compound. Could this be related to its stability?

A2: Yes, inconsistent results are a common consequence of compound instability. The degradation of this compound can lead to a decrease in its effective concentration, resulting in diminished or variable biological effects. Furthermore, degradation products may have their own biological activities, potentially interfering with your assay.

Q3: What are the optimal storage conditions for this compound and its stock solutions?

A3: To minimize degradation and evaporation, store pure this compound and its concentrated stock solutions at low temperatures, ideally at -20°C or below, in tightly sealed, amber glass vials to protect from light. For volatile standards, it is recommended to use vials with PTFE-lined caps (B75204) or Mininert® valves to ensure a proper seal.[2]

Q4: I need to prepare a working solution of this compound in an aqueous buffer for an enzyme assay. What is the best approach to ensure its stability?

A4: Due to its low water solubility, you will first need to dissolve this compound in an appropriate organic solvent, such as ethanol (B145695) or DMSO, to create a concentrated stock solution. When preparing the final aqueous working solution, it is crucial to add the stock solution to the buffer dropwise while vortexing to aid dispersion and prevent precipitation. Prepare the working solution fresh before each experiment. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid affecting the biological system.

Q5: Can I add antioxidants to my this compound solutions to improve stability?

A5: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation of terpenes. Common antioxidants used in research include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid (Vitamin C). The choice and concentration of the antioxidant should be optimized for your specific experimental system to ensure it does not interfere with the assay.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Precipitation in aqueous solution Poor aqueous solubility of this compound.- Pre-warm the aqueous medium to 37°C before adding the stock solution.- Add the stock solution dropwise while vortexing or swirling.- If the protocol allows, use a medium containing serum, as proteins can help solubilize hydrophobic compounds.
Inconsistent biological activity Degradation of this compound in the experimental solution.- Prepare fresh working solutions for each experiment.- For long-term experiments (>24 hours), consider replenishing the medium with fresh this compound.- Protect solutions from light by using amber tubes or wrapping them in foil.- Minimize headspace in storage tubes to reduce oxidation.
Loss of compound during solvent evaporation High volatility of this compound.- Avoid using a high vacuum line for solvent removal.- Use a rotary evaporator with reduced vacuum strength.- Consider distillation at atmospheric pressure for less volatile solvents.
Contamination of other experiments Cross-contamination due to the volatility of this compound.- When working with this compound on an inert gas line, be aware that it can contaminate the line.- Remove other sensitive samples from the line when handling this compound and purge the line with inert gas afterward.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Under aseptic conditions in a laminar flow hood, allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the desired amount of this compound. For 1 mL of a 10 mM stock solution, weigh out 1.522 mg of this compound (Molecular Weight: 152.23 g/mol ).

  • Transfer the weighed this compound to a sterile amber glass vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Cap the vial tightly and vortex until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Stability Testing of this compound in an Aqueous Solution using GC-MS

This protocol provides a framework for assessing the stability of this compound in an aqueous buffer over time.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-adhesion microcentrifuge tubes

  • Incubator set to 37°C

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Internal standard (e.g., Camphor)

Procedure:

  • Sample Preparation:

    • Prepare a working solution of this compound (e.g., 100 µM) by diluting the 10 mM stock solution in pre-warmed (37°C) PBS.

    • Aliquot the working solution into sterile, low-adhesion microcentrifuge tubes.

  • Incubation:

    • Incubate the tubes at 37°C.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a tube and immediately store it at -80°C until analysis to halt any further degradation.

  • Sample Preparation for GC-MS:

    • Thaw the samples.

    • Add a known concentration of an internal standard (e.g., Camphor) to each sample.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to a small volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Analyze the samples using a validated GC-MS method for fenchone (B1672492) quantification.

    • Create a calibration curve using known concentrations of this compound to determine the concentration in the experimental samples.

    • Plot the concentration of this compound versus time to determine its degradation profile.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis stock_prep Prepare 10 mM this compound stock in DMSO working_prep Dilute stock to final concentration in pre-warmed aqueous buffer stock_prep->working_prep 1:100 dilution incubate Incubate at 37°C working_prep->incubate time_points Collect samples at 0, 2, 4, 8, 24, 48h incubate->time_points extraction Liquid-Liquid Extraction time_points->extraction gcms GC-MS Analysis extraction->gcms data_analysis Plot Concentration vs. Time (Determine Degradation) gcms->data_analysis Quantify this compound degradation_pathway cluster_factors Degradation Factors cluster_stabilizers Stabilization Strategies Fenchone This compound Degradation_Products Degradation Products (e.g., smaller volatile compounds, oxidized species) Fenchone->Degradation_Products Degradation Heat Heat Heat->Fenchone Light Light (UV) Light->Fenchone Oxygen Oxygen Oxygen->Fenchone Antioxidants Antioxidants Antioxidants->Fenchone Inhibit Oxidation Low_Temp Low Temperature Low_Temp->Fenchone Reduce Volatility & Degradation Rate Light_Protection Light Protection Light_Protection->Fenchone Prevent Photodegradation troubleshooting_logic start Inconsistent Experimental Results check_stability Is this compound solution stable? start->check_stability check_prep Review Solution Preparation Protocol check_stability->check_prep No check_storage Review Storage Conditions check_stability->check_storage No check_assay Troubleshoot Assay Parameters check_stability->check_assay Yes implement_stabilization Implement Stabilization Strategies: - Use fresh solutions - Add antioxidants - Protect from light check_prep->implement_stabilization check_storage->implement_stabilization re_evaluate Re-evaluate Experimental Results implement_stabilization->re_evaluate

References

Navigating the Synthesis of (+)-Fenchone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (+)-Fenchone, a valuable bicyclic monoterpene ketone used in perfumery and as a chiral building block, can present several challenges in achieving high yield and purity. This technical support center provides a comprehensive guide to troubleshoot common pitfalls encountered in reproducing literature procedures for the synthesis of this compound, primarily focusing on the oxidation and dehydrogenation of (+)-Fenchol.

Frequently Asked Questions (FAQs)

Q1: My reaction yield of this compound is consistently low. What are the common causes?

Low yields in the synthesis of this compound from (+)-Fenchol are frequently attributed to several factors:

  • Suboptimal Catalyst Activity: In catalytic dehydrogenation, the catalyst may be inefficient or poisoned. The use of "self-prepared" or "self-control" dehydrogenation catalysts, as described in several patents, is often crucial for high conversion rates.

  • Presence of Moisture: Water in the starting materials or solvent can deactivate the catalyst and interfere with the reaction. It is a common practice to include a dehydration step for fenchol (B156177) and the solvent before initiating the reaction.[1][2]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, improper temperature, or inadequate mixing. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. The choice of a selective catalyst or oxidizing agent is critical to minimize side reactions.

  • Product Loss During Workup and Purification: this compound can be lost during extraction and purification steps. Careful handling and optimization of these procedures are necessary to maximize recovery.

Q2: I am observing significant amounts of unreacted (+)-Fenchol in my crude product. How can I improve the conversion?

Incomplete conversion of (+)-Fenchol is a common issue. To address this, consider the following:

  • Optimize Reaction Conditions: Increase the reaction time or temperature according to literature procedures. Ensure efficient stirring to maximize contact between reactants and the catalyst.

  • Increase Catalyst Loading: A higher catalyst concentration may be required to drive the reaction to completion.

  • Use a More Active Catalyst: If using a commercial catalyst, consider preparing a more active "self-control" catalyst as described in patent literature, often involving the reaction of copper sulfate (B86663) and sodium carbonate.[1]

  • Esterification of Residual Fenchol: A novel approach to simplify purification is to esterify the unreacted (+)-Fenchol after the dehydrogenation reaction. The resulting fenchyl ester will have a significantly different boiling point from this compound, facilitating separation by fractional distillation.[2]

Q3: The purity of my this compound after distillation is below expectations. What are the likely impurities and how can I remove them?

The primary impurity is often residual (+)-Fenchol. Other potential impurities can include side products from the reaction or residual solvent.

  • Residual (+)-Fenchol: Due to the close boiling points of fenchol and fenchone (B1672492), their separation by simple distillation can be challenging. Efficient fractional distillation under vacuum is crucial.

  • Side Products: Depending on the reaction conditions, side products may form. Characterization of these impurities by GC-MS can help in identifying their origin and optimizing the reaction to avoid their formation.

  • Solvent Residue: Ensure complete removal of the solvent before the final purification step.

To improve purity:

  • Optimize Fractional Distillation: Use a longer distillation column or a column with higher theoretical plates. Carefully control the vacuum and heating rate to achieve a slow and steady distillation.

  • Chemical Purification: As mentioned, esterification of unreacted fenchol can be a highly effective method to remove it from the product.

Q4: How can I monitor the progress of the reaction effectively?

Regular monitoring of the reaction is key to achieving optimal results.

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of the starting material ((+)-Fenchol) and the appearance of the product (this compound).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of the reaction mixture. It allows for the identification of the product and any side products, as well as the determination of their relative concentrations.[3]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inactive or poisoned catalyst. 2. Presence of moisture. 3. Insufficient reaction temperature or time.1. Use a fresh or newly prepared catalyst. 2. Ensure all starting materials and solvents are thoroughly dried. 3. Gradually increase the reaction temperature and/or extend the reaction time while monitoring with TLC or GC.
Low Yield with Significant Byproducts 1. Non-selective catalyst or oxidizing agent. 2. Reaction temperature is too high.1. Switch to a more selective "self-control" dehydrogenation catalyst. 2. Lower the reaction temperature and monitor for byproduct formation.
Product is a Mixture of Fenchone and Fenchol 1. Incomplete reaction. 2. Inefficient purification.1. See "Low to No Conversion" section. 2. Improve fractional distillation technique (longer column, better vacuum). 3. Consider esterification of residual fenchol before distillation.
Difficulty in Isolating Pure Product 1. Close boiling points of product and impurities. 2. Formation of azeotropes.1. Employ high-efficiency fractional distillation under vacuum. 2. Consider alternative purification methods like preparative gas chromatography if distillation is ineffective.

Quantitative Data Summary

The following table summarizes quantitative data from various literature procedures for the synthesis of this compound.

Method Starting Material Reagents/Catalyst Reaction Time Temperature Yield Purity Reference
Catalytic Dehydrogenation(+)-FencholSelf-made copper-based catalyst, Turpentine (B1165885) derivative (solvent)5-7 hoursRefluxHigh>99%CN105152885A
Catalytic Dehydrogenation & Esterification(+)-FencholSelf-prepared dehydrogenation catalyst, p-Xylene (B151628) (solvent), Acetic anhydride, Sulfuric acid6-9 hours (dehydrogenation), 3-5 hours (esterification)170-190°C (dehydrogenation), Reflux (esterification)High>99.0%CN103012097A

Note: The term "High Yield" is used in the patents without specifying a numerical value.

Experimental Protocols

Catalytic Dehydrogenation of (+)-Fenchol to this compound

This protocol is based on the procedures described in patent literature.

Materials:

  • (+)-Fenchol (purity >95%)

  • Self-prepared dehydrogenation catalyst (e.g., from copper sulfate and sodium carbonate)

  • High-boiling organic solvent (e.g., p-xylene or a turpentine derivative)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dehydration: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, reflux a mixture of (+)-Fenchol and the organic solvent to remove any traces of water.

  • Reaction: Cool the mixture to below 170°C and add the self-prepared dehydrogenation catalyst. Heat the mixture to reflux and maintain for 5-9 hours, monitoring the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture and filter to remove the catalyst. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent by distillation. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

GC-MS Analysis for Purity Determination

This protocol provides a general guideline for the analysis of this compound purity.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 5°C/min).

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan a suitable mass range to detect fenchone (m/z 152.23) and potential impurities.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of authentic standards or library data. Calculate the purity of this compound based on the relative peak areas.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: (+)-Fenchol & Solvent dehydration Dehydration (Reflux with Dean-Stark) start->dehydration reaction Catalytic Dehydrogenation (Add Catalyst, Reflux) dehydration->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Filter, Wash, Dry) monitoring->workup Complete distillation Fractional Distillation (Vacuum) workup->distillation analysis Purity Analysis (GC-MS) distillation->analysis analysis->distillation Purity <99% end End: Pure this compound analysis->end Purity >99%

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Low Yield or Purity Issue check_conversion Check Reaction Conversion (TLC/GC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Yes check_purity Check Purity of Crude Product (GC-MS) check_conversion->check_purity No optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete->optimize_conditions esterify Consider Esterification of Residual Fenchol incomplete->esterify impure Significant Impurities check_purity->impure Yes optimize_distillation Optimize Fractional Distillation impure->optimize_distillation check_side_reactions Identify and Minimize Side Reactions impure->check_side_reactions

Caption: Troubleshooting decision tree for low yield or purity in this compound synthesis.

References

Technical Support Center: Refining Purification Techniques for High-Purity (+)-Fenchone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity (+)-Fenchone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound to high purity include fractional distillation, silica (B1680970) gel column chromatography, and preparative gas chromatography (prep-GC). The choice of method depends on the initial purity of the starting material, the scale of the purification, and the desired final purity. For removing bulk impurities with different boiling points, fractional distillation is often a good first step. Column chromatography is effective for separating compounds with different polarities. Preparative GC can achieve very high purity by separating compounds based on their volatility and interaction with the stationary phase.

Q2: What are the typical impurities found in commercial this compound?

A2: Commercial this compound can contain other monoterpenes with similar structures and boiling points. Common impurities may include limonene, α-pinene, and camphene. The presence and concentration of these impurities can vary depending on the natural source and the initial extraction and processing methods.

Q3: How can I assess the purity of my this compound sample?

A3: The most common and effective method for assessing the purity of this compound is gas chromatography (GC), often coupled with a mass spectrometer (GC-MS) for definitive identification of impurities. Chiral GC can be used to determine the enantiomeric purity of this compound.[1][2]

Q4: What is the boiling point of this compound and its common impurities?

A4: The boiling point is a critical parameter for purification by fractional distillation. The approximate boiling points at atmospheric pressure are provided in the table below.

CompoundBoiling Point (°C)
This compound193.5[3][4]
α-Pinene155 - 156[5]
Camphene159 - 160
Limonene176 - 177

Q5: Is this compound stable during purification?

A5: this compound is a relatively stable compound. However, like many terpenes, it can be susceptible to degradation under harsh conditions such as high heat over extended periods or exposure to strong acids. To minimize degradation, it is advisable to perform distillations under vacuum to lower the boiling point and to use neutral conditions during chromatography.

Troubleshooting Guides

Fractional Distillation
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Fenchone (B1672492) from Impurities - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Unstable heat source causing temperature fluctuations.- Use a longer fractionating column or one with a more efficient packing material.- Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established.- Use a heating mantle with a stirrer for even heating. Wrap the distillation column with glass wool or aluminum foil to ensure a proper temperature gradient.
Product Purity Does Not Improve - Azeotrope formation with an impurity.- Impurities have very close boiling points to Fenchone.- Check the literature for known azeotropes of fenchone.- Consider using a different purification technique, such as column chromatography or preparative GC.
Low Recovery of this compound - Significant hold-up in the distillation column.- Thermal degradation of the product.- Use a smaller distillation setup for smaller quantities.- Perform the distillation under vacuum to reduce the boiling point and minimize thermal stress.
Silica Gel Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation (Co-elution of Compounds) - Inappropriate solvent system (eluent is too polar or not polar enough).- Column was not packed properly, leading to channeling.- Column was overloaded with the sample.- Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. A good starting point for terpenes is a non-polar solvent like hexane (B92381) with a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
Compound is Stuck on the Column - The compound is too polar for the chosen solvent system.- The compound is reacting with the silica gel (which is slightly acidic).- Gradually increase the polarity of the eluent.- Deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) to the eluent, or use a different stationary phase like alumina.
Tailing of Peaks in Fractions - Interactions between polar functional groups on the analytes and active sites on the silica gel.- Use a less polar mobile phase if possible.- Add a small amount of a polar modifier (like a few drops of acetic acid or triethylamine, depending on the analyte) to the eluent to block active sites.
Preparative Gas Chromatography (Prep-GC)
IssuePossible Cause(s)Troubleshooting Steps
Poor Resolution of Peaks - Incorrect oven temperature program.- Carrier gas flow rate is not optimal.- Column is overloaded.- Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting compounds.- Adjust the carrier gas flow rate to the optimal linear velocity for the column.- Reduce the injection volume.
Low Recovery of Collected Fractions - Inefficient trapping of the eluting compound.- Thermal degradation in the injector or column.- Ensure the collection trap is sufficiently cold.- Lower the injector and detector temperatures, while ensuring they are still high enough to volatilize the sample and prevent condensation.
Peak Tailing - Active sites in the injector liner or column.- Non-volatile residues in the injector.- Use a deactivated injector liner.- Regularly clean or replace the injector liner and septum.

Experimental Protocols

Fractional Distillation of this compound

Objective: To enrich this compound from a mixture containing lower and higher boiling point impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Sample Charging: Charge the round-bottom flask with the crude this compound mixture (no more than two-thirds of the flask's volume). Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection:

    • As the mixture heats, the vapor will rise through the fractionating column. Monitor the temperature at the top of the column.

    • The temperature should initially hold steady at the boiling point of the lowest boiling impurity. Collect this first fraction in a separate receiving flask.

    • Once all the lower-boiling impurities have distilled, the temperature will rise. Discard the intermediate fraction collected during the temperature increase.

    • The temperature will then stabilize at the boiling point of this compound (approx. 193.5 °C at atmospheric pressure, lower under vacuum). Collect this fraction in a clean, pre-weighed receiving flask.

    • Stop the distillation when the temperature begins to rise again or when only a small amount of residue is left in the distillation flask.

  • Analysis: Analyze the purity of the collected fractions using GC-MS.

Silica Gel Column Chromatography of this compound

Objective: To purify this compound from impurities with different polarities.

Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. For non-polar terpenes like fenchone, a mixture of hexane and a slightly more polar solvent like ethyl acetate or diethyl ether is a good starting point (e.g., 98:2 hexane:ethyl acetate). The ideal solvent system should give the this compound a retention factor (Rf) of around 0.3.

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column using a pipette.

    • Drain the solvent until the sample is absorbed onto the top of the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand and silica.

    • Begin collecting fractions as the eluent flows through the column.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Recovery: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator.

Purity Analysis by Chiral Gas Chromatography (GC)

Objective: To determine the purity and enantiomeric ratio of the purified this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane or ethanol).

  • GC System: Use a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column) and a flame ionization detector (FID) or a mass spectrometer (MS).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min). The exact program will depend on the specific column and instrument.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Detector Temperature: 280 °C

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and any impurities by comparing their retention times to those of standards.

    • Determine the purity of the sample by calculating the peak area percentage of this compound relative to the total area of all peaks.

    • If a chiral column is used, the enantiomeric purity can be determined by comparing the peak areas of the (+) and (-) enantiomers.

Visualizations

experimental_workflow start Crude this compound distillation Fractional Distillation start->distillation purity_check1 Purity Check (GC-MS) distillation->purity_check1 column_chromatography Silica Gel Column Chromatography purity_check1->column_chromatography Purity < 95% final_product High-Purity this compound purity_check1->final_product Purity ≥ 95% purity_check2 Purity Check (GC-MS) column_chromatography->purity_check2 prep_gc Preparative GC purity_check2->prep_gc Purity < 99% purity_check2->final_product Purity ≥ 99% prep_gc->final_product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_workflow start Poor Purification Result check_method Which purification method was used? start->check_method distillation Fractional Distillation check_method->distillation Distillation chromatography Column Chromatography / Prep-GC check_method->chromatography Chromatography dist_q1 Was separation poor? distillation->dist_q1 chrom_q1 Poor separation/co-elution? chromatography->chrom_q1 dist_a1_yes Increase column efficiency or slow down rate dist_q1->dist_a1_yes Yes dist_a1_no Was recovery low? dist_q1->dist_a1_no No dist_a2_yes Use vacuum distillation dist_a1_no->dist_a2_yes Yes chrom_a1_yes Optimize mobile phase or check column packing chrom_q1->chrom_a1_yes Yes chrom_a1_no Compound stuck on column? chrom_q1->chrom_a1_no No chrom_a2_yes Increase eluent polarity or use different stationary phase chrom_a1_no->chrom_a2_yes Yes

Caption: A decision tree for troubleshooting common purification issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (+)-Fenchone and (-)-Fenchone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the enantiomers of the bicyclic monoterpene, Fenchone (B1672492), reveals significant differences in their biological activities, particularly in antimicrobial efficacy. This guide provides a comprehensive analysis of the available experimental data for (+)-Fenchone and (-)-Fenchone, offering valuable insights for researchers in pharmacology and drug discovery.

Fenchone, a naturally occurring monoterpenoid found in various essential oils, exists as two enantiomers: this compound and (-)-Fenchone. While structurally mirror images, these stereoisomers exhibit distinct biological properties. This comparison guide synthesizes the current scientific literature to provide a clear overview of their differential effects, focusing on antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.

Antimicrobial Activity: A Clear Advantage for (-)-Fenchone

Current research strongly indicates that (-)-Fenchone possesses superior antimicrobial properties compared to its dextrorotatory counterpart, particularly against the opportunistic fungal pathogen Candida albicans.

Biological ActivityOrganismThis compound(-)-FenchoneReference
Antifungal Activity Candida albicansMIC: 41.6 ± 14.4 µg/mL MFC: 83.3 ± 28.8 µg/mLMIC: 32-64 µg/mL MFC: Not specified in this study[1]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

The data clearly demonstrates that a lower concentration of (-)-Fenchone is required to inhibit the growth of C. albicans compared to this compound, suggesting a higher potency.[1]

Anti-inflammatory and Antioxidant Activities: An Incomplete Picture

While the anti-inflammatory and antioxidant properties of fenchone are recognized, a direct comparative study of the enantiomers is lacking in the current literature. However, studies on racemic fenchone and the individual (-)-enantiomer provide valuable insights.

Fenchone has been shown to attenuate chronic unpredictable mild stress (CUMS) mediated neuroinflammation in rats.[2] Furthermore, studies on (-)-Fenchone have demonstrated its ability to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, while also exhibiting antioxidant effects by modulating the levels of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD).[3]

A study on fenchone (enantiomer not specified) reported an IC50 value of 3.32 ± 0.008 mM in a DPPH free radical scavenging assay, indicating its antioxidant potential.[4] To provide a comprehensive comparison, further research is needed to specifically quantify the anti-inflammatory and antioxidant activities of this compound.

Cytotoxic Activity: Preliminary Findings

Data on the cytotoxic effects of fenchone enantiomers on cancer cell lines is limited. One study investigated the cytotoxicity of fenchone (enantiomer not specified) against HeLa (cervical cancer) cells, reporting an IC50 value of 12.63 ± 0.12 µM.[4] This suggests a potential for fenchone in anticancer research, but a direct comparison between the enantiomers is crucial to determine if this activity is stereoselective.

Experimental Protocols

For researchers looking to build upon these findings, the following are detailed methodologies for the key experiments cited.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a substance.

Workflow:

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_results Results start Prepare standardized microbial inoculum inoculate Inoculate microtiter plate wells with microbial suspension and Fenchone dilutions start->inoculate media Prepare two-fold serial dilutions of Fenchone enantiomers in growth medium media->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC (lowest concentration with no visible growth) incubate->read_mic plate_mfc Plate aliquots from wells with no growth onto agar (B569324) plates read_mic->plate_mfc incubate_mfc Incubate agar plates plate_mfc->incubate_mfc read_mfc Determine the MFC (lowest concentration that kills 99.9% of the initial inoculum) incubate_mfc->read_mfc DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement prepare_dpph Prepare a stock solution of DPPH in methanol mix Mix DPPH solution with Fenchone solutions in a microplate prepare_dpph->mix prepare_samples Prepare serial dilutions of Fenchone enantiomers prepare_samples->mix incubate Incubate in the dark at room temperature mix->incubate read_absorbance Measure the absorbance at 517 nm using a microplate reader incubate->read_absorbance calculate Calculate the percentage of radical scavenging activity and determine the IC50 value read_absorbance->calculate MTT_Assay cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement seed_cells Seed cells in a 96-well plate and allow to attach treat_cells Treat cells with various concentrations of Fenchone enantiomers seed_cells->treat_cells incubate_treatment Incubate for a specified period (e.g., 24, 48, 72 hours) treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure the absorbance at ~570 nm solubilize->read_absorbance calculate Calculate cell viability and determine the IC50 value read_absorbance->calculate

References

Fenchone and Camphor: A Comparative Analysis of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural antimicrobial agents, the monoterpenes fenchone (B1672492) and camphor (B46023), both prominent constituents of various essential oils, have garnered significant attention for their potential applications in pharmaceutical and therapeutic fields. This guide provides a detailed comparison of their antimicrobial efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Quantitative Antimicrobial Efficacy

A direct comparative study on the antifungal activity against Candida albicans revealed that fenchone exhibits notably superior efficacy to camphor. In this head-to-head analysis, fenchone demonstrated a Minimum Inhibitory Concentration (MIC) of 5 µL/mL, whereas camphor showed significantly weaker activity with a MIC greater than 20 µL/mL[1][2].

While direct comparative studies against a wide range of microbes are limited, individual assessments of fenchone and camphor provide further insights into their antimicrobial spectrum.

Fenchone:

Fenchone has demonstrated potent antimicrobial activity against a variety of microorganisms, with a particular emphasis on its antifungal and anti-biofilm capabilities. The (-)-fenchone enantiomer is often considered to have higher biological activity[1][2].

MicroorganismMICMBC/MFCReference
Candida albicans (oral isolates)4 - 16 µg/mL (MIC90 = 8 µg/mL)16 µg/mL[1]
Candida albicans41.6 ± 14.4 mg/mL83.3 ± 28.8 mg/mL[3][4]
Escherichia coli8.3 ± 3.6 mg/mL25 ± 0.0 mg/mL[3][4]
Pseudomonas aeruginosa266.6 ± 115.4 mg/mL533.3 ± 230.9 mg/mL[3][4]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Camphor:

Camphor's antimicrobial properties have been documented, often in the context of essential oils where it is a major component. It exhibits a broad spectrum of activity against both bacteria and fungi.

MicroorganismMICReference
Candida albicans0.5% (w/v)[5]
Pseudomonas aeruginosa (in essential oil)5 - 20 mg/mL[6]
Streptococcus mutans & Enterococcus faecalisZone of inhibition observed[7]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental methodologies.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of fenchone and camphor appear to differ significantly, offering distinct advantages for various applications.

Fenchone: The primary antimicrobial mechanism of fenchone, particularly against fungi like C. albicans, does not appear to involve direct damage to the fungal cell wall or binding to plasma membrane sterols[1][8]. Instead, its efficacy is strongly linked to the inhibition of biofilm formation [1][5][8]. Biofilms are structured communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antimicrobial agents. By preventing biofilm formation, fenchone can render pathogens more susceptible to other treatments and inhibit the progression of infections. Furthermore, studies suggest that fenchone may interfere with quorum sensing , a bacterial cell-to-cell communication system that regulates virulence and biofilm formation[9].

Camphor: The antimicrobial action of camphor is primarily attributed to its ability to disrupt the integrity of microbial cell membranes [10]. This disruption leads to the leakage of intracellular components and ultimately, cell death. This mechanism provides a broad-spectrum activity against a range of bacteria and fungi. Like fenchone, camphor has also been shown to inhibit quorum sensing in pathogens such as Pseudomonas aeruginosa, thereby reducing the production of virulence factors and biofilm formation at sub-inhibitory concentrations[11][12][13][14].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of fenchone and camphor's antimicrobial efficacy.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MIC and MBC/MFC values are crucial for quantifying the antimicrobial potency of a compound. The broth microdilution method is a standard and widely accepted technique.

1. Preparation of Microbial Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium.

  • Several colonies are transferred to a sterile broth and incubated to achieve a logarithmic growth phase.

  • The turbidity of the bacterial or fungal suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., approximately 1-2 x 10⁸ CFU/mL for bacteria). The suspension is then diluted to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

2. Preparation of Test Compounds:

  • Stock solutions of fenchone and camphor are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension.

  • Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

5. Determination of MBC/MFC:

  • A small aliquot from the wells showing no visible growth (at and above the MIC) is sub-cultured onto an appropriate agar medium.

  • The plates are incubated under suitable conditions.

  • The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.

Visualizing the Mechanisms of Action

To illustrate the proposed antimicrobial mechanisms of fenchone and camphor, the following diagrams are provided.

fenchone_mechanism Fenchone Fenchone QS_System Quorum Sensing Signaling Fenchone->QS_System Inhibits Biofilm_Formation Biofilm Formation QS_System->Biofilm_Formation Regulates Virulence_Factors Virulence Factor Production QS_System->Virulence_Factors Regulates Antimicrobial_Effect Reduced Pathogenicity & Increased Susceptibility Biofilm_Formation->Antimicrobial_Effect Virulence_Factors->Antimicrobial_Effect

Caption: Proposed antimicrobial mechanism of fenchone via quorum sensing inhibition.

camphor_mechanism Camphor Camphor Cell_Membrane Microbial Cell Membrane Camphor->Cell_Membrane Targets QS_System Quorum Sensing Signaling Camphor->QS_System Inhibits Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Biofilm_Formation Biofilm Formation QS_System->Biofilm_Formation Virulence_Factors Virulence Factor Production QS_System->Virulence_Factors Reduced_Virulence Reduced Virulence & Biofilm Biofilm_Formation->Reduced_Virulence Virulence_Factors->Reduced_Virulence

Caption: Dual antimicrobial mechanisms of camphor targeting the cell membrane and quorum sensing.

Conclusion

Both fenchone and camphor exhibit promising antimicrobial properties, but their efficacy and mechanisms of action differ. Direct comparative data suggests that fenchone is a more potent antifungal agent against Candida albicans than camphor. Fenchone's primary strength lies in its ability to inhibit biofilm formation and potentially interfere with quorum sensing, making it a valuable candidate for addressing chronic and resistant infections. Camphor, on the other hand, exerts a broader, more direct antimicrobial effect by disrupting cell membranes, while also demonstrating anti-quorum sensing activity. The choice between these two monoterpenes would therefore depend on the specific microbial target and the desired therapeutic strategy. Further head-to-head comparative studies across a wider range of clinically relevant microorganisms are warranted to fully elucidate their respective antimicrobial potential.

References

Fenchone versus Furosemide: A Comparative Analysis of Diuretic Efficacy in a Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the diuretic effects of fenchone (B1672492), a naturally occurring monoterpene, and furosemide (B1674285), a potent synthetic loop diuretic, based on preclinical data from rat models. This analysis focuses on key performance indicators of diuresis, including urinary volume and electrolyte excretion, alongside a detailed examination of the experimental methodologies employed.

Executive Summary

Recent preclinical studies demonstrate that fenchone exhibits a significant, dose-dependent diuretic effect in rats, comparable to that of the widely used diuretic, furosemide.[1][2][3][4] At a dose of 400 mg/kg, fenchone was found to increase urinary output and the excretion of sodium, potassium, and calcium ions.[1][2][3][4] Notably, the diuretic effect of fenchone at this dosage was comparable to, and in some parameters, exceeded that of furosemide administered at a standard dose of 15 mg/kg.[1] These findings suggest that fenchone holds potential as a natural diuretic agent, warranting further investigation into its mechanism of action and clinical relevance.

Data Presentation: Quantitative Comparison of Diuretic Effects

The following tables summarize the key quantitative data from a comparative study evaluating the diuretic effects of varying doses of fenchone against a standard dose of furosemide in saline-loaded rats over an 8-hour period.[1][2][3]

Table 1: Effect on Urinary Volume

Treatment GroupDose (mg/kg)Mean Urinary Volume (mL/100g) ± SEM
Control (Saline)-2.23 ± 0.14
Fenchone1003.15 ± 0.18
Fenchone2004.28 ± 0.15
Fenchone 400 5.22 ± 0.20
Furosemide 15 4.83 ± 0.29

SEM: Standard Error of the Mean

Table 2: Effect on Urinary Electrolyte Excretion

Treatment GroupDose (mg/kg)Na⁺ (mmol/L) ± SEMK⁺ (mmol/L) ± SEMCa²⁺ (mmol/L) ± SEM
Control (Saline)-136.93 ± 0.9525.53 ± 1.311.25 ± 0.08
Fenchone100152.41 ± 1.1132.16 ± 0.871.83 ± 0.09
Fenchone200168.33 ± 1.0239.45 ± 0.762.41 ± 0.11
Fenchone 400 184.06 ± 1.21 46.21 ± 0.51 2.98 ± 0.13
Furosemide 15 176.50 ± 1.3241.88 ± 0.692.76 ± 0.15

SEM: Standard Error of the Mean

Experimental Protocols

The diuretic activity of fenchone and furosemide was evaluated in Wistar albino rats.[2][3][4] The experimental protocol is detailed below.

Animals: Male Wistar albino rats weighing between 150-200g were used. The animals were housed under standard laboratory conditions and fasted overnight with free access to water before the experiment.

Diuretic Activity Assay:

  • The rats were divided into five groups (n=6 per group): a control group, three fenchone-treated groups, and one furosemide-treated group.

  • The control group received normal saline (0.9% NaCl) orally.

  • The three fenchone groups were orally administered fenchone at doses of 100, 200, and 400 mg/kg, respectively.[1][2][3]

  • The standard group received an oral dose of furosemide at 15 mg/kg.[1][2][3]

  • Immediately after administration of the respective treatments, all rats were hydrated with normal saline at a volume of 25 mL/kg body weight.

  • The animals were then placed in metabolic cages, and urine was collected for a total period of 8 hours.[1][2][3]

  • The total volume of urine was measured for each rat.

  • The collected urine samples were analyzed for the concentration of sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) ions using a flame photometer and titrimetric methods.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for fenchone's diuretic effect and the experimental workflow.

G cluster_workflow Experimental Workflow for Diuretic Activity Assessment A Acclimatization of Rats B Overnight Fasting A->B C Grouping of Animals (n=6) B->C D Oral Administration of Test Substances (Fenchone, Furosemide, Saline) C->D E Saline Loading (25 mL/kg) D->E F Placement in Metabolic Cages E->F G Urine Collection (8 hours) F->G H Measurement of Urine Volume G->H I Analysis of Urinary Electrolytes (Na⁺, K⁺, Ca²⁺) H->I

Experimental Workflow Diagram

G cluster_pathway Proposed Signaling Pathway for Fenchone's Diuretic Effect Fenchone Fenchone Administration Kidney Kidney Fenchone->Kidney NO Increased Nitric Oxide (NO) Production Kidney->NO RenalVasodilation Renal Vasodilation NO->RenalVasodilation GFR Increased Glomerular Filtration Rate (GFR) RenalVasodilation->GFR UrineOutput Increased Urine Output GFR->UrineOutput ElectrolyteExcretion Increased Na⁺, K⁺, Ca²⁺ Excretion GFR->ElectrolyteExcretion

Proposed Signaling Pathway

References

A Comparative Guide to the In Vivo Neuroprotective Effects of Fenchone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective effects of fenchone (B1672492) against other neuroprotective agents in preclinical models of ischemic stroke and sporadic Alzheimer's disease. The information presented herein is supported by experimental data from peer-reviewed studies, with a focus on quantitative outcomes and detailed methodologies to aid in the evaluation and design of future research.

Introduction to Fenchone and its Neuroprotective Potential

Fenchone, a naturally occurring monoterpene and a principal component of fennel oil, has garnered scientific interest for its diverse pharmacological activities. Recent in vivo studies have highlighted its potential as a neuroprotective agent, demonstrating efficacy in animal models of acute and chronic neurodegenerative conditions. This guide will delve into the experimental evidence supporting fenchone's neuroprotective claims and compare its performance with established or alternative therapeutic compounds.

Two key in vivo models are the focus of this comparison:

  • Bilateral Common Carotid Artery Occlusion/Reperfusion (BCCAO/R): This model induces global cerebral ischemia, mimicking the pathophysiology of ischemic stroke.

  • Intracerebroventricular Streptozotocin (B1681764) (ICV-STZ): This model is used to induce a state that pathologically resembles sporadic Alzheimer's disease by causing insulin (B600854) resistance, oxidative stress, and neuroinflammation in the brain.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from in vivo studies, comparing the effects of fenchone with other neuroprotective agents in the BCCAO/R and ICV-STZ rat models.

Ischemic Stroke Model: Bilateral Common Carotid Artery Occlusion/Reperfusion (BCCAO/R) in Rats
CompoundDosageAdministration RouteKey OutcomesReference
Fenchone 100 mg/kgOral- Reduction in cerebral infarction to 55.2%[1]
200 mg/kgOral- Reduction in cerebral infarction to 39.1%[1]
Quercetin 25 µmol/kgIntraperitoneal- Significant improvement in neurological deficit score- Reduced brain edema and blood-brain barrier leakage[2][3]
Resveratrol Not specifiedNot specified- Significantly improved neurological score- Attenuated neuronal apoptosis

Note: Direct quantitative comparison of neurological scores and infarct volumes between different studies should be interpreted with caution due to potential variations in experimental protocols.

Sporadic Alzheimer's Disease Model: Intracerebroventricular Streptozotocin (ICV-STZ) in Rats
CompoundDosageAdministration RouteKey OutcomesReference
Fenchone 20, 40, 80 mg/kgOral- Ameliorated cognitive deficits in Morris water maze and novel object recognition tests- Reduced oxidative stress (increased GSH, catalase, SOD; decreased LPO)- Decreased neuroinflammation (reduced TNF-α, IL-6)- Normalized acetylcholinesterase activity[4]
Galantamine 2 mg/kgOral- Improved cognitive performance in Morris water maze test- Reduced acetylcholinesterase activity- Reduced neuroinflammation and oxidative damage
Resveratrol 100 µM/5 µlIntracerebroventricular- Improved spatial memory deficits induced by Aβ
Melatonin 20 mg/kgIntraperitoneal- Antagonized memory deficit- Reversed STZ-induced decrease in insulin receptor levels- Attenuated oxidative stress
Donepezil 5 mg/kgOral- Antagonized memory deficit- Inhibited increased acetylcholinesterase activity

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.

Bilateral Common Carotid Artery Occlusion/Reperfusion (BCCAO/R) Model in Rats
  • Animal Model: Male Wistar rats are commonly used.

  • Anesthesia: Anesthesia is induced, typically with an intraperitoneal injection of ketamine and xylazine.

  • Surgical Procedure:

    • A midline cervical incision is made to expose the common carotid arteries.

    • The arteries are carefully separated from the vagus nerve.

    • Global cerebral ischemia is induced by occluding both common carotid arteries with atraumatic clips for a specified duration (e.g., 30 minutes).

    • After the ischemic period, the clips are removed to allow for reperfusion.

  • Drug Administration:

    • Fenchone: Administered orally at doses of 100 or 200 mg/kg.

    • Quercetin: Administered intraperitoneally at a dose of 25 µmol/kg twice daily for three consecutive days before the induction of ischemia/reperfusion.

  • Outcome Measures:

    • Cerebral Infarct Volume: Determined 24 hours after reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

    • Neurological Deficit Scoring: Assessed using a standardized neurological scoring system.

    • Biochemical Analysis: Brain tissue is collected for the measurement of oxidative stress markers (e.g., MDA, SOD, catalase) and inflammatory cytokines.

Intracerebroventricular Streptozotocin (ICV-STZ) Model in Rats
  • Animal Model: Male Wistar rats are typically used.

  • Stereotaxic Surgery:

    • Rats are anesthetized and placed in a stereotaxic apparatus.

    • A single bilateral intracerebroventricular injection of streptozotocin (STZ) (e.g., 3 mg/kg) is administered into the lateral ventricles. The control group receives an equivalent volume of the vehicle.

  • Drug Administration:

    • Fenchone: Administered orally at doses of 20, 40, and 80 mg/kg for 21 days.

    • Galantamine: Administered orally at a dose of 2 mg/kg for 21 days.

  • Behavioral Testing:

    • Morris Water Maze (MWM): To assess spatial learning and memory. The escape latency to find a hidden platform is recorded.

    • Novel Object Recognition (NOR): To evaluate recognition memory.

  • Biochemical and Histopathological Analysis:

    • Following behavioral testing, animals are sacrificed, and brain tissues (hippocampus and pre-frontal cortex) are collected.

    • Biochemical Assays: Measurement of acetylcholinesterase activity, oxidative stress markers (GSH, catalase, SOD, LPO), and neuroinflammatory markers (TNF-α, IL-6).

    • Histopathology: Brain sections are stained (e.g., with H&E) to assess neuronal damage.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of fenchone's neuroprotective action and a general workflow for in vivo neuroprotection studies.

fenchone_neuroprotection_pathway cluster_upstream Neurodegenerative Insult (e.g., Ischemia, STZ) cluster_downstream_effects Pathophysiological Consequences cluster_fenchone_action Fenchone Intervention insult Ischemia / STZ oxidative_stress Oxidative Stress (↑ ROS, ↓ Antioxidants) insult->oxidative_stress neuroinflammation Neuroinflammation (↑ TNF-α, IL-6) insult->neuroinflammation excitotoxicity Excitotoxicity insult->excitotoxicity apoptosis Apoptosis oxidative_stress->apoptosis neuroinflammation->apoptosis excitotoxicity->apoptosis neuronal_damage Neuronal Damage & Cognitive Decline apoptosis->neuronal_damage fenchone Fenchone fenchone->oxidative_stress Inhibits fenchone->neuroinflammation Inhibits

Caption: Proposed neuroprotective mechanism of fenchone.

experimental_workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Administration cluster_assessment Outcome Assessment cluster_analysis Data Analysis and Comparison animal_model Induce Disease Model (e.g., BCCAO/R, ICV-STZ) treatment Administer Test Compound (Fenchone or Alternative) animal_model->treatment behavioral Behavioral Testing (e.g., MWM, NOR) treatment->behavioral biochemical Biochemical Analysis (e.g., Oxidative Stress, Inflammation) behavioral->biochemical histological Histopathological Examination (e.g., Infarct Volume, Neuronal Viability) biochemical->histological analysis Statistical Analysis and Comparative Evaluation histological->analysis

Caption: General experimental workflow for in vivo neuroprotection studies.

References

Fenchone's Antibiofilm Potential: A Comparative Analysis Supported by MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fenchone's antibiofilm capabilities against common microbial threats. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document serves as a valuable resource for evaluating fenchone (B1672492) as a potential alternative or adjunct therapy in combating biofilm-associated infections.

Fenchone, a naturally occurring monoterpenoid, has demonstrated significant promise as an antibiofilm agent. This guide synthesizes available data from Minimum Inhibitory Concentration (MIC) assays and other relevant studies to compare its efficacy against established antibacterial and antifungal agents. The following sections present quantitative data, detailed experimental methodologies, and visual diagrams to elucidate fenchone's mechanism of action and its potential in drug development.

Comparative Efficacy of Fenchone: MIC and Biofilm Inhibition

The antibiofilm potential of fenchone has been evaluated against several key biofilm-forming pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Minimum Fungicidal Concentration (MFC), and biofilm inhibition data for fenchone and compares it with commonly used antimicrobial agents.

Table 1: Fenchone Antimicrobial and Antibiofilm Activity

MicroorganismMIC (mg/mL)MBC/MFC (mg/mL)Biofilm Inhibition (%) @ 1 mg/mL
Escherichia coli8.3 ± 3.6[1][2][3]25 ± 0.0[1][2]70.03
Pseudomonas aeruginosa (MDR)266.6 ± 115.4533.3 ± 230.964.72
Candida albicans41.6 ± 14.483.3 ± 28.861.71
Candida albicans (oral isolates)MIC90: 0.008MFC: 0.016>80% inhibition
Pseudomonas syringae pv. tomatoMBIC: 0.08-49.5% inhibition @ 0.5 mg/mL

MDR: Multi-drug resistant; MIC90: Minimum inhibitory concentration for 90% of isolates; MBIC: Minimal biofilm inhibitory concentration.

Table 2: Comparative MIC and Biofilm Eradication Data for Alternative Agents

AgentMicroorganismMIC (µg/mL)MBEC (µg/mL)Biofilm Inhibition/Eradication (%)
CiprofloxacinPseudomonas aeruginosa0.25 - 1>1024100% inhibition @ 8-16 µg/mL; 95% eradication @ 64 µg/mL
TobramycinPseudomonas aeruginosa0.5 - 2>1024100% inhibition @ 16 µg/mL; 98% eradication @ 64 µg/mL
MeropenemPseudomonas aeruginosa1 - 2>1024100% inhibition @ 16 µg/mL; 83% eradication @ 64 µg/mL
Amoxicillin-clavulanic acidEscherichia coli8>1024No significant biofilm eradication
CiprofloxacinEscherichia coli0.2564Variable biofilm inhibition
FluconazoleCandida albicans0.25 - 2>1024High resistance in mature biofilms
CamphorCandida albicans5000->80% inhibition @ 50 µg/mL
BorneolCandida albicans-->80% inhibition @ 50 µg/mL

MBEC: Minimum biofilm eradication concentration. Data for alternative agents are compiled from various sources and may not be directly comparable to fenchone data due to differing experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of fenchone and other antimicrobial agents is typically determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A fresh overnight culture of the test microorganism is diluted in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compound: The test compound (e.g., fenchone) is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent biofilm formation.

  • Preparation of Inoculum and Test Compound: Similar to the MIC assay, a standardized microbial inoculum and serial dilutions of the test compound are prepared in a 96-well plate.

  • Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).

  • Washing: After incubation, the planktonic cells are removed by gently washing the wells with a sterile saline solution.

  • Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Quantification: The excess stain is washed off, and the bound crystal violet is solubilized with 30% acetic acid or ethanol. The absorbance is then measured using a microplate reader at a wavelength of 570-595 nm. The percentage of biofilm inhibition is calculated relative to the control (untreated) wells.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in biofilm formation and the experimental procedures used to assess antibiofilm agents, the following diagrams are provided in the DOT language for Graphviz.

Quorum Sensing in Pseudomonas aeruginosa

Quorum sensing (QS) is a key regulatory mechanism for biofilm formation in P. aeruginosa. The diagram below illustrates the interconnected Las and Rhl QS systems. Fenchone may exert its antibiofilm effect by interfering with these signaling pathways.

QuorumSensing LasI LasI AHL_Las 3-oxo-C12-HSL LasI->AHL_Las Synthesizes LasR LasR Virulence_Las Virulence Factors (e.g., elastase) LasR->Virulence_Las Activates RhlI RhlI LasR->RhlI Activates RhlR RhlR LasR->RhlR Activates AHL_Las->LasR Binds to AHL_Rhl C4-HSL RhlI->AHL_Rhl Synthesizes Virulence_Rhl Virulence Factors (e.g., rhamnolipids) RhlR->Virulence_Rhl Activates AHL_Rhl->RhlR Binds to

Caption: Quorum sensing network in P. aeruginosa.

Experimental Workflow for MIC Assay

The following diagram outlines the key steps in a standard Minimum Inhibitory Concentration (MIC) assay.

MIC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Test Compound serial_dilution->inoculate incubate Incubate Plate (24-48h) inoculate->incubate read_results Read Results Visually or Spectrophotometrically incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow of a Minimum Inhibitory Concentration (MIC) assay.

Biofilm Formation and Hyphal Development in Candida albicans

This diagram illustrates the key stages of biofilm formation in C. albicans, including the crucial yeast-to-hyphae transition, a process that can be targeted by antibiofilm agents.

Candida_Biofilm cluster_Biofilm Biofilm Development Stages cluster_Signaling Key Signaling Pathways Adhesion Initial Adhesion (Yeast Cells) Germination Germination & Hyphal Formation Adhesion->Germination Maturation Biofilm Maturation (Extracellular Matrix) Germination->Maturation Dispersal Dispersal of Yeast Cells Maturation->Dispersal Ras1_cAMP Ras1-cAMP-PKA Pathway Efg1 Efg1 Ras1_cAMP->Efg1 Activates MAPK MAPK Pathway Tec1 Tec1 MAPK->Tec1 Activates Efg1->Germination Promotes Tec1->Germination Promotes

Caption: Biofilm formation and signaling in C. albicans.

References

A Comparative Analysis of Fenchone Content from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of fenchone (B1672492) content across various plant species. Fenchone, a bicyclic monoterpene ketone, is a constituent of several essential oils and is recognized for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and antioxidant activities. This document summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes key processes to support further research and development.

Quantitative Analysis of Fenchone Content

The concentration of fenchone varies significantly among different plant species and is influenced by factors such as geographical origin, cultivar, and the specific plant part utilized. The following table summarizes fenchone content as reported in various studies, primarily in essential oils unless otherwise specified.

Plant SourceScientific NamePlant PartFenchone Content (%)Reference(s)
Fennel Foeniculum vulgareEssential Oil0.2 - 24[1]
Seeds11.68 - 13.7[2][3]
Methanolic Extract9.789 mg/g[2]
Lavender Lavandula stoechasInflorescencesup to 39.9[4][5]
Leavesup to 21.0[4][5]
Essential Oil9 - 31.81[6][7]
Cedar Leaf Thuja occidentalisEssential Oil4.9 - 16[6]
Leaves & Twigs7.7 - 8.0[8]
Wormwood Artemisia absinthiumEssential OilVariable, not always a major component[9]
Tansy Tanacetum vulgareEssential OilVariable, often low or absent[9]

Experimental Protocols

The extraction and quantification of fenchone from plant materials are critical for accurate comparative analysis. The methodologies outlined below are based on common practices in phytochemical research.

Essential Oil Extraction by Hydrodistillation

This is the most common method for extracting volatile compounds like fenchone from aromatic plants.

  • Plant Material Preparation: Aerial parts of the plant (leaves, stems, flowers) are collected and typically air-dried in a shaded, well-ventilated area to reduce moisture content. The dried material is then ground into a coarse powder.

  • Hydrodistillation Process:

    • A known quantity of the powdered plant material is placed in a round-bottom flask with distilled water.

    • The flask is connected to a Clevenger-type apparatus.

    • The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and is condensed back into a liquid in the condenser.

    • The essential oil, being less dense than water, separates and is collected from the apparatus.

    • The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

    • The final yield of the essential oil is measured, and it is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.

Fenchone Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.

  • Sample Preparation: The extracted essential oil is diluted in an appropriate solvent (e.g., hexane (B92381) or ethanol) to a suitable concentration for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a fused-silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C).

    • Injector and Detector Temperatures: The injector and detector temperatures are maintained at a high temperature (e.g., 250°C) to ensure volatilization of the sample.

    • Mass Spectrometer: Operated in electron impact (EI) mode. The mass spectra are recorded over a specific mass range (e.g., 40-500 amu).

  • Component Identification and Quantification:

    • The individual components of the essential oil are identified by comparing their mass spectra and retention times with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

    • The relative percentage of each component, including fenchone, is calculated from the peak area in the chromatogram. For absolute quantification, a calibration curve is prepared using a certified reference standard of fenchone.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of fenchone from plant sources.

experimental_workflow plant_material Plant Material (e.g., Fennel Seeds) grinding Grinding plant_material->grinding hydrodistillation Hydrodistillation grinding->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil gcms_analysis GC-MS Analysis essential_oil->gcms_analysis data_processing Data Processing gcms_analysis->data_processing fenchone_quantification Fenchone Quantification data_processing->fenchone_quantification

Caption: Workflow for Fenchone Extraction and Analysis.

Fenchone's Influence on the NF-κB Signaling Pathway

Recent studies have indicated that fenchone may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. The diagram below depicts a simplified representation of this interaction.

nfkb_pathway cluster_fenchone Fenchone cluster_inflammatory Pro-inflammatory Signaling cluster_anti_inflammatory Anti-inflammatory Signaling fenchone Fenchone nfkb NF-κB fenchone->nfkb Inhibits tgfb1 TGFβ1 fenchone->tgfb1 Enhances il1b IL-1β nfkb->il1b il6 IL-6 nfkb->il6 tnfa TNF-α nfkb->tnfa smad23 Smad2/3 tgfb1->smad23

Caption: Fenchone's modulation of the NF-κB pathway.

This guide serves as a foundational resource for researchers interested in the comparative analysis of fenchone from different plant sources. The provided data and methodologies can aid in the design of future studies aimed at exploring the therapeutic potential of this and other bioactive plant compounds.

References

Differentiating (+)-Fenchone from other Terpenes using GC-MS: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with complex botanical extracts, the accurate identification of individual terpenes is paramount. Among the diverse world of these aromatic compounds, (+)-Fenchone, a bicyclic monoterpene ketone, presents a significant analytical challenge due to the presence of structurally similar isomers and other co-eluting terpenes. This guide provides a comprehensive comparison of this compound with other common terpenes, focusing on their differentiation using Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data and detailed protocols to aid in the unambiguous identification of this compound in complex matrices.

Distinguishing Terpenes: A Comparative Analysis

The differentiation of terpenes by GC-MS relies on two key parameters: chromatographic retention time and mass spectrometric fragmentation patterns. While retention time provides an initial indication of a compound's identity based on its volatility and interaction with the GC column's stationary phase, the mass spectrum offers a unique fingerprint based on the fragmentation of the molecule upon electron ionization.

Structurally similar terpenes, particularly isomers, can exhibit very close retention times, making mass spectral analysis crucial for definitive identification. Here, we compare this compound with two other common monoterpene ketones: Camphor and Thujone.

CompoundMolecular FormulaMolar Mass ( g/mol )CAS NumberKovats Retention Index (Non-polar column)Key Mass Spectral Fragments (m/z)
This compound C10H16O152.234695-62-9~1140 (L-Fenchone on DB-5)81 (100%) , 69 (52%), 41 (31%), 152 (13%), 80 (13%)
Camphor C10H16O152.2376-22-21143 (on DB-5)95 (100%) , 81 (60%), 108 (55%), 69 (35%), 41 (30%), 152 (20%)
Thujone (α-isomer) C10H16O152.23546-80-51102 (on HP-5MS)110 (100%) , 41 (85%), 81 (80%), 69 (65%), 152 (15%)

Note: The Kovats Retention Index for this compound is approximated from its enantiomer, L-Fenchone, as they have identical retention times on achiral columns.

As the data indicates, while these three monoterpene ketones share the same molecular formula and mass, their fragmentation patterns under electron ionization are distinct. This compound is characterized by a base peak at m/z 81. In contrast, Camphor's mass spectrum is dominated by a base peak at m/z 95, and α-Thujone exhibits a base peak at m/z 110. These differences in the most abundant fragment ions, along with the relative intensities of other fragments, allow for their unambiguous differentiation when analyzed by GC-MS.

Experimental Protocol for Terpene Analysis

The following is a representative experimental protocol for the analysis of terpenes in a botanical extract using GC-MS.

1. Sample Preparation (Liquid Extraction)

  • Objective: To extract terpenes from a solid or semi-solid matrix into a solvent suitable for GC-MS analysis.

  • Procedure:

    • Weigh approximately 100 mg of the homogenized sample into a 15 mL centrifuge tube.

    • Add 10 mL of a suitable solvent (e.g., ethanol, hexane, or ethyl acetate).

    • Add an internal standard solution (e.g., tridecane (B166401) at a known concentration) to enable accurate quantification.[1]

    • Vortex the mixture for 1 minute to ensure thorough extraction.

    • Centrifuge at 4000 rpm for 5 minutes to pellet solid material.

    • Transfer the supernatant to a clean vial.

    • If necessary, dilute the extract to an appropriate concentration for GC-MS analysis.

    • Filter the final extract through a 0.22 µm syringe filter into a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for terpene analysis.[2]

    • Injector: Split/splitless injector, typically operated in split mode with a ratio of 20:1 to 50:1 to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 5 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

3. Data Analysis

  • Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic reference standards or by searching against a commercial mass spectral library such as the NIST/EPA/NIH Mass Spectral Library.

  • Quantification: The concentration of each terpene is determined by creating a calibration curve using certified reference standards and the internal standard.

Visualizing the Workflow and Relationships

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships in terpene identification.

Experimental Workflow for GC-MS Analysis of Terpenes cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction with Internal Standard Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution & Filtration Centrifugation->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: A flowchart illustrating the key steps in the GC-MS analysis of terpenes.

Terpene Identification Logic cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_id Identification RT Retention Time TentativeID Tentative Identification RT->TentativeID MS Mass Spectrum MS->TentativeID ConfirmedID Confirmed Identification TentativeID->ConfirmedID Compare with Reference Standard

Caption: Logical relationship for definitive terpene identification using GC-MS data.

By employing a systematic approach that combines optimized sample preparation, robust GC-MS methodology, and careful data analysis, researchers can confidently differentiate this compound from other structurally related terpenes. The distinct fragmentation patterns observed in the mass spectra serve as the most reliable tool for unambiguous identification, ensuring the accuracy and integrity of research and development in fields that utilize these complex natural products.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicogenomics of fenchone (B1672492), a bicyclic monoterpenoid ketone, and its structural and functional analogs, including camphor (B46023), thujone, limonene, and α-pinene. By summarizing key experimental data on cytotoxicity, genotoxicity, and effects on major signaling pathways, this document aims to facilitate an objective assessment of their relative toxicological profiles.

Comparative Cytotoxicity

The cytotoxic potential of fenchone and related monoterpenoids has been evaluated across various cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes available IC50 values. It is important to note that these values are compiled from different studies using varied cell lines and exposure times, which can influence the outcome. Therefore, direct comparison should be made with caution.

CompoundCell LineExposure TimeIC50 ValueReference
Fenchone --Data not readily available in comparative studies-
Camphor A2780 (Ovarian Cancer)48h> 100 µM (ligands showed low cytotoxicity)[1]
A2780cisR (Cisplatin-resistant Ovarian Cancer)48h> 100 µM (ligands showed low cytotoxicity)[1]
Thujone JEG3 (Choriocarcinoma)-Not specified, but shown to induce apoptosis[2]
JAR (Choriocarcinoma)-Not specified, but shown to induce apoptosis[2]
Limonene Caco-2 (Colorectal Adenocarcinoma)24h18.6 µg/mL (136.6 µM)[3]
HCT-116 (Colorectal Carcinoma)24h74.1 µg/mL (0.5 mM)
K562 (Leukemia)24h3.6 mM
K562 (Leukemia)48h3.29 mM
α-Pinene PA-1 (Ovarian Cancer)24h20 µg/mL
HaCaT (Keratinocytes)24h> 1024 µg/mL (low cytotoxicity)
HaCaT (Keratinocytes)48h512-1024 µg/mL

Genotoxicity and Effects on Gene Expression

Monoterpenoids exhibit a range of effects on genomic stability and gene expression, influencing pathways related to oxidative stress, inflammation, and apoptosis.

  • Fenchone: Limited specific data is available on the detailed genotoxic profile and global gene expression changes induced by fenchone.

  • Camphor: Studies on the essential oil of Cinnamomum camphora, rich in camphor, have shown that it can induce changes in the expression of genes related to ABC transporters and the p53 signaling pathway in Varroa destructor mites. In Pseudomonas putida, camphor induces the expression of monooxygenase genes involved in its metabolism. The essential oil has also been shown to downregulate the expression of inflammatory mediators like IL-1β, IL-6, and TNF-α.

  • Thujone: Comparative transcriptome analysis of high and low thujone-producing Artemisia argyi has identified candidate genes involved in its synthesis, including those for β-terpene synthase, cytochrome P450, and dehydrogenases. α,β-Thujone has been shown to induce apoptosis in choriocarcinoma cells through metabolic disruption and the intrinsic apoptotic pathway.

  • Limonene: D-limonene has been shown to upregulate the expression of pro-apoptotic proteins like caspase-3 and Bax, as well as the tumor suppressor p53 in colorectal adenocarcinoma cells. It can also stimulate the expression of genes involved in its biotransformation in fungi, including cytochrome P450 genes. In response to limonene, bacteria have shown an induction of genes related to oxidative stress.

  • α-Pinene: This monoterpene has been demonstrated to suppress the expression of pro-inflammatory and pro-fibrotic genes. It can also downregulate the expression of genes in the TGF-β/Smad3 and TLR4/NF-κB signaling pathways. In breast cancer cells, α-pinene has been shown to decrease the expression of the anti-apoptotic gene Bcl-2 and increase the expression of pro-apoptotic genes like Bax and caspases. It also downregulates the expression of miR-21 and upregulates PTEN.

Key Signaling Pathways

The toxicogenomic effects of fenchone and related monoterpenoids are often mediated through their interaction with key cellular signaling pathways, particularly those governing oxidative stress and inflammation.

Oxidative Stress and the Nrf2 Signaling Pathway

Oxidative stress is a common mechanism of toxicity for many xenobiotics, including monoterpenoids. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress.

Oxidative_Stress_Nrf2_Pathway cluster_nrf2 Nrf2 Activation ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to Monoterpenoids Monoterpenoids (e.g., Limonene, α-Pinene) Monoterpenoids->ROS induce

Caption: Oxidative Stress and Nrf2 Pathway Activation by Monoterpenoids.

Inflammatory Signaling Pathways

Chronic inflammation is another critical aspect of cellular toxicity. Monoterpenoids can modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which regulate the expression of pro-inflammatory cytokines.

Inflammatory_Pathway Monoterpenoids Monoterpenoids (e.g., α-Pinene, Camphor) TLR4 TLR4 Monoterpenoids->TLR4 inhibit MAPK MAPK (p38, JNK, ERK) Monoterpenoids->MAPK inhibit NFkB NF-κB Monoterpenoids->NFkB inhibit TLR4->MAPK TLR4->NFkB Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) MAPK->Proinflammatory_Genes activate transcription NFkB->Proinflammatory_Genes activate transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation lead to

Caption: Modulation of Inflammatory Signaling by Monoterpenoids.

Experimental Protocols

The following are generalized protocols for key assays used in the toxicogenomic assessment of monoterpenoids. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the monoterpenoid. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Due to the volatility of monoterpenoids, it is recommended to use sealed plates or minimize the exposure time to air.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This assay detects DNA strand breaks in individual cells.

  • Cell Preparation: Treat cells with the monoterpenoid for the desired time. Harvest the cells and resuspend them in a low-melting-point agarose.

  • Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to allow the migration of fragmented DNA from the nucleus, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).

In Vitro Micronucleus Assay for Genotoxicity

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.

  • Cell Treatment: Treat cells with the monoterpenoid. It is often necessary to include a metabolic activation system (e.g., S9 mix) to detect genotoxins that require metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to the cell culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one round of mitosis are scored.

  • Harvest and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them.

  • Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score the frequency of micronuclei in binucleated cells under a microscope. At least 1000 binucleated cells per concentration should be analyzed.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the solvent control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative toxicogenomic evaluation of monoterpenoids.

Experimental_Workflow start Select Monoterpenoids (Fenchone, Camphor, etc.) cell_culture Cell Line Selection & Culture start->cell_culture cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) cell_culture->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Comet, Micronucleus) cell_culture->genotoxicity transcriptomics Transcriptomics (e.g., RNA-Seq, Microarray) cell_culture->transcriptomics data_analysis Data Analysis & Bioinformatics cytotoxicity->data_analysis genotoxicity->data_analysis transcriptomics->data_analysis pathway_analysis Signaling Pathway Analysis data_analysis->pathway_analysis comparison Comparative Toxicogenomic Assessment data_analysis->comparison pathway_analysis->comparison end Publish Comparison Guide comparison->end

Caption: Workflow for Comparative Toxicogenomics of Monoterpenoids.

References

Fenchone and Camphor: A Structural and Functional Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural and functional properties of fenchone (B1672492) and camphor (B46023), including comparative experimental data, detailed protocols, and signaling pathway visualizations.

This guide provides a detailed comparison of fenchone and camphor, two structurally similar bicyclic monoterpenes with a wide range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their structural differences, functional effects, and underlying mechanisms of action. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Structural Comparison

Fenchone and camphor are isomers with the chemical formula C₁₀H₁₆O. Both are bicyclic monoterpenes and ketones.[1] Their structural similarity is high, with one study reporting a similarity index of 100. Despite this, their chemical structures have distinct differences in the placement of methyl groups and the carbonyl group, which significantly influences their biological activities.

Table 1: Structural and Physicochemical Properties of Fenchone and Camphor

PropertyFenchoneCamphor
IUPAC Name 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
Chemical Formula C₁₀H₁₆OC₁₀H₁₆O
Molar Mass 152.23 g/mol 152.23 g/mol
Appearance Colorless oily liquidWaxy, white solid
Odor Camphor-likeStrong, pungent, aromatic
Structure
alt text
alt text

Functional Comparison: A Review of Biological Activities

Both fenchone and camphor exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and analgesic effects. The following sections provide a comparative overview of these activities, supported by experimental data.

Antimicrobial Activity

Fenchone and camphor have demonstrated notable antimicrobial effects against various pathogens.

Table 2: Comparative Antimicrobial Activity (IC₅₀/MIC in μg/mL)

OrganismFenchoneCamphorReference
Candida albicans8 (MIC⁹⁰)0.5% (v/v) (MIC)[2][3]
Escherichia coli8.3 ± 3.6 (MIC)-[4][5]
Pseudomonas aeruginosa266.6 ± 115.4 (MIC)-[4][5]
Anti-inflammatory Activity

Both compounds have been shown to possess anti-inflammatory properties through various mechanisms.

Table 3: Comparative Anti-inflammatory Activity (IC₅₀ in μg/mL)

AssayFenchoneCamphorReference
Lipoxygenase (LOX) Inhibition--[6]
Elastase Inhibition87.52 ± 4.7048.39 ± 1.92[7]
Antioxidant Activity

Fenchone and camphor exhibit antioxidant potential, as demonstrated by various in vitro assays.

Table 4: Comparative Antioxidant Activity (IC₅₀ in μg/mL)

AssayFenchoneCamphorReference
DPPH Radical Scavenging102 ± 4777 ± 83[7]
FRAP87.12 ± 2.9101.12 ± 4.03[7]
ABTS Radical Scavenging107.06 ± 3.5796.32 ± 4.15[7]
Enzyme Inhibition

Both molecules have been shown to inhibit various enzymes.

Table 5: Comparative Enzyme Inhibitory Activity (IC₅₀ in μg/mL)

EnzymeFenchoneCamphorReference
α-Glucosidase69.03 ± 2.31105.26 ± 3.05[7]
α-Amylase104.19 ± 7876.92 ± 2.43[7]
Tyrosinase53.14 ± 3.0697.45 ± 5.22[7]

Signaling Pathways

Fenchone: Modulation of the NF-κB Pathway

Fenchone exerts its anti-inflammatory effects, at least in part, by modulating the NF-κB signaling pathway. In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. Fenchone has been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators like IL-1β, IL-6, and TNF-α.[8] This modulation also influences macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[8]

Fenchone_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., 7KCh) CD68 CD68 Receptor Inflammatory_Stimuli->CD68 binds IKK IKK Complex CD68->IKK activates Fenchone Fenchone Fenchone->IKK inhibits M1_Polarization M1 Polarization (Pro-inflammatory) Fenchone->M1_Polarization suppresses M2_Polarization M2 Polarization (Anti-inflammatory) Fenchone->M2_Polarization promotes IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n translocates Anti_inflammatory_Genes Anti-inflammatory Gene Expression M2_Polarization->Anti_inflammatory_Genes induces Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_p65_p50_n->Pro_inflammatory_Genes induces

Caption: Fenchone's anti-inflammatory mechanism via NF-κB pathway inhibition.

Camphor: Interaction with TRPV1 Channels

Camphor is known to exert analgesic effects through its interaction with Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[9] Camphor activates TRPV1, a non-selective cation channel involved in detecting and regulating body temperature and producing the sensation of pain.[10][11] Interestingly, camphor activates TRPV1 through a mechanism independent of the capsaicin-binding site.[10][11] Following activation, camphor induces a rapid and profound desensitization of the TRPV1 channel, which is believed to contribute to its analgesic properties.[10][11]

Camphor_TRPV1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Camphor Camphor TRPV1 TRPV1 Channel (Closed) Camphor->TRPV1 binds & activates TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open TRPV1_Desensitized TRPV1 Channel (Desensitized) TRPV1_Open->TRPV1_Desensitized rapidly desensitizes Ca_Influx Ca²⁺ Influx TRPV1_Open->Ca_Influx Na_Influx Na⁺ Influx TRPV1_Open->Na_Influx Pain_Signal Pain Signal TRPV1_Desensitized->Pain_Signal blocks Analgesia Analgesia TRPV1_Desensitized->Analgesia leads to Depolarization Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Depolarization->Pain_Signal

Caption: Camphor's interaction with the TRPV1 channel leading to analgesia.

Experimental Protocols

Antimicrobial Activity: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Microbial Inoculum: Culture the test microorganism in an appropriate broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Test Compounds: Prepare a stock solution of fenchone or camphor in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Assay_Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Compounds Prepare Serial Dilutions of Fenchone/Camphor Start->Prepare_Compounds Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Compounds->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution antimicrobial assay.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][12][13][14][15]

  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of fenchone or camphor and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC₅₀: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Acetylcholinesterase Inhibition Assay

This assay is used to screen for inhibitors of acetylcholinesterase (AChE).[16]

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, the test compound (fenchone or camphor) at various concentrations, and the AChE solution.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

  • Reaction Initiation: Initiate the reaction by adding ATCI and DTNB to each well.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

Fenchone and camphor, while structurally very similar, exhibit distinct functional profiles. This comparative guide highlights the nuances in their biological activities, providing researchers with a valuable resource for further investigation and potential therapeutic development. The provided experimental protocols and signaling pathway diagrams offer a practical framework for future studies in this area.

References

Safety Operating Guide

Proper Disposal of (+)-Fenchone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This document provides essential procedural guidance for the proper disposal of (+)-Fenchone, tailored for researchers, scientists, and professionals in drug development.

Immediate Safety and Disposal Overview

This compound, a flammable liquid, must be handled as hazardous waste.[1] It is crucial to prevent its release into the environment by avoiding disposal through standard drains or as regular household garbage.[1][2][3] The primary disposal method involves engaging a licensed waste disposal company to handle surplus and non-recyclable solutions.[3] All disposal activities must adhere strictly to local, regional, national, and international regulations.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • Clearly label all containers holding this compound waste.

    • Do not mix this compound with other waste streams to prevent unintended chemical reactions.

  • Container Management :

    • Utilize suitable, closed containers for storing this compound waste.

    • Handle uncleaned, empty containers as you would the product itself, as they may retain hazardous residues.

    • Once completely emptied and cleaned, containers may be recycled according to regulations.

  • Spill and Leak Management :

    • In the event of a spill, immediately contain the leakage.

    • Absorb the spilled material using a non-combustible, inert absorbent material such as sand, earth, diatomaceous earth, or vermiculite.

    • Collect the absorbed waste and place it into a suitable, sealed container for disposal.

    • Ensure the affected area is well-ventilated.

    • Prevent the spill from entering sewers, surface water, or ground water.

  • Arranging for Final Disposal :

    • Contact a licensed and reputable hazardous waste disposal company.

    • Provide them with comprehensive information about the waste, including its chemical composition and any potential hazards.

    • The assignment of a specific waste identity number should be conducted in consultation with the waste disposal company to ensure accurate classification and handling.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical and toxicological data for this compound, which is essential for waste profiling.

PropertyValueReference
Oral LD50 (Rat) 6160 mg/kg
Flash Point 62 °C
Density 0.948 g/cm³ at 25 °C
n-octanol/water (log KOW) 2.54 (pH value: 6, 20 °C)

Disposal Workflow

The logical flow for the proper disposal of this compound, from initial handling to final disposal, is illustrated in the diagram below.

G cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal start Identify this compound Waste segregate Segregate and Label Waste Container start->segregate spill Accidental Spill or Leak Occurs segregate->spill contain Contain Spill & Absorb with Inert Material spill->contain Yes storage Store in a Designated, Well-Ventilated Area spill->storage No collect Collect Absorbed Waste into Sealed Container contain->collect collect->storage contact Contact Licensed Waste Disposal Company storage->contact transport Arrange for Waste Transport contact->transport dispose Final Disposal via Approved Methods (e.g., Incineration) transport->dispose

Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (+)-Fenchone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (+)-Fenchone, a widely used monoterpenoid in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring the integrity of your experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of vapors.

Core PPE Requirements:

  • Eye and Face Protection: Always wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash-prone procedures.

  • Skin Protection:

    • Gloves: Chemical-resistant, impervious gloves must be worn. Nitrile gloves are a suitable option. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.[2]

    • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][3] A lab coat is standard. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be necessary for small quantities. However, if vapors are likely to be generated or if working in a poorly ventilated space, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate organic vapor cartridge should be used.[4]

Quantitative Data for this compound

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValueSource
CAS Number 4695-62-9[1]
Molecular Formula C₁₀H₁₆O[5]
Molecular Weight 152.23 g/mol [5]
Appearance Colorless to pale yellow liquid[1][5]
Odor Camphor-like, minty[5]
Boiling Point 192 - 194 °C[6]
Flash Point 62 °C (143.6 °F)[1]
Density 0.948 g/cm³ at 25 °C[6]

Experimental Protocol: General Handling and Storage

The following protocol outlines the standard procedure for the safe handling and storage of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.
  • Ensure that an eyewash station and a safety shower are readily accessible.[1]
  • Remove all sources of ignition from the immediate vicinity, as this compound is a combustible liquid.[1][3]

2. Handling:

  • Don the required personal protective equipment (gloves, safety goggles, lab coat).
  • Carefully open the container, avoiding splashes.
  • Use only clean, dry glassware and equipment.
  • If transferring, do so slowly to minimize the generation of vapors.
  • Keep the container tightly closed when not in use.[1][2]

3. Storage:

  • Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1][3]
  • Keep the container tightly closed to prevent leakage and evaporation.[2][5]
  • Store away from incompatible materials such as strong oxidizing agents.[3]

Spill and Disposal Plan

Accidents can happen. A clear and concise plan for spill management and waste disposal is crucial.

Spill Response:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel and ensure the area is well-ventilated.

  • Containment: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels to absorb the spill.

  • Collection: Carefully collect the absorbed material using a spark-proof tool and place it into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Waste Disposal:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[6] Do not pour down the drain.[2]

  • Consult Regulations: Chemical waste generators must adhere to US EPA guidelines (40 CFR Parts 261.3) and consult state and local hazardous waste regulations for complete and accurate classification and disposal procedures.[1]

  • Professional Disposal: It is recommended to use a licensed disposal company for the removal of chemical waste.[2]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Fenchone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_response Incident Response cluster_disposal Storage & Disposal A Assess Hazards & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Required PPE (Goggles, Gloves, Lab Coat) B->C D Work in Ventilated Area C->D E Handle Away from Ignition Sources D->E F Keep Container Closed E->F G Spill Occurs F->G If Spill K Store in Cool, Dry, Ventilated Area F->K H Absorb with Inert Material G->H I Collect in Labeled Container H->I J Decontaminate Area I->J L Dispose as Hazardous Waste J->L K->L M Use Licensed Disposal Company L->M

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Fenchone
Reactant of Route 2
Reactant of Route 2
(+)-Fenchone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.